molecular formula C5H10O2<br>C5H10O2<br>CH3(CH2)3COOH B057770 Valeric acid CAS No. 109-52-4

Valeric acid

货号: B057770
CAS 编号: 109-52-4
分子量: 102.13 g/mol
InChI 键: NQPDZGIKBAWPEJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Valeric acid, a straight-chain short-chain fatty acid (SCFA), is a critical reagent in biomedical and biochemical research. Its primary research value lies in its role as a signaling molecule and metabolic intermediary. This compound (pentanoic acid) functions as a histone deacetylase (HDAC) inhibitor, influencing epigenetic regulation by modulating gene expression patterns. This mechanism is pivotal in studies of cellular differentiation, proliferation, and apoptosis. Researchers utilize this compound to investigate its potent effects on gut microbiota-host interactions, immune modulation, and inflammatory pathways, particularly in models of colitis and metabolic syndrome. As a physiological product of bacterial fermentation in the gut, it is essential for studying intestinal barrier integrity and the gut-brain axis. Furthermore, its applications extend to industrial and chemical research, where it serves as a precursor for synthesizing esters, flavors, and polymers. This product is provided as a high-purity compound to ensure experimental reproducibility and reliability in these diverse fields. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPDZGIKBAWPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2, Array
Record name PENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1683
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VALERIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name valeric acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Valeric_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19455-21-1 (potassium salt), 42739-38-8 (ammonium salt), 556-38-7 (zinc salt), 6106-41-8 (hydrochloride salt), 70268-41-6 (manganese(+2) salt)
Record name Pentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7021655
Record name Pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pentanoic acid appears as a colorless liquid with a penetrating unpleasant odor. Density 0.94 g / cm3. Freezing point -93.2 °F (-34 °C). Boiling point 365.7 °F (185.4 °C). Flash point 192 °F (88.9 °C). Corrosive to metals and tissue., Liquid; Liquid, Other Solid, Colorless liquid with an unpleasant odor; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow mobile liquid/unpleasant, penetrating rancid odour
Record name PENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1683
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pentanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name n-Pentanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3492
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Valeric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name VALERIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Valeric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

365 °F at 760 mmHg (NTP, 1992), 186-187 °C
Record name PENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1683
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Valeric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name n-PENTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VALERIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

192 °F (NTP, 1992), 96 °C, 205 °F (96 °C) (Open cup), 86 °C c.c.
Record name PENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1683
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Pentanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3492
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name n-PENTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VALERIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), Freely soluble in alcohol, ether, Soluble in oxygenated solvents., Slightly soluble in carbon tetrachloride, In water, 2.4X10+4 mg/L at 25 °C, 24.0 mg/mL, Solubility in water, g/100ml: 2.4, miscible with alcohol, ether, 1 ml in 40 ml water
Record name PENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1683
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Valeric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name n-PENTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Valeric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name VALERIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Valeric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.939 (USCG, 1999) - Less dense than water; will float, 0.939 at 20 °C/4 °C, Relative density (water = 1): 0.94, 0.935-0.940
Record name PENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1683
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-PENTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VALERIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Valeric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

3.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (Air = 1), Relative vapor density (air = 1): 3.52
Record name PENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1683
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-PENTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VALERIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

1 mmHg at 108 °F ; 40 mmHg at 226.0 °F; 760 mmHg at 363.9 °F (NTP, 1992), 0.19 [mmHg], Vapor pressure, kPa at 20 °C: 0.02
Record name PENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1683
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Pentanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3492
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name VALERIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Colorless liquid

CAS No.

109-52-4
Record name PENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1683
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Valeric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valeric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valeric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZK92PJM7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name n-PENTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Valeric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name VALERIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-30.1 °F (NTP, 1992), -34.5 °C, -34 °C
Record name PENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1683
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Valeric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name n-PENTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Valeric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name VALERIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

Unearthing Valeric Acid: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mid-19th century discovery of valeric acid, this technical guide illuminates its origins in the medicinal plant Valeriana officinalis and its early synthesis from fusel oil. Primarily aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive historical background, detailed experimental protocols from the era, and a summary of the initial characterization of this significant organic compound.

Discovery and Etymology: From Ancient Herb to Laboratory Bench

This compound, systematically known as pentanoic acid, was first isolated in the mid-19th century from the roots of the valerian plant (Valeriana officinalis)[1]. This perennial herb has a long history in traditional medicine, valued for its sedative and anxiolytic properties. The name "this compound" is a direct tribute to its natural source, the Valerian plant[1]. The initial discovery was a pivotal moment in the burgeoning field of organic chemistry, marking the identification of a key constituent of this medicinally important plant.

While the exact date and individual credited with the absolute first isolation can be difficult to pinpoint from singular sources, the work of German chemist Hermann Fehling in the early 1840s is a significant milestone. His investigations into the components of valerian root led to the characterization of the acidic substance.

Early Isolation and Characterization: Unveiling the Properties of a Novel Acid

The initial methods for extracting and characterizing this compound were rudimentary by modern standards but represented the cutting edge of chemical investigation in the 19th century.

Physicochemical Properties

Early researchers meticulously documented the physical and chemical properties of the newly discovered acid. These initial findings laid the groundwork for its future applications and understanding.

PropertyObserved Value (19th Century)Modern Value
Appearance Colorless, oily liquidColorless liquid
Odor Unpleasant, reminiscent of old cheese or sweatPungent, unpleasant
Boiling Point Approximately 174-186°C186 °C
Solubility Sparingly soluble in water; soluble in ethanol and ether4.97 g/100 mL in water; soluble in organic solvents
Experimental Protocol: Isolation from Valeriana officinalis Root

The primary method for isolating this compound from its natural source involved steam distillation and subsequent purification. The following protocol is a composite representation of the techniques described in 19th-century chemical literature.

Objective: To isolate this compound from the dried roots of Valeriana officinalis.

Materials:

  • Dried and crushed valerian root

  • Water

  • Soda ash (sodium carbonate) or potash (potassium carbonate)

  • Sulphuric acid

  • Distillation apparatus (retort, condenser, receiving flask)

  • Evaporating dish

Methodology:

  • Maceration and Distillation: The crushed valerian root was macerated with water for several hours. This mixture was then transferred to a retort, and steam was passed through it. The distillate, a milky aqueous solution containing volatile oils and this compound, was collected.

  • Saponification: The collected distillate was treated with a solution of soda ash or potash. This converted the acidic components, including this compound, into their non-volatile sodium or potassium salts.

  • Removal of Volatile Oils: The solution was then evaporated to a smaller volume. This process removed the neutral volatile oils, which did not react with the alkali, through evaporation.

  • Liberation of this compound: The concentrated solution of the valerate salt was allowed to cool. A slight excess of sulphuric acid was then carefully added. This acidification step protonated the valerate anions, liberating the free this compound.

  • Separation and Purification: The liberated this compound, being oily and less dense than the aqueous solution, would form a layer on top. This layer was separated and further purified by fractional distillation.

graph experimental_workflow_isolation {
  rankdir=LR;
  node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#4285F4"];

A [label="Crushed Valerian Root + Water"]; B [label="Steam Distillation"]; C [label="Aqueous Distillate\n(this compound + Volatile Oils)"]; D [label="Addition of Soda Ash"]; E [label="Saponification"]; F [label="Solution of Sodium Valerate"]; G [label="Evaporation"]; H [label="Removal of Volatile Oils"]; I [label="Concentrated Sodium Valerate"]; J [label="Acidification with Sulphuric Acid"]; K [label="Liberation of this compound"]; L [label="Separation and Fractional Distillation"]; M [label="Purified this compound"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; G -> I; I -> J; J -> K; K -> L; L -> M; }

Caption: Logical relationship in the early synthesis of this compound.

Historical Significance and Future Directions

The discovery and early synthesis of this compound were significant achievements in the history of organic chemistry. These endeavors not only provided a pure source of a naturally occurring compound for further study but also demonstrated the power of chemical synthesis in replicating natural products. The understanding of the relationship between amyl alcohol and this compound was a key step in elucidating the structures of organic compounds and the nature of chemical transformations.

For contemporary researchers, this historical context provides a valuable perspective on the evolution of chemical techniques and the foundational discoveries that underpin modern drug development and organic synthesis. The journey of this compound from a component of a traditional herbal remedy to a well-characterized chemical entity exemplifies the progression of scientific inquiry.

References

Valeric Acid in the Plant Kingdom: A Technical Guide to Natural Sources, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeric acid, also known as pentanoic acid, is a short-chain fatty acid with a growing interest in the pharmaceutical and nutraceutical industries due to its potential biological activities. While most renowned as a product of the gut microbiome, this compound and its derivatives are also naturally present in various plant species. This technical guide provides an in-depth overview of the natural plant sources of this compound, its biosynthesis, and detailed methodologies for its extraction and quantification. The information is tailored for researchers, scientists, and drug development professionals seeking to explore the therapeutic and commercial potential of this compound from botanical origins.

Natural Plant Sources of this compound

The primary and most extensively documented plant source of this compound is the perennial flowering plant Valeriana officinalis, from which the acid derives its name. The roots and rhizomes of this plant are particularly rich in this compound and its derivatives, which are believed to contribute to the sedative properties of valerian extracts.

Beyond Valeriana officinalis, several other plant species have been reported to contain this compound, although quantitative data for many of these sources remain limited. These include:

  • Gardenia jasminoides (Cape Jasmine): The absolute of its flowers has been found to contain this compound.

  • Artemisia macrocephala (Large-flowered wormwood)

  • Viburnum orientale

  • Ceratonia siliqua (Carob)

  • Mentha gracilis (Scotch spearmint)

Quantitative Data on this compound in Plant Sources

The concentration of this compound and its related compounds can vary significantly depending on the plant species, cultivar, geographical location, and extraction method. The following table summarizes the available quantitative data.

Plant SpeciesPlant PartCompoundConcentration (% w/w)Reference
Valeriana officinalisAqueous Root Extractn-Valeric acid1.134
Valeriana officinalisRootValerenic acid0.0519
Valeriana officinalisRootAcetoxy valerenic acid0.0677
Gardenia jasminoidesFlower AbsoluteThis compound1.08

Biosynthesis of this compound in Plants

While the biosynthesis of this compound is well-studied in microbial systems, detailed pathways specific to plants are less defined. However, a plausible pathway can be inferred from the general principles of fatty acid synthesis in plants. The de novo synthesis of fatty acids in plants occurs in the plastids. The process is initiated from acetyl-CoA, with the key enzymes being acetyl-CoA carboxylase and fatty acid synthase.

Short-chain fatty acids can originate from branched-chain amino acid metabolism, serving as primers for elongation. The biosynthesis of straight-chain fatty acids like this compound likely follows the fatty acid synthase (FAS) pathway, where a C5 acyl-ACP (the intermediate in the synthesis) is released from the cycle before further elongation to longer-chain fatty acids.

plant_fatty_acid_synthesis

Experimental Protocols

Accurate quantification of this compound in plant matrices is crucial for research and quality control. High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

Extraction of this compound from Plant Material

A generalized workflow for the extraction and analysis of this compound from plant material is presented below.

experimental_workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration of Extract Filtration->Concentration Purification Optional: Purification (e.g., Solid-Phase Extraction) Concentration->Purification Analysis Instrumental Analysis (HPTLC or GC-MS) Concentration->Analysis Direct Analysis Purification->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

High-Performance Thin-Layer Chromatography (HPTLC) Method

This method is suitable for the quantification of this compound and its derivatives, such as valerenic acid, in Valeriana species.

1. Sample and Standard Preparation:

  • Sample Solution: Extract a known weight of dried, powdered plant material (e.g., 1g of Valeriana officinalis root) with a suitable solvent like methanol (e.g., 10 mL) by sonication or maceration. Filter the extract and use the filtrate for application.

  • Standard Solution: Prepare a stock solution of authentic this compound standard (e.g., 1 mg/mL) in methanol. Create a series of working standards of different concentrations by diluting the stock solution.

2. Chromatography:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of solvents such as hexane: ethyl acetate: acetic acid (80:20:0.5 v/v/v) can be used for the separation of valerenic acid.

  • Application: Apply the sample and standard solutions as bands onto the HPTLC plate using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber with the mobile phase until the solvent front reaches a desired distance.

  • Drying: Dry the plate after development.

3. Detection and Quantification:

  • Derivatization: For visualization and quantification, the plate can be derivatized with a suitable reagent, such as anisaldehyde-sulphuric acid reagent, followed by heating.

  • Densitometric Scanning: Scan the plate with a densitometer at a specific wavelength (e.g., 700 nm after derivatization for valerenic acid).

  • Quantification: The amount of this compound in the sample is calculated by comparing the peak area of the sample with the peak areas of the standards from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity for the analysis of volatile compounds like this compound. Derivatization is often required to improve the chromatographic properties of short-chain fatty acids.

1. Sample Preparation and Derivatization:

  • Extraction: Extract the plant material with an appropriate solvent. An internal standard (e.g., deuterated this compound) should be added at the beginning of the extraction process for accurate quantification.

  • Derivatization: The extract containing this compound is subjected to a derivatization reaction to convert the carboxylic acid into a more volatile ester. A common method involves the use of a condensing agent like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in the presence of an amine.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column (e.g., wax-type) is suitable for the separation of fatty acid esters.

    • Injector: Split/splitless injector, with the temperature set to ensure efficient volatilization (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is used to separate the compounds of interest. For example, start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 240 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode for identification of unknown compounds or Selected Ion Monitoring (SIM) mode for targeted quantification of this compound derivatives for higher sensitivity.

3. Quantification:

  • The concentration of the this compound derivative in the sample is determined by comparing its peak area to that of the internal standard and using a calibration curve prepared with derivatized this compound standards.

Conclusion

Valeriana officinalis remains the most significant and well-characterized plant source of this compound. However, other plant species also present potential for the discovery of this and related compounds. The biosynthetic pathway likely follows the general fatty acid synthesis route in plants. For researchers and drug development professionals, the application of robust analytical techniques such as HPTLC and GC-MS is essential for the accurate quantification and quality control of this compound in plant-based products. Further research into the quantitative distribution of this compound across a wider range of plant species and a more detailed elucidation of its biosynthetic pathways in plants will be crucial for unlocking its full therapeutic and commercial potential.

Valeric Acid: A Comprehensive Technical Guide on its Role as a Short-Chain Fatty Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeric acid, a five-carbon short-chain fatty acid (SCFA), is emerging from the shadow of its more abundant counterparts—acetate, propionate, and butyrate—as a significant microbial metabolite with pleiotropic effects on host physiology.[1] Primarily produced by the anaerobic fermentation of proteins and amino acids by the gut microbiota, this compound acts as a crucial signaling molecule in the gut-brain axis and beyond.[2][3] Its multifaceted roles include the modulation of the immune system, enhancement of intestinal barrier function, neuroprotection, and regulation of metabolic processes.[1][2][4] These effects are primarily mediated through two key mechanisms: agonism of G-protein coupled receptors (GPCRs), specifically GPR41 and GPR43, and the inhibition of Class I histone deacetylases (HDACs).[1][3] This technical guide provides an in-depth overview of the biosynthesis, metabolism, and physiological functions of this compound, with a focus on its quantitative impact, the experimental methodologies used for its study, and the intricate signaling pathways it governs.

Introduction

This compound, also known as pentanoic acid, is a straight-chain saturated fatty acid.[1] While present in lower concentrations in the gut compared to other major SCFAs, its unique physiological functions are gaining increasing attention in the scientific community.[5] Produced by gut commensals like Megasphaera massiliensis, this compound contributes to the complex interplay between the gut microbiome and host health.[6] Its therapeutic potential is being explored in a range of conditions, including inflammatory bowel disease (IBD), neurodegenerative disorders, and metabolic syndrome.[4][7][8]

Biosynthesis and Metabolism

This compound is primarily synthesized in the colon by anaerobic bacteria through a chain elongation process involving the condensation of ethanol and propionate.[1] Ethanol is first oxidized to acetyl-CoA, which then combines with propionyl-CoA to form 3-ketopentanoyl-CoA. Subsequent reduction and conversion steps yield this compound.[1] Once produced, this compound is absorbed by colonocytes, where it can be used as an energy source, or it can enter the portal circulation to be metabolized by the liver.[1] A fraction of this compound escapes hepatic metabolism and reaches the peripheral circulation, allowing it to exert systemic effects.[1]

Quantitative Data

The following tables summarize the quantitative data on this compound concentrations in biological samples and its effects in various experimental models.

Table 1: Concentrations of this compound in Human Biological Samples

Biological MatrixConcentration RangeNotes
Feces0.6 - 3.8 µmol/gAverage concentration of 2.4 µmol/g.[9]
Serum62.9 ± 15.3 ng/mLDetermined in a healthy population (n=54).[10]

Table 2: In Vitro Effects of this compound

Cell LineEffectConcentration
Caco-2Maximum increase in Transepithelial Electrical Resistance (TEER)2 mM[2]
HT-29Toxic to cells, precluding HDAC inhibition measurement> 2 mM[6]
Prostate Cancer CellsInhibition of HDAC3IC50: 16.6 µM[11]
Breast Cancer Cells (MCF-7, MDA-MB-231)Inhibition of cell proliferation5 mM (after 48h)[12]

Table 3: In Vivo Effects of this compound in Animal Models

Animal ModelTreatmentEffect
Rotenone-induced Parkinson's Disease (Rat)40 mg/kg, i.p. for 4 weeksPrevented upregulation of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α).[7][13]
Hypoxic-Ischemic Brain Injury (Neonatal Rat)200 mg/kg/day and 400 mg/kg/day for 5 daysDose-dependent protective and therapeutic effects on brain damage and neuronal apoptosis.[14]
Stress-induced depressive-like behaviors (Mouse)Gavage administrationAlleviated ferroptosis and suppressed the pro-inflammatory RhoA/Rock1 pathway.[4]
Dextran Sodium Sulfate (DSS)-induced Colitis (Mouse)Replenishment of VAResistance to colitis through modulation of macrophage activation and IL-6 production.[15]

Signaling Pathways

This compound exerts its biological effects through two primary signaling pathways: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

G-Protein Coupled Receptor (GPCR) Signaling

This compound is an agonist for GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[1] GPR41 activation is preferentially stimulated by SCFAs with longer carbon chains, including this compound.[1] These receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades.

  • GPR41 Signaling: Primarily couples to the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of the ERK1/2 signaling pathway via the Gβγ subunit.

  • GPR43 Signaling: Can couple to both Gαi/o and the stimulatory G-protein, Gαq. Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).

GPR_Signaling cluster_GPR41 GPR41 Signaling cluster_GPR43 GPR43 Signaling VA1 This compound GPR41 GPR41 (FFAR3) G_alpha_i Gαi/o AC Adenylyl Cyclase cAMP ↓ cAMP G_beta_gamma Gβγ PLC_beta PLCβ ERK ERK1/2 Activation VA2 This compound GPR43 GPR43 (FFAR2) G_alpha_q Gαq PLC Phospholipase C (PLC) IP3 IP3 DAG DAG Ca2 ↑ Intracellular Ca²⁺ PKC Protein Kinase C (PKC)

Histone Deacetylase (HDAC) Inhibition

This compound is a known inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[3][11] By inhibiting these enzymes, this compound promotes histone acetylation, leading to a more open chromatin structure and the altered expression of various genes.[3] This epigenetic modification is a key mechanism underlying its anti-inflammatory and neuroprotective effects. For instance, HDAC inhibition by this compound can lead to the suppression of pro-inflammatory cytokines like TNF-α and IL-6, and the upregulation of neuroprotective genes such as Brain-Derived Neurotrophic Factor (BDNF).[1]

HDAC_Inhibition VA This compound HDAC Class I HDACs (HDAC1, 2, 3) VA->HDAC Inhibits Acetyl_groups Acetyl Groups HDAC->Acetyl_groups Removes Histone Histone Proteins Acetylated_Histone Acetylated Histones Histone->Acetylated_Histone Acetyl_groups->Histone Open_Chromatin Open Chromatin (Increased Transcription) Acetylated_Histone->Open_Chromatin Chromatin Chromatin Gene_Expression Altered Gene Expression (e.g., ↓ TNF-α, ↑ BDNF) Open_Chromatin->Gene_Expression

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

Quantification of this compound in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from standard methods for SCFA analysis.[5][10][16]

  • Sample Preparation:

    • Homogenize 50-100 mg of frozen fecal sample in 1 mL of saturated NaCl solution.

    • Acidify the homogenate to a pH of 2-3 with 5 M HCl.

    • Add an internal standard (e.g., 2-ethylbutyric acid).

    • Extract the SCFAs twice with 1 mL of diethyl ether by vigorous vortexing for 2 minutes, followed by centrifugation at 3000 x g for 10 minutes.

    • Pool the ether layers and dry over anhydrous sodium sulfate.

  • Derivatization (Optional but recommended for improved chromatography):

    • Evaporate the ether extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

    • Heat at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-FFAP).

    • Employ a temperature gradient program, for example, starting at 80°C, holding for 2 minutes, then ramping to 200°C at 10°C/min.

    • The mass spectrometer should be operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of the target analytes.

In Vivo Administration of this compound in a Mouse Model of Colitis

This protocol is a general guideline for oral gavage administration.[17][18]

  • Animal Model:

    • Use C57BL/6 mice, 8-10 weeks old.

    • Induce colitis by administering 2-3% (w/v) dextran sodium sulfate (DSS) in the drinking water for 5-7 days.

  • This compound Preparation:

    • Prepare a stock solution of sodium valerate in sterile saline or water.

    • The typical dosage ranges from 100 to 400 mg/kg body weight.

  • Oral Gavage Procedure:

    • Gently restrain the mouse.

    • Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth of the gavage needle.

    • Insert a 20-22 gauge ball-tipped gavage needle into the esophagus.

    • Slowly administer the this compound solution (typically 100-200 µL).

    • Administer daily throughout the DSS treatment period.

  • Assessment of Colitis:

    • Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

    • At the end of the experiment, collect colon tissue for histological analysis and measurement of myeloperoxidase (MPO) activity and cytokine levels (e.g., IL-6, TNF-α).

Experimental Workflows

Workflow for Fecal SCFA Analysis

SCFA_Workflow start Fecal Sample Collection (Snap-freeze and store at -80°C) homogenization Homogenization in Saturated NaCl start->homogenization acidification Acidification (pH 2-3) + Internal Standard homogenization->acidification extraction Liquid-Liquid Extraction (Diethyl Ether) acidification->extraction derivatization Derivatization (e.g., MTBSTFA) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Quantification against standard curve) gcms->data_analysis end SCFA Concentrations data_analysis->end

Workflow for Assessing Anti-inflammatory Effects of this compound In Vitro

Anti_Inflammatory_Workflow start Seed Immune Cells (e.g., Macrophages, PBMCs) pretreatment Pre-treat with this compound (various concentrations) start->pretreatment stimulation Stimulate with Inflammatory Agent (e.g., LPS) pretreatment->stimulation incubation Incubate for a defined period (e.g., 24 hours) stimulation->incubation supernatant_collection Collect Cell Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis elisa Measure Cytokine Levels (e.g., TNF-α, IL-6) by ELISA supernatant_collection->elisa western_blot Analyze Signaling Proteins (e.g., p-NF-κB) by Western Blot cell_lysis->western_blot end Assessment of Anti-inflammatory Effect elisa->end western_blot->end

Conclusion

This compound, though a minor component of the total SCFA pool, exhibits potent and diverse biological activities that are of significant interest to researchers and drug development professionals. Its ability to modulate key signaling pathways through GPCR activation and HDAC inhibition underscores its potential as a therapeutic agent for a variety of diseases. The data and protocols presented in this guide provide a solid foundation for further investigation into the physiological roles of this compound and its applications in human health. Future research should focus on elucidating the specific downstream targets of this compound-mediated signaling and conducting well-controlled clinical trials to validate its therapeutic efficacy.

References

Valeric Acid: A Comprehensive Technical Guide on its Physiological Functions in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeric acid, a five-carbon short-chain fatty acid (SCFA), is emerging as a significant modulator of human physiology. Primarily produced by the gut microbiota through the fermentation of dietary fibers, this compound exerts a wide range of systemic effects, influencing metabolic, neurological, and immunological pathways. Its mechanisms of action are multifaceted, involving the inhibition of histone deacetylases (HDACs) and the activation of free fatty acid receptors (FFARs). This technical guide provides an in-depth overview of the physiological functions of this compound, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this microbial metabolite.

Introduction

This compound, also known as pentanoic acid, is a saturated fatty acid that has garnered increasing attention for its diverse biological activities.[1] Historically associated with the valerian root, it is now understood to be a key product of anaerobic bacterial fermentation in the human colon.[2] As a member of the SCFA family, alongside acetate, propionate, and butyrate, this compound contributes to the intricate communication network between the gut microbiome and the host.[1] Its ability to influence host physiology is attributed to two primary mechanisms: acting as an epigenetic modifier through the inhibition of HDACs and as a signaling molecule by activating G protein-coupled receptors GPR41 (FFAR3) and GPR43 (FFAR2).[3][4] This guide delves into the core physiological functions of this compound, providing the technical details necessary for its advanced study and potential therapeutic development.

Biosynthesis and Metabolism

This compound is primarily synthesized in the gut by anaerobic bacteria, such as Clostridia and Megasphaera massiliensis, through the fermentation of indigestible carbohydrates.[2] One of the key biosynthetic routes involves the condensation of ethanol and propionate.[5] Once produced, this compound is absorbed by colonocytes, where it can be used as an energy source. A significant portion enters the portal circulation and is transported to the liver for further metabolism.[5]

Molecular Mechanisms of Action

Histone Deacetylase (HDAC) Inhibition

This compound is a potent inhibitor of class I histone deacetylases (HDACs).[3][6] By inhibiting these enzymes, this compound promotes histone acetylation, leading to a more open chromatin structure and influencing the transcription of various genes.[7] This epigenetic modification underlies many of its anti-cancer, anti-inflammatory, and neuroprotective effects.[3][6]

Free Fatty Acid Receptor (FFAR) Activation

This compound acts as an agonist for GPR41 and GPR43, which are expressed on various cell types, including enteroendocrine cells, immune cells, and adipocytes.[4][8] Activation of these receptors initiates downstream signaling cascades that modulate immune responses, hormone secretion, and metabolic processes.[4][8]

Physiological Functions and Therapeutic Potential

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various preclinical models. In a rat model of Parkinson's disease, treatment with this compound led to a notable reduction in the levels of pro-inflammatory cytokines in the midbrain.[3] Furthermore, in a murine model of ulcerative colitis, this compound administration was associated with a decrease in the inflammatory cytokine interleukin-6 (IL-6).[5]

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in models of neurodegenerative diseases. In a rotenone-induced rat model of Parkinson's disease, this compound treatment protected dopaminergic neurons, reduced oxidative stress, and suppressed neuroinflammation.[3]

Anti-Cancer Activity

This compound exhibits anti-cancer properties, particularly in liver cancer. It has been shown to inhibit the proliferation of various cancer cell lines and reduce tumor burden in mouse models.[6] This anti-neoplastic activity is linked to its function as an HDAC inhibitor.[6]

Quantitative Data

The following tables summarize key quantitative data regarding the physiological effects of this compound.

Table 1: HDAC Inhibition by this compound in Liver Cancer Cell Lines

Cell LineIC50 (mM) at 72hReference
SNU-4491.615[6]
Hep3B1.442[6]
HepG20.946[6]

Table 2: In Vivo Anti-Inflammatory Effects of this compound in a Rat Model of Parkinson's Disease

CytokineControl (pg/mg protein)Rotenone-treated (pg/mg protein)Rotenone + this compound (40 mg/kg) (pg/mg protein)Reference
TNF-α~20~85~35[3]
IL-1β~15~60~25[3]
IL-6~25~90~40[3]

Note: Values are approximated from graphical data presented in the cited reference.

Table 3: Potency of this compound on GPR41

ReceptorAssayEC50 (µM)Reference
GPR41PYY Secretion142[4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways of this compound.

HDAC_Inhibition Valeric_Acid This compound HDAC Histone Deacetylase (HDAC) Valeric_Acid->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Chromatin Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Transcription Altered Gene Transcription Open_Chromatin->Gene_Transcription

Figure 1. this compound signaling through HDAC inhibition.

FFAR_Activation Valeric_Acid This compound GPR41_43 GPR41 / GPR43 Valeric_Acid->GPR41_43 Activates G_protein G-protein (Gi/o, Gq) GPR41_43->G_protein Activates Downstream_Effectors Downstream Effectors G_protein->Downstream_Effectors Modulates Physiological_Response Physiological Response (e.g., Hormone Secretion, Immune Modulation) Downstream_Effectors->Physiological_Response

Figure 2. this compound signaling via FFAR activation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound in Fecal Samples by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is adapted from standard methods for SCFA analysis.[9]

Materials:

  • Fecal samples

  • Internal standard (e.g., 2-ethylbutyric acid)

  • 5 M HCl

  • Acetonitrile:water (50:50, v/v)

  • GC-FID system with a suitable column (e.g., Agilent J&W GC Column DB-FFAP)

Procedure:

  • Sample Preparation: Homogenize a known weight of fecal sample. Spike with the internal standard to a final concentration of 1000 ppm.

  • Extraction: Perform an aqueous extraction of the homogenized fecal sample.

  • Acidification: Acidify the extract with 5 M HCl.

  • GC-FID Analysis:

    • Inject 1 µL of the acidified extract in pulsed split injection mode.

    • Set the injection temperature to 300 °C.

    • Use helium as the carrier gas at a flow rate of 1.7682 mL/min.

    • Program the oven temperature as follows: initial temperature of 100 °C, ramp up to 250 °C at 20 °C/min, and hold for 0 minutes.

    • The total run time is approximately 10 minutes.

  • Quantification: Prepare a six-point calibration curve using standards of known concentrations (5 to 2000 ppm). Quantify the this compound concentration in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

GC_FID_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Analysis cluster_quantification Quantification Fecal_Sample Fecal Sample Homogenize Homogenize Fecal_Sample->Homogenize Spike_IS Spike with Internal Standard Homogenize->Spike_IS Aqueous_Extraction Aqueous Extraction Spike_IS->Aqueous_Extraction Acidify Acidify with HCl Aqueous_Extraction->Acidify GC_FID GC-FID Analysis Acidify->GC_FID Quantify Quantify this compound GC_FID->Quantify Calibration_Curve Prepare Calibration Curve Calibration_Curve->Quantify

Figure 3. Workflow for GC-FID quantification of this compound.

In Vitro HDAC Activity/Inhibition Assay (Colorimetric)

This protocol is based on commercially available colorimetric HDAC activity assay kits.[10][11]

Materials:

  • Nuclear extracts from cells or purified HDAC enzyme

  • This compound or other test inhibitors

  • HDAC substrate-coated microplate

  • Assay buffer

  • Antibody specific for acetylated histones

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Colorimetric substrate for the enzyme

  • Stop solution

  • Microplate reader

Procedure:

  • Enzyme Reaction:

    • To the HDAC substrate-coated wells, add assay buffer, nuclear extracts or purified HDAC enzyme, and the test inhibitor (this compound).

    • For the control wells, add the enzyme without the inhibitor. For blank wells, add only the assay buffer.

    • Incubate the plate at 37°C for 45-60 minutes.

  • Detection:

    • Wash the wells with wash buffer.

    • Add the primary antibody that recognizes the remaining acetylated substrate and incubate at room temperature for 60 minutes.

    • Wash the wells and add the enzyme-conjugated secondary antibody. Incubate at room temperature for 30 minutes.

    • Wash the wells and add the colorimetric substrate. Incubate at room temperature for 2-10 minutes, protected from light.

  • Measurement:

    • Add the stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Calculation: The HDAC activity is inversely proportional to the color intensity. Calculate the percentage of inhibition by comparing the absorbance of the inhibitor-treated wells to the control wells.

HDAC_Assay_Workflow cluster_reaction Enzyme Reaction cluster_detection Detection cluster_measurement Measurement Add_Reagents Add HDAC enzyme & This compound to Substrate-coated Plate Incubate_37C Incubate at 37°C Add_Reagents->Incubate_37C Wash_1 Wash Incubate_37C->Wash_1 Add_Primary_Ab Add Primary Antibody Wash_1->Add_Primary_Ab Incubate_RT_1 Incubate at RT Add_Primary_Ab->Incubate_RT_1 Wash_2 Wash Incubate_RT_1->Wash_2 Add_Secondary_Ab Add Secondary Antibody Wash_2->Add_Secondary_Ab Incubate_RT_2 Incubate at RT Add_Secondary_Ab->Incubate_RT_2 Wash_3 Wash Incubate_RT_2->Wash_3 Add_Substrate Add Colorimetric Substrate Wash_3->Add_Substrate Incubate_RT_3 Incubate at RT Add_Substrate->Incubate_RT_3 Add_Stop Add Stop Solution Incubate_RT_3->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition

Figure 4. Workflow for in vitro HDAC activity/inhibition assay.

GPR41/GPR43 Activation Assay (Calcium Flux Assay)

This is a general protocol for a calcium flux assay to measure the activation of Gq-coupled GPCRs like GPR43.[2][12]

Materials:

  • Cells expressing the target receptor (GPR41 or GPR43)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound or other test compounds

  • Reference agonist

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the cells expressing GPR41 or GPR43 in a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

  • Calcium Flux Measurement:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence for 10-20 seconds.

    • Automatically add the test compound (this compound) or reference agonist to the wells.

    • Continue to record the fluorescence intensity every second for a total of 120-180 seconds.

  • Data Analysis: The change in intracellular calcium is measured as the peak fluorescence response minus the baseline fluorescence. Dose-response curves can be generated to determine the EC50 of this compound.

Calcium_Flux_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Plate_Cells Plate Cells Expressing GPR41/GPR43 Load_Dye Load with Calcium- Sensitive Dye Plate_Cells->Load_Dye Baseline Record Baseline Fluorescence Load_Dye->Baseline Add_Agonist Add this compound Baseline->Add_Agonist Record_Fluorescence Record Fluorescence (Kinetics) Add_Agonist->Record_Fluorescence Calculate_Response Calculate Peak Fluorescence Response Record_Fluorescence->Calculate_Response Generate_Curve Generate Dose- Response Curve Calculate_Response->Generate_Curve Determine_EC50 Determine EC50 Generate_Curve->Determine_EC50

Figure 5. Workflow for GPR41/GPR43 calcium flux assay.

In Vivo Model of Ulcerative Colitis

A common model for inducing ulcerative colitis in mice is through the administration of dextran sodium sulfate (DSS).[5][13]

Materials:

  • C57BL/6 mice

  • Dextran sodium sulfate (DSS)

  • This compound solution for administration (e.g., intraperitoneal injection)

Procedure:

  • Induction of Colitis: Administer 2.5% (w/v) DSS in the drinking water to mice for 5-7 consecutive days.

  • Treatment: During the DSS administration period, treat a group of mice with this compound (e.g., 50 mM, once daily via intraperitoneal injection). A control group should receive a vehicle injection.

  • Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the experiment, sacrifice the mice and collect colonic tissue for histological analysis and measurement of inflammatory markers (e.g., cytokine levels by ELISA or qPCR).

Conclusion

This compound is a pleiotropic signaling molecule with significant physiological functions in humans. Its ability to act as both an epigenetic modulator and a receptor agonist underscores its potential as a therapeutic agent for a range of conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the mechanisms of action and therapeutic applications of this important gut microbial metabolite. Continued investigation into the precise roles of this compound in human health and disease is warranted and holds promise for the development of novel therapeutic strategies.

References

valeric acid as a signaling molecule in the gut-brain axis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Valeric Acid as a Signaling Molecule in the Gut-Brain Axis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The gut-brain axis (GBA) represents a complex bidirectional communication network crucial for maintaining physiological homeostasis. Metabolites produced by the gut microbiota, particularly short-chain fatty acids (SCFAs), are key mediators in this dialogue. While acetate, propionate, and butyrate are well-studied, the five-carbon SCFA, this compound (VA), is emerging as a significant signaling molecule with multifaceted roles. This technical guide provides a comprehensive overview of this compound's function within the GBA, detailing its microbial biosynthesis, signaling mechanisms through G protein-coupled receptors and histone deacetylase inhibition, and its subsequent effects on neuroinflammation and neuroprotection. This document summarizes key quantitative data, presents detailed experimental protocols for studying its effects, and visualizes the core pathways and workflows to support further research and therapeutic development.

Introduction: The Gut-Brain Axis and Short-Chain Fatty Acids

The gut-brain axis is a critical area of research for understanding the pathogenesis of numerous metabolic, neuroinflammatory, and neurodegenerative diseases.[1][2][3][4] This communication is facilitated through neural, endocrine, and immune pathways.[5] Gut microbiota-derived metabolites, especially SCFAs, are pivotal signaling molecules in this network.[1][3] SCFAs are produced by the anaerobic fermentation of indigestible dietary fibers by gut bacteria.[6][7] While less abundant than other major SCFAs, this compound is gaining significant interest for its distinct neuroactive and anti-inflammatory properties.[1][8] This guide explores the evidence positioning this compound as a key microbial metabolite influencing brain health and disease.

Biosynthesis of this compound in the Gut Microbiome

This compound, or pentanoic acid, is primarily produced in the gut by anaerobic bacteria, including species from the Clostridia and Megasphaera genera.[6] The main biosynthesis route is a chain elongation process involving the condensation of ethanol and propionate.[1][7] In this pathway, ethanol is first oxidized to acetyl-CoA, while propionate is activated to propionyl-CoA. A thiolase-mediated condensation of these two molecules forms 3-ketopentanoyl-CoA, which is subsequently reduced and converted to this compound.[1][7]

G cluster_microbe Gut Microbiota Propionate Propionate PropionylCoA Propionyl-CoA Propionate->PropionylCoA Ethanol Ethanol AcetylCoA Acetyl-CoA Ethanol->AcetylCoA Keto 3-Ketopentanoyl-CoA PropionylCoA->Keto Thiolase-mediated condensation AcetylCoA->Keto Thiolase-mediated condensation VA This compound Keto->VA Reduction Pathway

Caption: Microbial Biosynthesis of this compound.

Signaling Mechanisms of this compound

This compound exerts its physiological effects through at least two primary mechanisms: activation of G protein-coupled receptors (GPCRs) and epigenetic modulation via inhibition of histone deacetylases (HDACs).

G Protein-Coupled Receptors (GPR41 and GPR43)

This compound, like other SCFAs, is a ligand for the free fatty acid receptors GPR41 (FFAR3) and GPR43 (FFAR2).[1][7] These receptors are expressed in various tissues, including intestinal epithelial cells, immune cells, and adipose tissue.[9] The order of potency for GPR41 activation is generally propionate = butyrate = valerate > acetate, while for GPR43, it is propionate = acetate > butyrate > valerate.[10]

  • GPR41 (FFAR3): Primarily couples to the inhibitory G-protein Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10]

  • GPR43 (FFAR2): Can couple to both Gαi and Gαq. Activation of the Gαq pathway stimulates phospholipase C, leading to an increase in intracellular calcium ions.[10]

In a study on mice with brain ischemia, the pro-inflammatory effects of this compound were inhibited by a FFAR2 (GPR43) antagonist, suggesting this receptor mediates some of its inflammatory signaling.[11] Another study implicated a GPR41/RhoA/Rock1 pathway in the neuroprotective effects of this compound.[12][13]

G cluster_cell Target Cell (e.g., Immune, Epithelial) VA This compound GPR41 GPR41 (FFAR3) VA->GPR41 GPR43 GPR43 (FFAR2) VA->GPR43 Gai Gαi GPR41->Gai GPR43->Gai Gaq Gαq GPR43->Gaq AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC cAMP ↓ cAMP AC->cAMP Ca ↑ Intracellular Ca²⁺ PLC->Ca

Caption: GPR41 and GPR43 Signaling Pathways.
Histone Deacetylase (HDAC) Inhibition

This compound acts as an epigenetic modulator by selectively inhibiting Class I histone deacetylases (HDACs), with a particular effect on HDAC3.[1][2][14] HDACs remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more open chromatin structure that allows for the transcription of genes, including those with anti-inflammatory functions.[1][15] This mechanism is a key contributor to this compound's neuroprotective and anti-inflammatory effects.[1]

References

An In-depth Technical Guide to the Chemical Synthesis of Valeric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeric acid, also known as pentanoic acid, is a five-carbon straight-chain carboxylic acid.[1][2][3] While it occurs naturally in the valerian plant (Valeriana officinalis), its primary significance in the chemical and pharmaceutical industries lies in its role as a versatile precursor for a wide range of derivatives.[1][2][3] These derivatives, which include esters, acid chlorides, amides, and more complex structures like valproic acid, exhibit a broad spectrum of applications. This compound esters are known for their pleasant, fruity odors and are utilized as flavoring agents and in perfumery.[4][5] In the pharmaceutical sector, valerates are used to enhance the solubility and bioavailability of steroid-based drugs.[2][4] Notably, the derivative valproic acid is a widely used anticonvulsant and mood-stabilizing drug.[6] More recently, both this compound and valproic acid have garnered attention for their roles as histone deacetylase (HDAC) inhibitors, suggesting potential applications in oncology and the management of neuroinflammatory disorders.[7][8][9]

This technical guide provides a comprehensive overview of the core chemical synthesis routes for key derivatives of this compound. It includes detailed experimental protocols for benchmark reactions, quantitative data to facilitate comparison of synthetic methods, and visualizations of reaction pathways and relevant biological signaling cascades.

Core Synthetic Pathways

The chemical reactivity of this compound is characteristic of a carboxylic acid, allowing for the formation of various derivatives such as esters, anhydrides, amides, and acid chlorides.[2] Valeryl chloride is a common intermediate for the synthesis of other derivatives due to its high reactivity.[2] The primary synthetic transformations of this compound into its most common and functionally significant derivatives are outlined below.

Synthesis of this compound Derivatives

G ValericAcid This compound ValerateEster Valerate Ester ValericAcid->ValerateEster Fischer Esterification ValerylChloride Valeryl Chloride ValericAcid->ValerylChloride Acyl Chloride Formation Valeramide Valeramide ValericAcid->Valeramide Direct Amidation (High T) Alcohol Alcohol (R'-OH) Acid Catalyst (e.g., H₂SO₄) ThionylChloride Thionyl Chloride (SOCl₂) or Phosphorus Trichloride (PCl₃) Amine Amine (R'R''NH) DiethylMalonate 1. Diethyl Malonate, NaOEt 2. n-Propyl Bromide (2 equiv.) 3. Hydrolysis & Decarboxylation ValproicAcid Valproic Acid DiethylMalonate->ValproicAcid Malonic Ester Synthesis ValerylChloride->Valeramide Amidation

Caption: Key synthetic routes from this compound to its major derivatives.

Quantitative Data on Synthesis

The efficiency of synthesizing this compound derivatives is highly dependent on the chosen methodology, including the catalyst, reaction temperature, and reaction time. The following tables summarize quantitative data for the synthesis of representative derivatives.

Table 1: Synthesis of Valeryl Chloride from this compound
Chlorinating AgentCatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Thionyl ChlorideDMF50-9899.7[10]
Thionyl ChlorideDMF70-9699.6[10]
Thionyl Chloride-251598-[11]
Thionyl Chloride-601096-[11]
Phosphorus Trichloride-459--[12]

Note: Reaction time was not specified in some sources, but implied to be until gas evolution ceased.

Table 2: Esterification of this compound to Ethyl Valerate
CatalystAlcoholMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Proline bisulfate (ProHSO₄)Ethanol-807>99.9 (Conversion)[13]
Immobilized Lipase (TLL-PHB)Ethanol1:1 (1000 mM each)30.51.75~92 (Conversion)[14]
Y-zeolite (SiO₂/Al₂O₃ = 88.6)Glycerol5:11306100 (Glycerol Conversion)[15]
H₂SO₄ (Homogeneous)Ethanol---High[16]
Acid Anhydrides----Excellent[16]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives.

Synthesis of Valeryl Chloride using Thionyl Chloride

This protocol describes the conversion of this compound to its highly reactive acid chloride.

Materials and Reagents:

  • n-Valeric acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalyst)

  • Stabilizer (e.g., N,N-dimethylaniline)

  • Enamel reaction kettle with reflux condenser and gas absorption setup

  • Distillation apparatus

Procedure:

  • Charge the enamel reaction kettle with n-valeric acid and thionyl chloride (molar ratio of approximately 1.0:1.2 to 1.0:1.5).[10]

  • Add a catalytic amount of DMF (e.g., 0.1 kg for 100 kg of n-valeric acid).[10]

  • Heat the reaction mixture to 50-90°C. The reaction will generate sulfur dioxide and hydrogen chloride gas, which should be directed to a gas absorption device.[10]

  • Continue heating until the evolution of gas ceases, indicating the completion of the reaction.

  • Transfer the crude reaction mixture to a distillation apparatus.

  • Add a small amount of a stabilizer, such as N,N-dimethylaniline, to prevent decomposition during distillation.[10]

  • Perform vacuum distillation, controlling the kettle temperature to ≤90°C.[10]

  • Collect the fraction of valeryl chloride. The boiling point of valeryl chloride is approximately 127-128°C at atmospheric pressure.[17]

Fischer Esterification: Synthesis of Ethyl Valerate

This protocol outlines the acid-catalyzed esterification of this compound with ethanol.

Materials and Reagents:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • 5% aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine this compound and an excess of absolute ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid while swirling the flask.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and purify the resulting ethyl valerate by distillation.

Synthesis of N-Aryl Valeramide

This protocol describes the synthesis of an N-aryl amide from valeryl bromide and an aniline derivative.

Materials and Reagents:

  • Valeryl bromide

  • p-Toluidine

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Copper (II) sulfate (CuSO₄) solution

  • Water

  • Brine

  • Flame-dried round-bottom flask

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve p-toluidine (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.[18]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add valeryl bromide (1.0 eq) to the stirred solution.[18]

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).[18]

  • Upon completion, wash the organic phase with 1 M CuSO₄ solution to remove the pyridine, followed by washes with water and brine.[18]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography or recrystallization.

Visualization of Workflows and Signaling Pathways

General Workflow for Organic Synthesis and Purification

The synthesis of this compound derivatives follows a standard workflow in organic chemistry, from reaction setup to the characterization of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis LitSearch Literature Search & Route Planning ReagentPrep Reagent & Glassware Preparation LitSearch->ReagentPrep Synthesis Synthesis Reaction ReagentPrep->Synthesis Monitoring Reaction Monitoring (TLC, LC/MS) Synthesis->Monitoring Quench Quenching Monitoring->Quench Reaction Complete Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation, Chromatography, Recrystallization) Drying->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure Product Characterization->FinalProduct

Caption: A generalized workflow for the synthesis and purification of organic compounds.[19][20][21]

Signaling Pathway: Valproic Acid and GABAergic Neurotransmission

Valproic acid exerts its anticonvulsant and mood-stabilizing effects in part by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.[6][22][23]

G Simplified GABAergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Synthesis GABA_presyn GABA GAD->GABA_presyn GABAT GABA Transaminase (GABA-T) GABA_presyn->GABAT Degradation SynapticCleft Synaptic Cleft GABA_presyn->SynapticCleft Release SSA Succinic Semialdehyde GABAT->SSA GABA_Receptor GABA-A Receptor Chloride_Channel Cl⁻ Channel Opening GABA_Receptor->Chloride_Channel Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization ValproicAcid Valproic Acid ValproicAcid->GAD Stimulates (+) ValproicAcid->GABAT Inhibits (-) SynapticCleft->GABA_Receptor Binding

Caption: Mechanism of valproic acid's effect on GABAergic neurotransmission.[22][24][25]

Signaling Pathway: this compound and Histone Deacetylase (HDAC) Inhibition

Both this compound and valproic acid have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these molecules can induce histone hyperacetylation, leading to a more relaxed chromatin structure and altered gene transcription. This mechanism is implicated in their potential anticancer and neuroprotective effects.[7][8][9][26]

G cluster_chromatin Chromatin Dynamics ValericAcid This compound / Valproic Acid HDAC Histone Deacetylase (HDAC) ValericAcid->HDAC Inhibition (-) Histones_Deacetylated Deacetylated Histones (Condensed Chromatin) HDAC->Histones_Deacetylated Deacetylation HAT Histone Acetyltransferase (HAT) Histones_Acetylated Acetylated Histones (Relaxed Chromatin) HAT->Histones_Acetylated Acetylation Histones_Deacetylated->HAT Histones_Acetylated->HDAC GeneExpression Altered Gene Expression (e.g., cell cycle arrest, apoptosis) Histones_Acetylated->GeneExpression Leads to

Caption: Mechanism of HDAC inhibition by this compound and valproic acid.[27][28][29][30]

Conclusion

This compound serves as a fundamental building block for a diverse array of chemical derivatives with significant applications in the flavor, fragrance, and pharmaceutical industries. The synthesis of these derivatives, including esters, acid chlorides, and amides, can be achieved through well-established organic chemistry principles. Furthermore, the biological activity of this compound and its derivatives, particularly valproic acid, through mechanisms such as the modulation of GABAergic pathways and HDAC inhibition, underscores their importance in drug development. This guide provides a foundational understanding of the synthesis and potential applications of this compound derivatives, offering valuable insights for researchers and scientists in the field.

References

The Biological Significance of Valerate in Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valerate (pentanoate), a five-carbon short-chain fatty acid (SCFA), is emerging as a critical signaling molecule and metabolic regulator at the intersection of gut microbiota, host metabolism, and systemic health.[1] Primarily produced through microbial fermentation in the colon, valerate exerts its biological effects through various mechanisms, including activation of G-protein-coupled receptors (GPCRs), inhibition of histone deacetylases (HDACs), and serving as a substrate for cellular metabolism. This technical guide provides a comprehensive overview of the biological significance of valerate in metabolic pathways, its biosynthesis and catabolism, and its role in health and disease. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts targeting valerate-mediated pathways.

Introduction to Valerate

Valerate, or pentanoic acid, is a straight-chain saturated fatty acid with the chemical formula C5H10O2.[1] In biological systems at physiological pH, it exists in its ionized form, valerate.[2] While present in smaller quantities than other major SCFAs like acetate, propionate, and butyrate, valerate exhibits distinct and potent biological activities that are of growing interest to the scientific community.[3][4]

Historically known for its presence in the valerian root (Valeriana officinalis), valerate is now recognized as a significant product of the gut microbiome.[1][5] Its unique properties and mechanisms of action position it as a potential therapeutic agent for a range of metabolic, inflammatory, and neurological disorders.[6]

Metabolic Pathways of Valerate

Biosynthesis

The primary route of valerate production in humans is through the anaerobic fermentation of amino acids and the chain elongation of other SCFAs by the gut microbiota.[1][7] Key bacterial species, particularly from the Clostridia and Lachnospiraceae families, are involved in its synthesis.[7][8]

One of the main biosynthetic pathways involves the condensation of propionyl-CoA and acetyl-CoA, derived from the metabolism of ethanol and propionate respectively.[1] This process, similar to the reverse β-oxidation pathway, leads to the formation of valeryl-CoA, which is then converted to valerate.[8]

Valerate_Biosynthesis Propionate Propionate PropionylCoA Propionyl-CoA Propionate->PropionylCoA Ethanol Ethanol AcetylCoA Acetyl-CoA Ethanol->AcetylCoA KetopentanoylCoA 3-Ketopentanoyl-CoA PropionylCoA->KetopentanoylCoA AcetylCoA->KetopentanoylCoA ValerylCoA Valeryl-CoA KetopentanoylCoA->ValerylCoA Reduction Dehydration Reduction Valerate Valerate ValerylCoA->Valerate Valerate_Catabolism Valerate Valerate ValerylCoA Valeryl-CoA Valerate->ValerylCoA Acyl-CoA Synthetase BetaOxidation β-Oxidation ValerylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle PropionylCoA->TCACycle Gluconeogenesis Gluconeogenesis PropionylCoA->Gluconeogenesis GPR_Signaling Valerate Valerate GPR41_43 GPR41 / GPR43 Valerate->GPR41_43 G_protein G-protein (Gq/Gi) GPR41_43->G_protein PLC PLC G_protein->PLC AC AC G_protein->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC PKA PKA cAMP->PKA MAPK MAPK Cascade (ERK, p38) Ca2->MAPK PKC->MAPK PKA->MAPK Cellular_Response Cellular Response (e.g., GLP-1 secretion, Cytokine production) MAPK->Cellular_Response SCFA_Quantification_Workflow Start Fecal Sample Collection Homogenization Homogenization in Saturated NaCl Start->Homogenization Acidification Acidification (Sulfuric Acid) Homogenization->Acidification Extraction Liquid-Liquid Extraction (Diethyl Ether) Acidification->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation Analysis GC-MS Analysis Centrifugation->Analysis Quantification Quantification Analysis->Quantification

References

Methodological & Application

Application Note: Quantification of Valeric Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeric acid, also known as pentanoic acid, is a short-chain fatty acid (SCFA) with significance in various fields, including pharmaceutical development, food and flavor industries, and metabolic research.[1] Accurate quantification of this compound in diverse biological and environmental matrices is crucial for quality control, metabolic profiling, and toxicological assessments. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity.[2][3] This application note provides detailed protocols for the quantification of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Principle

The quantification of this compound by GC-MS involves the separation of the analyte from a complex mixture using a gas chromatograph followed by detection and quantification using a mass spectrometer. Due to the polar nature of carboxylic acids, which can lead to poor peak shape and low sensitivity, derivatization is often employed to convert this compound into a more volatile and less polar ester derivative.[4][5] However, derivatization-free methods are also available and will be discussed.[2][6] The mass spectrometer provides high selectivity by monitoring specific fragment ions of this compound or its derivative.

Experimental Protocols

Protocol 1: Derivatization-Free Quantification of this compound in Aqueous Samples

This protocol is adapted for samples where this compound is present in an aqueous matrix.

1. Sample Preparation:

  • For aqueous samples, dilute a known volume to bring the this compound concentration within the calibration range (e.g., 4 µM to 100 µM).[6]

  • Acidify the sample to ensure this compound is in its protonated form. This can be achieved by adding a small volume of a strong acid like sulfuric acid or phosphoric acid.[2][7]

  • If the sample contains particulates, centrifuge prior to transferring to a GC vial.[8]

  • To suppress volatilization from the vial, fill it to the brim.[6]

2. GC-MS Parameters:

  • GC System: Agilent 7890B GC with a 5977A MS detector or equivalent.[9]

  • Column: High-polarity polyethylene glycol (PEG) type column (e.g., SH-WAX, 60 m × 0.25 mm I.D., df=0.5 µm).[6][10]

  • Injector Temperature: 240 °C.[6]

  • Injection Mode: Split (e.g., split ratio 5:1).[6]

  • Carrier Gas: Helium at a constant linear velocity (e.g., 34.0 cm/s).[6]

  • Oven Temperature Program: 80 °C (hold 2 min), ramp to 200 °C at 40 °C/min, then ramp to 240 °C at 25 °C/min (hold 2 min).[6]

  • MS Ion Source Temperature: 200 °C.[6]

  • MS Interface Temperature: 240 °C.[6]

  • Measurement Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The specific ions to monitor for this compound should be determined by analyzing a standard in full scan mode. Common fragment ions for underivatized this compound include m/z 60 and 73.[10][11]

3. Calibration:

  • Prepare a series of calibration standards by diluting a stock solution of this compound in the same matrix as the samples.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration of this compound.

Protocol 2: Quantification of this compound in Biological Matrices via Derivatization

This protocol is suitable for complex biological samples such as plasma, feces, or tissue, and employs derivatization to improve chromatographic performance.

1. Sample Preparation and Extraction:

  • For Plasma/Serum: To 30 µL of plasma, add 293.75 µL of ethanol and 6.25 µL of a deuterated internal standard mix.[2] Vortex and centrifuge.

  • For Feces/Tissue: Homogenize 30 mg of tissue in 293.75 µL of ethanol with an internal standard.[2] Centrifuge to pellet solids.

  • Transfer the supernatant to a new tube.

  • Add a small amount of NaOH (e.g., 5 µL of 0.8 M) and evaporate the solvent using a vacuum centrifuge.[2]

  • Re-dissolve the residue in a small volume of ethanol (e.g., 50 µL).[2]

2. Derivatization (Methylation):

  • Acidify the re-dissolved sample with methanolic HCl.[12]

  • Alternatively, use a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS for silylation, or pentafluorobenzyl bromide (PFBBr) for esterification.[4][13]

  • For methylation, incubate the sample with methanolic HCl at an elevated temperature (e.g., 60°C) for a specified time.

  • After derivatization, the methyl ester of this compound can be extracted into a non-polar solvent like hexane or iso-octane.[13]

3. GC-MS Parameters:

  • GC System: ThermoFisher TRACE 1310 GC with an ISQ 7000 MS or equivalent.[2]

  • Column: A mid-polarity column such as a Nukol Fused Silica Capillary Column (15 m × 0.32 mm × 0.25 μm film thickness) is suitable for separating fatty acid methyl esters.[2]

  • Injector Temperature: 200 °C.[2]

  • Injection Mode: Splitless.[2]

  • Carrier Gas: Helium.

  • Oven Temperature Program: Initial temperature of 55 °C (hold 1 min), ramp to 105 °C at 8 °C/min (hold 2 min), then ramp to 190 °C at 30 °C/min (hold 1 min).[2]

  • MS Ion Source Temperature: 250 °C.[2]

  • MS Transfer Line Temperature: 200 °C.[2]

  • Measurement Mode: SIM mode, monitoring for the characteristic ions of the this compound derivative.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: GC-MS Method Validation Parameters for this compound Quantification

ParameterDerivatization-Free MethodDerivatization Method
**Linearity (R²) **> 0.99> 0.99[2]
Limit of Detection (LOD) 0.1 - 5 pg3 - 272 ng/mL[14][15]
Limit of Quantification (LOQ) 12.67 - 28.06 µM[10]0.13 - 1.70 mg L⁻¹[16]
Recovery (%) 95 - 117%[2]80.88 - 119.03%[15]
Precision (RSD %) 1 - 4.5%[2]0.56 - 13.07%[15]

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological or Aqueous Sample Homogenization Homogenization/ Dilution Sample->Homogenization Extraction Liquid-Liquid Extraction or SPME Homogenization->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Injection GC Injection Extraction->GC_Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: A generalized workflow for the quantification of this compound using GC-MS.

Logical Relationship of Method Choice

method_choice Start Start: Quantify this compound Sample_Matrix Sample Matrix? Start->Sample_Matrix Concentration Expected Concentration? Sample_Matrix->Concentration Complex (e.g., biological) Deriv_Free Derivatization-Free Method Sample_Matrix->Deriv_Free Simple (e.g., aqueous) Concentration->Deriv_Free High Deriv_Method Derivatization Method Concentration->Deriv_Method Low

References

Application Note: High-Throughput Analysis of Valeric Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeric acid, a five-carbon short-chain fatty acid (SCFA), is a significant microbial metabolite and signaling molecule with emerging roles in human health and disease.[1] It has been implicated in various physiological processes, including the regulation of insulin sensitivity, inflammation, and satiety.[1] Furthermore, recent studies have highlighted its potential as a histone deacetylase (HDAC) inhibitor, suggesting its therapeutic relevance in conditions like liver cancer and neurodegenerative diseases.[1][2] Accurate and robust quantification of this compound in biological samples is crucial for elucidating its physiological functions and exploring its therapeutic potential. This application note provides detailed protocols for the extraction of this compound from various biological samples, including feces, serum/plasma, and urine, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Data Presentation

The following tables summarize the performance characteristics of different extraction and analytical methods for this compound and other SCFAs, providing a basis for method selection.

Table 1: Performance of GC-based Methods for SCFA Quantification

MethodSample MatrixExtraction MethodDerivatizationRecovery (%)LODLOQReference
GC-FIDSerumHollow fiber supported liquid membrane extractionNone87.2 - 1210.04 - 0.24 µM0.13 - 0.80 µM[3][4]
GC-MSFecesLiquid-Liquid Extraction (Ethyl Acetate)None65 - 1050.49 - 4.31 µM-[5]
GC-FIDFeces, CecumSolid-Phase Extraction (Bond Elut Plexa)None98.34 - 137.830.11 - 0.36 µM0.38 - 1.21 µM[6]
GC-MSFeces, Cecum, BloodDirect Solvent ExtractionEsterification/ Silylation90.80 - 111.7--[7]

Table 2: Performance of HPLC/LC-MS-based Methods for SCFA Quantification

MethodSample MatrixExtraction MethodDerivatizationRecovery (%)LODLOQReference
LC-QQQ-MSSerumProtein Precipitation & Derivatization3-Nitrophenylhydrazine (3-NPH)93.97 - 113.81≤ 0.1 µmol/L-[8][9]
HPLC-UVAnimal Feed-None76.3 - 99.211 - 8,026 µg/kg40 - 26,755 µg/kg[10]
HPLC-UVBiological FluidsSolid-Phase Extraction1-(bromoacetyl)pyrene101 - 106~1 ng-[11]
HPLC-UVPlasmaProtein PrecipitationNone93.3 ± 3.12.2 µg/mL6.6 µg/mL[12]

Experimental Protocols

Protocol 1: Extraction of this compound from Fecal Samples for GC-MS Analysis

This protocol is adapted from a method for analyzing isothis compound in fecal samples and is suitable for this compound as well.[13]

1. Sample Handling and Preparation:

  • Collect fecal samples and immediately freeze them at -80°C to prevent alterations in SCFA concentrations.[13]

  • Lyophilization (freeze-drying) of the samples is recommended to minimize bias from water content and improve SCFA stability.[13]

  • Weigh approximately 200 mg of the frozen or lyophilized stool sample.[13]

  • Add 1 mL of sterile, chilled water and homogenize the sample thoroughly.[13]

2. Extraction:

  • Take a 300 µL aliquot of the fecal homogenate and add 700 µL of water.[13]

  • Acidify the sample by adding 200 µL of orthophosphoric acid (85%).[13]

  • Spike the mixture with 100 µL of an internal standard solution (e.g., 2-ethylbutyric acid, 20 mM) for accurate quantification.[13]

  • Perform a liquid-liquid extraction by adding 500 µL of a diethyl ether/heptane (1:1) mixture.[13]

  • Vortex vigorously for 2 minutes to ensure thorough mixing.[13]

  • Centrifuge the sample for 5 minutes to separate the organic and aqueous phases.[13]

  • Carefully transfer the upper organic phase containing the extracted fatty acids to a clean vial.[13]

3. Derivatization (Optional but Recommended for GC-MS):

  • To enhance volatility, derivatize the extracted this compound. A common method is derivatization with propyl chloroformate (PCF).[13]

  • Add a suitable derivatizing agent such as PCF to the extracted organic phase. This converts the carboxylic acids into their more volatile propyl ester derivatives.[13]

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Use a suitable capillary column (e.g., DB-FFAP) for separation.[6]

  • Set the appropriate temperature program for the oven, injector, and detector.

  • Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Protocol 2: Extraction of this compound from Serum/Plasma Samples for LC-MS Analysis

This protocol is based on a sensitive method for quantifying SCFAs in human serum.[8]

1. Sample Preparation:

  • Thaw serum or plasma samples on ice.

  • To 100 µL of serum, add an internal standard solution.

  • Deproteinate the sample by adding a suitable agent like sulfosalicylic acid or by protein precipitation with acetonitrile.[8][9]

  • Vortex and centrifuge to pellet the precipitated proteins.

2. Extraction and Derivatization:

  • Transfer the supernatant to a new tube.

  • Derivatize the SCFAs using 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like EDC-HCl.[8]

  • Extract the derivatized SCFAs with a solvent such as methyl tert-butyl ether (MTBE).[8]

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent (e.g., 10% acetonitrile/water) for LC-MS analysis.[8]

3. LC-MS Analysis:

  • Inject the reconstituted sample into the LC-MS system.

  • Use a C18 reverse-phase column for chromatographic separation.[8]

  • Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Visualizations

G cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis BiologicalSample Biological Sample (Feces, Serum, Urine) Homogenization Homogenization/ Deproteination BiologicalSample->Homogenization Acidification Acidification & Internal Standard Spiking Homogenization->Acidification LLE Liquid-Liquid Extraction (e.g., Diethyl Ether/Heptane) Acidification->LLE OR SPE Solid-Phase Extraction Acidification->SPE OrganicPhase Collect Organic Phase LLE->OrganicPhase SPE->OrganicPhase Derivatization Derivatization (Optional, e.g., PCF, 3-NPH) OrganicPhase->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: General workflow for this compound extraction and analysis.

G ValericAcid This compound HDACs Histone Deacetylases (HDACs) ValericAcid->HDACs Inhibits Acetylation Increased Histone Acetylation ValericAcid->Acetylation Leads to Histones Histones HDACs->Histones Deacetylates GeneExpression Altered Gene Expression Acetylation->GeneExpression Apoptosis Induction of Apoptosis GeneExpression->Apoptosis CancerSuppression Suppression of Liver Cancer Apoptosis->CancerSuppression

Caption: this compound as an HDAC inhibitor in cancer.

G ValericAcid This compound mTOR mTOR Pathway ValericAcid->mTOR Restores p70S6K p70S6K mTOR->p70S6K Activates Bax Bax (Pro-apoptotic) mTOR->Bax Downregulates Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Upregulates Apoptosis Neuronal Apoptosis Bax->Apoptosis Bcl2->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection Inhibition leads to

Caption: this compound's role in the mTOR signaling pathway.

References

Application Notes and Protocols: Valeric Acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Valeric acid, also known as pentanoic acid, is a versatile five-carbon carboxylic acid that serves as a crucial building block in a multitude of organic syntheses. Its derivatives are of significant interest in the pharmaceutical, fragrance, and polymer industries. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of key derivatives, including esters and amides.

Synthesis of Valerate Esters

Valerate esters are widely recognized for their pleasant, fruity aromas, leading to their extensive use in the flavor and fragrance industries.[1][2] They also serve as important intermediates in pharmaceutical synthesis and as specialty solvents.[3][4] The most common method for their preparation is the Fischer esterification of this compound with an alcohol in the presence of an acid catalyst.[5][6]

Comparative Data for Valerate Ester Synthesis

The choice of synthetic method for valerate esters can significantly impact reaction time and yield. Below is a comparison of different approaches.

ProductAlcoholCatalystReaction TimeYield (%)Reference
Ethyl ValerateEthanolLipase from Thermomyces lanuginosus (immobilized)105 min~92%[7]
Ethyl ValerateEthanolSoluble Lipase120 min82%[7]
Ethyl ValerateEthanolAmino acid ionic liquids (Proline bisulfate)7 h>99.9%[8]
Divalerin & TrivalerinGlycerolY-zeolite6 h52.9% (Divalerin), 25% (Trivalerin)[9]
Experimental Protocol: Fischer Esterification of this compound with Ethanol to Synthesize Ethyl Valerate

This protocol describes a standard laboratory procedure for the synthesis of ethyl valerate using a strong acid catalyst.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound and a molar excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[5]

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash with brine to remove any remaining aqueous impurities.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain crude ethyl valerate.

  • Purify the product by distillation.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants This compound + Ethanol catalyst H₂SO₄ (catalyst) reactants->catalyst add reflux Reflux (1-2h) catalyst->reflux extraction Separatory Funnel Extraction reflux->extraction wash1 Wash with H₂O extraction->wash1 wash2 Wash with NaHCO₃ wash1->wash2 wash3 Wash with Brine wash2->wash3 drying Dry over MgSO₄ wash3->drying filtration Filtration drying->filtration concentration Rotary Evaporation filtration->concentration distillation Distillation concentration->distillation Pure Ethyl Valerate Pure Ethyl Valerate distillation->Pure Ethyl Valerate

Caption: Experimental workflow for the synthesis of ethyl valerate.

Synthesis of this compound Derivatives via Acyl Chlorides

For reactions requiring higher reactivity, this compound can be converted to valeryl chloride. This acyl chloride is an excellent intermediate for the synthesis of esters and amides, particularly when the alcohol or amine is sterically hindered or less reactive.[4][10]

Synthesis of Valeryl Chloride

Valeryl chloride is typically synthesized by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[4]

Comparative Data for Valeryl Chloride Synthesis:

Chlorinating AgentCatalystTemperature (°C)Yield (%)Reference
Thionyl ChlorideDMF7096[11]
Thionyl ChlorideDMF9097[11]
Thionyl Chloride-6096 (of step)[12]
Thionyl Chloride-2598 (of step)[12]
Experimental Protocol: Synthesis of Valeryl Chloride

This protocol outlines the synthesis of valeryl chloride from this compound using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, place this compound.

  • Slowly add an excess of thionyl chloride to the flask.

  • Add a catalytic amount of DMF.

  • Attach a reflux condenser connected to a gas trap to neutralize the HCl and SO₂ byproducts.

  • Heat the reaction mixture gently under reflux until the evolution of gas ceases.

  • Isolate the valeryl chloride by fractional distillation.

Valeryl_Chloride_Synthesis This compound This compound Reaction Reflux with catalytic DMF This compound->Reaction Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction Valeryl Chloride Valeryl Chloride Reaction->Valeryl Chloride Byproducts SO₂ + HCl Reaction->Byproducts

Caption: Synthesis of valeryl chloride from this compound.

Synthesis of Pentanamides

Amides are fundamental functional groups in many pharmaceuticals and biologically active molecules.[] this compound can be converted to N-substituted pentanamides through various methods, including direct condensation with amines or via the more reactive valeryl chloride or valeric anhydride.[3][][14]

Comparative Data for Pentanamide Synthesis

The choice of method for amide synthesis depends on the reactivity of the amine and the desired reaction conditions.

AmineCoupling MethodBase/CatalystSolventReaction Time (h)Yield (%)
BenzylamineValeryl BromideTriethylamineDCM2-490-98
p-ToluidineValeryl BromidePyridineDCM3-580-90
Various aminesDirect condensation with this compoundB(OCH₂CF₃)₃--High
Various aminesDirect condensation with this compoundHydrothermal conditionsWaterhoursup to 90
Experimental Protocol: Synthesis of N-Benzylpentanamide from Valeryl Chloride

This protocol details the synthesis of an amide from valeryl chloride and a primary amine.

Materials:

  • Valeryl chloride

  • Benzylamine

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve benzylamine and triethylamine in dichloromethane in a round-bottom flask and cool the mixture in an ice bath.

  • Slowly add valeryl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude N-benzylpentanamide.

  • Purify the product by recrystallization or column chromatography if necessary.

Amide_Synthesis_Workflow cluster_reaction Amidation Reaction cluster_workup Aqueous Workup cluster_isolation Product Isolation reactants Benzylamine + Triethylamine in DCM addition Add Valeryl Chloride (0°C to RT) reactants->addition quench Quench with H₂O addition->quench wash_hcl Wash with 1M HCl quench->wash_hcl wash_bicarb Wash with NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry over MgSO₄ wash_brine->drying concentration Concentrate in vacuo drying->concentration purification Recrystallization or Chromatography concentration->purification Pure N-Benzylpentanamide Pure N-Benzylpentanamide purification->Pure N-Benzylpentanamide

Caption: General workflow for the synthesis of N-benzylpentanamide.

Synthesis and Applications of Valeric Anhydride

Valeric anhydride is another reactive derivative of this compound, serving as a potent acylating agent in organic synthesis.[1][15] It is particularly useful in the preparation of esters and amides under milder conditions than those required for valeryl chloride.[3]

Applications of Valeric Anhydride
  • Pharmaceutical Synthesis: Used in the synthesis of various active pharmaceutical ingredients.[1][15]

  • Esterification: A reactant for synthesizing esters, such as alkyl 9-nitrocamptothecin esters.[2]

  • Material Science: Employed in the preparation of modified biomaterials like O-acylated chitosan nanofibers.[2]

Experimental Protocol: General Esterification using Valeric Anhydride

This protocol provides a general procedure for the esterification of an alcohol using valeric anhydride.

Materials:

  • Alcohol

  • Valeric anhydride

  • Pyridine or another suitable base

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Round-bottom flask

  • Stirring apparatus

  • Standard workup reagents (as in section 3.2)

Procedure:

  • Dissolve the alcohol and a suitable base (e.g., pyridine) in an anhydrous solvent in a round-bottom flask.

  • Slowly add valeric anhydride to the stirred solution at room temperature or below.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Perform an aqueous workup similar to the procedure for amide synthesis to remove unreacted anhydride and the base.

  • Dry, concentrate, and purify the resulting ester as required.

Anhydride_Esterification reagents Alcohol Valeric Anhydride Base (e.g., Pyridine) reaction Reaction in Anhydrous Solvent reagents->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product Valerate Ester purification->product

References

Valeric Acid in Cell Culture: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Valeric acid, a five-carbon short-chain fatty acid, is emerging as a molecule of significant interest in cell culture experiments, particularly in the fields of oncology and biotechnology. Its primary mechanism of action involves the inhibition of histone deacetylases (HDACs), leading to epigenetic modifications that can influence cell fate.[1][2][3] This document provides a comprehensive overview of the applications of this compound in cell culture, complete with detailed experimental protocols and a summary of quantitative data.

Core Applications in Cell Culture

This compound has demonstrated a broad spectrum of activity in various cell lines, primarily exerting anti-cancer effects and enhancing recombinant protein production. Its key applications include:

  • Inhibition of Cancer Cell Proliferation: this compound has been shown to suppress the growth of various cancer cell lines, including liver, breast, and prostate cancer.[1][2][3]

  • Induction of Apoptosis: It can trigger programmed cell death in cancer cells through the intrinsic apoptotic pathway.[1][4]

  • Suppression of Cancer Cell Migration and Invasion: Studies have demonstrated its ability to reduce the migratory and invasive potential of cancer cells.[1]

  • Induction of Cell Cycle Arrest: this compound can halt the cell cycle, often at the G1 phase, which is beneficial for both cancer therapy and enhancing recombinant protein production.[5][6]

  • Enhancement of Recombinant Protein Production: In Chinese Hamster Ovary (CHO) cells, this compound has been shown to increase the specific productivity of monoclonal antibodies.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various cell culture experiments.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Incubation Time (hours)Reference
Hep3BHepatocellular Carcinoma1.61372[1]
SNU-449Hepatocellular Carcinoma1.44272[1]
HepG2Hepatoblastoma0.94772[1]
THLE-3Normal Liver3.09772[1]

Table 2: Effect of this compound on Liver Cancer Cell Colony Formation

Cell LineThis compound ConcentrationInhibition of Colony Formation (%)Reference
Hep3B850 µM67.99 ± 2.51[1]
SNU-449850 µM63.56 ± 2.11[1]
HepG2850 µM69.83 ± 2.71[1]

Table 3: Effect of this compound on Liver Cancer Cell Invasion

Cell LineThis compound ConcentrationAverage Invading Cells (vs. Control)Reference
Hep3BNot Specified156.67 ± 12.04 (vs. 334 ± 9.2)[1]

Table 4: Effect of this compound on HDAC Activity in Liver Cancer Cells

Cell LineTreatmentNormalized HDAC Activity (OD values)Reference
Hep3BNegative Control0.623 ± 0.156[1]
Hep3BThis compound0.265 ± 0.025[1]

Signaling Pathways Modulated by this compound

This compound primarily exerts its effects by inhibiting HDACs, which leads to the altered expression of various genes involved in cell cycle regulation and apoptosis.

Valeric_Acid_HDAC_Inhibition_Pathway This compound This compound HDACs HDACs This compound->HDACs inhibits Histone Acetylation Histone Acetylation HDACs->Histone Acetylation deacetylates Gene Expression Gene Expression Histone Acetylation->Gene Expression promotes Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression->Apoptosis Decreased Proliferation Decreased Proliferation Gene Expression->Decreased Proliferation Valeric_Acid_Apoptosis_Pathway cluster_0 This compound Treatment cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade This compound This compound Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) This compound->Bcl2 downregulates Bax_Bak Bax, Bak (Pro-apoptotic) This compound->Bax_Bak upregulates Bcl2->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion activates Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis MTS_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTS reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 490nm F->G H Analyze data G->H Colony_Formation_Assay_Workflow A Seed low density of cells B Treat with this compound A->B C Incubate for 10-14 days B->C D Fix colonies C->D E Stain with Crystal Violet D->E F Wash and dry plates E->F G Count colonies F->G

References

Application Notes and Protocols for In Vivo Studies of Valeric Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valeric acid, also known as pentanoic acid, is a short-chain fatty acid (SCFA) found naturally in plants like Valeriana officinalis and produced by gut microbiota.[1][2][3] Emerging preclinical evidence from in vivo animal studies highlights its therapeutic potential in a range of disorders, including neurodegenerative diseases, inflammatory conditions, and metabolic syndrome.[3][4] this compound exerts its effects through various mechanisms, including the inhibition of histone deacetylases (HDACs), modulation of inflammatory pathways, and interaction with G-protein coupled receptors.[3][4][5][6]

These application notes provide a comprehensive overview of the methodologies employed in animal models to investigate the efficacy and mechanisms of this compound. Detailed protocols for key experiments are provided to facilitate the design and execution of future in vivo studies.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from various in vivo studies of this compound in different animal models.

Table 1: Neuroprotective Effects of this compound in Rodent Models

Animal ModelDisease InductionThis compound Dosage & RouteTreatment DurationKey FindingsReference
Wistar RatsRotenone (2.5 mg/kg, i.p.)40 mg/kg, i.p.4 weeksPrevented upregulation of pro-inflammatory cytokines, oxidative stress, and α-synuclein expression. Mitigated hyperactivation of microglia and astrocytes. Prevented dopaminergic neuron loss.[1][7][8]
Wistar Albino RatsAluminum chloride (100 mg/kg, oral)50 mg/kg, oral42 daysSignificantly increased hippocampal levels of acetylcholine, GABA, glutamate, dopamine, and serotonin.[9]
C57BL/6J MiceStress-inducedSodium valerate (oral gavage)7 daysAlleviated depressive-like behaviors and hippocampal neuronal ferroptosis. Reduced neuroinflammation.[6]
Old C57BL/6J Mice (18-20 months)Ischemic StrokeThis compound administrationNot specifiedWorsened neurological outcome and heightened inflammatory response (increased IL-17).[10]

Table 2: Anti-inflammatory and Gut Health Effects of this compound

Animal ModelConditionThis compound Dosage & RouteTreatment DurationKey FindingsReference
MiceRadiation-induced injuryOral gavageNot specifiedImproved survival rates, preserved thymus and spleen integrity, maintained gastrointestinal tract structure, and restored microbial balance.[11][12]
BroilersNecrotic Enteritis Challenge1.5 g/kg in feed (GVA)37 daysSignificantly decreased feed conversion ratio.[13][14]
BroilersNecrotic Enteritis Challenge5 g/kg in feed (GVA)28 daysIncreased villus height/crypt depth ratio in the jejunum.[13][14]
BroilersNecrotic Enteritis ChallengeLow and high regimen in feed (GVA)21 daysSignificant reduction in the number of birds with necrotic lesions.[13]

Table 3: Pharmacokinetics of this compound/Valerenic Acid in Rats

CompoundAdministration RouteDosageKey Pharmacokinetic ParametersReference
Valerenic AcidIntravenous (i.v.)1, 2, and 4 mg/kgDistribution half-life: 6-12 min; Terminal elimination half-life: 6-46 h; Volume of distribution (Vd): 17-20 L/kg[15][16]
Valerenic AcidOral5, 10, and 20 mg/kgBioavailability (F): 33.70%; Elimination half-life: 2.7-5 h; Clearance (CL/F): 2-5 L/h/kg[15][16]

Note: GVA refers to this compound glycerides.

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects of this compound in a Rat Model of Parkinson's Disease

This protocol is based on the methodology used to investigate the neuroprotective effects of this compound against rotenone-induced Parkinson's disease in rats.[1][7][8]

1. Animal Model and Housing:

  • Species: Male Wistar rats (200-250 g).

  • Housing: House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide free access to standard pellet chow and water.

  • Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

2. Experimental Groups:

  • Group 1 (Control): Vehicle control (e.g., saline or appropriate solvent for rotenone and this compound).

  • Group 2 (Rotenone): Rotenone (2.5 mg/kg body weight).

  • Group 3 (Rotenone + this compound): Rotenone (2.5 mg/kg) followed by this compound (40 mg/kg).

  • Group 4 (this compound): this compound only (40 mg/kg).

3. Induction of Parkinson's Disease Model:

  • Prepare a stock solution of rotenone in a suitable solvent (e.g., sunflower oil).

  • Administer rotenone (2.5 mg/kg) via intraperitoneal (i.p.) injection daily for 4 weeks.

4. This compound Administration:

  • Prepare this compound solution in a suitable vehicle.

  • Administer this compound (40 mg/kg) via i.p. injection daily for 4 weeks, typically 30 minutes after rotenone administration in the co-treatment group.

5. Behavioral Assessment (Optional, but recommended):

  • Perform behavioral tests such as the rotarod test, open field test, or catalepsy test at baseline and at the end of the treatment period to assess motor coordination and activity.

6. Sample Collection and Processing:

  • At the end of the 4-week treatment period, euthanize the animals.

  • Perfuse the animals with cold saline followed by 4% paraformaldehyde for immunohistochemical analysis.

  • For biochemical and molecular analyses, dissect the midbrain (substantia nigra and striatum) on an ice-cold plate, snap-freeze in liquid nitrogen, and store at -80°C.

7. Analytical Procedures:

  • Immunohistochemistry: Analyze dopaminergic neuron loss by staining for Tyrosine Hydroxylase (TH) in the substantia nigra and striatum. Assess neuroinflammation by staining for microglial (Iba-1) and astrocyte (GFAP) markers.[17]

  • Western Blotting: Quantify the expression of proteins such as α-synuclein, iNOS, COX-2, and components of the mTOR and autophagy pathways in midbrain lysates.[7][17]

  • ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in midbrain homogenates.[7]

  • Oxidative Stress Markers: Assess lipid peroxidation (Malondialdehyde - MDA) levels and the activity of antioxidant enzymes (Superoxide Dismutase - SOD, Catalase - CAT, Glutathione - GSH) in midbrain tissue.[7][8][17]

Protocol 2: Assessment of this compound Effects on Neurotransmitter Levels in an Alzheimer's Disease Rat Model

This protocol is adapted from a study investigating the impact of this compound on neurotransmitter levels in an aluminum chloride-induced model of Alzheimer's disease.[9]

1. Animal Model and Housing:

  • Species: Male Wistar albino rats.

  • Housing: Standard housing conditions as described in Protocol 1.

2. Experimental Groups (Example):

  • Group 1 (Control): Normal saline.

  • Group 2 (AlCl₃): Aluminum chloride (100 mg/kg body weight).

  • Group 3 (AlCl₃ + this compound): AlCl₃ (100 mg/kg) + this compound (50 mg/kg).

  • Group 4 (this compound): this compound only (50 mg/kg).

  • Additional groups can include positive controls like Piracetam or Rivastigmine.[9]

3. Induction of Alzheimer's Disease Model:

  • Prepare a solution of aluminum chloride (AlCl₃) in distilled water.

  • Administer AlCl₃ (100 mg/kg) orally via gavage daily for 42 days.

4. This compound Administration:

  • Prepare this compound solution for oral administration.

  • Administer this compound (50 mg/kg) orally daily for 42 days.

5. Sample Collection and Processing:

  • At the end of the treatment period, euthanize the animals.

  • Dissect the hippocampus from the brain on an ice-cold plate.

  • Homogenize the hippocampal tissue in an appropriate buffer for neurotransmitter analysis.

6. Analytical Procedures:

  • Neurotransmitter Analysis: Quantify the levels of acetylcholine, GABA, glutamate, dopamine, and serotonin in the hippocampal homogenates using High-Performance Liquid Chromatography (HPLC) with electrochemical detection or other sensitive analytical methods.

Visualizations

Signaling Pathways

valeric_acid_neuroprotection Rotenone Rotenone OxidativeStress Oxidative Stress (↑ MDA, ↓ Antioxidants) Rotenone->OxidativeStress Neuroinflammation Neuroinflammation (↑ Pro-inflammatory Cytokines) Rotenone->Neuroinflammation MicrogliaAstrocytes Microglia & Astrocyte Hyperactivation Rotenone->MicrogliaAstrocytes AlphaSynuclein α-Synuclein Expression Rotenone->AlphaSynuclein mTOR_pathway mTOR Pathway (Blocked) Rotenone->mTOR_pathway ValericAcid This compound ValericAcid->OxidativeStress Inhibits ValericAcid->Neuroinflammation Inhibits ValericAcid->MicrogliaAstrocytes Inhibits ValericAcid->AlphaSynuclein Reduces ValericAcid->mTOR_pathway Restores DopaminergicNeuron Dopaminergic Neuron Degeneration OxidativeStress->DopaminergicNeuron Neuroinflammation->DopaminergicNeuron MicrogliaAstrocytes->Neuroinflammation AlphaSynuclein->DopaminergicNeuron mTOR_pathway->DopaminergicNeuron

Caption: this compound's neuroprotective mechanism in a Parkinson's model.

valeric_acid_gut_brain_axis Stress Chronic Stress GutMicrobiota Gut Microbiota (Reduced SCFA production) Stress->GutMicrobiota ValericAcid_level ↓ this compound Levels GutMicrobiota->ValericAcid_level GPR41 GPR41 Receptor ValericAcid_level->GPR41 Reduced Activation RhoA_Rock1 RhoA/Rock1 Pathway (Pro-inflammatory) GPR41->RhoA_Rock1 Inhibition Neuroinflammation Hippocampal Neuroinflammation RhoA_Rock1->Neuroinflammation Ferroptosis Neuronal Ferroptosis Neuroinflammation->Ferroptosis DepressiveBehavior Depressive-like Behavior Ferroptosis->DepressiveBehavior ValericAcid_supp This compound Supplementation ValericAcid_supp->GPR41 Activates ValericAcid_supp->DepressiveBehavior Alleviates

Caption: this compound's role in the gut-brain axis under stress.

Experimental Workflow

experimental_workflow start Start: Animal Acclimatization grouping Randomization into Experimental Groups start->grouping disease_induction Disease Model Induction (e.g., Rotenone, AlCl₃) grouping->disease_induction treatment Daily Treatment Administration (Vehicle, this compound, etc.) disease_induction->treatment behavior Behavioral Assessments (Optional) treatment->behavior euthanasia Euthanasia & Tissue Collection (Brain, Gut, etc.) treatment->euthanasia End of Study behavior->treatment analysis Biochemical & Histological Analysis euthanasia->analysis sub_analysis1 Immunohistochemistry analysis->sub_analysis1 sub_analysis2 Western Blot / ELISA analysis->sub_analysis2 sub_analysis3 Oxidative Stress Assays analysis->sub_analysis3 sub_analysis4 HPLC for Neurotransmitters analysis->sub_analysis4

References

Valeric Acid: A Promising Therapeutic Agent for Neurodegenerative Diseases - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeric acid, a five-carbon short-chain fatty acid (SCFA), is emerging as a significant therapeutic candidate for neurodegenerative diseases. Produced by the gut microbiota, this compound traverses the gut-brain axis to exert its neuroprotective effects. Its multifaceted mechanism of action, primarily centered on histone deacetylase (HDAC) inhibition and modulation of neuroinflammation, positions it as a compelling molecule for further investigation and drug development. This document provides detailed application notes on the therapeutic potential of this compound and comprehensive protocols for key experimental validations.

Mechanism of Action

This compound's therapeutic effects in the context of neurodegenerative diseases are attributed to two primary mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: this compound acts as an HDAC inhibitor, with a particular affinity for Class I HDACs such as HDAC1, HDAC2, and HDAC3.[1] By inhibiting these enzymes, this compound promotes histone acetylation, leading to a more relaxed chromatin structure. This epigenetic modification facilitates the transcription of genes involved in neuroprotection, synaptic plasticity, and anti-inflammatory responses.

  • Gut-Brain Axis Modulation: As a product of gut microbial metabolism, this compound is a key communicator in the gut-brain axis. It influences gut health and systemic inflammation, which in turn impacts neuroinflammation and the progression of neurodegenerative pathologies.[2]

Therapeutic Rationale for Neurodegenerative Diseases

Chronic neuroinflammation, oxidative stress, and protein aggregation are common pathological hallmarks of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Preclinical studies have demonstrated this compound's potential to counteract these processes:

  • In Alzheimer's Disease models , this compound treatment has been shown to improve learning and memory by reducing the levels of amyloid-beta 1-42 (Aβ1-42), a key component of amyloid plaques.[3][4][5]

  • In Parkinson's Disease models , this compound protects dopaminergic neurons by suppressing oxidative stress, reducing neuroinflammation, and modulating autophagy pathways to clear aggregated α-synuclein.[2][6]

Data Presentation

Table 1: In Vivo Efficacy of this compound in an Alzheimer's Disease Rat Model
Treatment GroupDoseMean Transfer Latency (s) in Elevated Plus Maze (± SEM)Mean Transfer Latency (s) in Hebb Williams Maze (± SEM)Plasma Aβ 1-42 Levels (pg/mL) (± SD)
Negative Control-15.2 ± 0.512.0 ± 0.6150.3 ± 10.2
Positive Control (AlCl₃)100 mg/kg45.8 ± 1.238.5 ± 1.5350.6 ± 15.8
This compound50 mg/kg25.3 ± 0.920.1 ± 0.8205.4 ± 12.1
Piracetam (Standard)200 mg/kg28.9 ± 1.124.7 ± 1.0230.1 ± 13.5
Rivastigmine (Standard)0.5 mg/kg30.1 ± 1.328.3 ± 1.2215.7 ± 11.9

Data extracted from a study by Dulla et al. (2021) investigating the effects of this compound in an aluminum chloride-induced rat model of Alzheimer's disease.[3][4][5]

Table 2: Neuroprotective Effects of this compound in a Rotenone-Induced Parkinson's Disease Rat Model
ParameterControlRotenone (2.5 mg/kg)Rotenone + this compound (40 mg/kg)This compound Alone
Oxidative Stress Markers
Malondialdehyde (MDA) (nmol/mg protein)~1.5~4.0~2.0~1.5
Superoxide Dismutase (SOD) (U/mg protein)~12~5~10~12
Catalase (U/mg protein)~25~12~20~25
Glutathione (GSH) (µg/mg protein)~8~3~6~8
Pro-inflammatory Cytokines
TNF-α (pg/mg protein)~20~60~30~20
IL-1β (pg/mg protein)~15~45~25~15
IL-6 (pg/mg protein)~25~75~40~25

Approximate values are interpreted from graphical data presented in a study by Jayaraj et al. (2020).[2]

Mandatory Visualizations

Valeric_Acid_Signaling_Pathway cluster_gut Gut Lumen cluster_blood Bloodstream cluster_brain Brain Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota Fermentation Valeric Acid_gut This compound Gut Microbiota->Valeric Acid_gut Valeric Acid_blood This compound Valeric Acid_gut->Valeric Acid_blood Absorption Valeric Acid_brain This compound Valeric Acid_blood->Valeric Acid_brain Crosses BBB HDACs HDACs (Class I) Valeric Acid_brain->HDACs Inhibition Microglia Activated Microglia Valeric Acid_brain->Microglia Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Neuroprotective_Genes Neuroprotective Gene Transcription Chromatin->Neuroprotective_Genes Neuroprotection Neuroprotection Neuroprotective_Genes->Neuroprotection Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Microglia->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Neuroinflammation->Neuroprotection Inhibits

Caption: this compound signaling from the gut to the brain.

Experimental_Workflow_PD_Model cluster_biochem Biochemical Assays cluster_histo Histological Staining start Start animal_model Rotenone-Induced PD Rat Model (2.5 mg/kg/day, i.p.) start->animal_model treatment This compound Treatment (40 mg/kg/day, i.p.) animal_model->treatment behavioral Behavioral Assessment (e.g., Rotarod, Cylinder Test) treatment->behavioral euthanasia Euthanasia & Brain Tissue Collection behavioral->euthanasia biochemical Biochemical Analysis euthanasia->biochemical histological Histological Analysis euthanasia->histological oxidative_stress Oxidative Stress Markers (MDA, SOD, Catalase) biochemical->oxidative_stress inflammatory_cytokines Inflammatory Cytokines (TNF-α, IL-6 via ELISA) biochemical->inflammatory_cytokines western_blot Western Blot (α-synuclein, mTOR pathway) biochemical->western_blot ihc Immunohistochemistry (Iba-1 for microglia, GFAP for astrocytes) histological->ihc data_analysis Data Analysis & Interpretation end End data_analysis->end oxidative_stress->data_analysis inflammatory_cytokines->data_analysis western_blot->data_analysis ihc->data_analysis

Caption: Workflow for in vivo evaluation in a PD model.

Experimental Protocols

Protocol 1: In Vitro Histone Deacetylase (HDAC) Activity Assay

This protocol is adapted from commercially available fluorometric HDAC assay kits.

Materials:

  • HDAC Assay Buffer

  • Fluorogenic HDAC Substrate

  • HeLa Nuclear Extract (as a source of HDACs) or purified HDAC isoforms

  • This compound (and other test inhibitors)

  • Developer Solution

  • Trichostatin A (as a positive control inhibitor)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound in HDAC Assay Buffer.

    • Dilute the HDAC substrate and HeLa nuclear extract in HDAC Assay Buffer according to the kit's instructions.

    • Prepare a positive control inhibitor solution (e.g., Trichostatin A).

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • HDAC Assay Buffer

      • Test compound (this compound dilution) or control (buffer or Trichostatin A)

      • HDAC source (HeLa nuclear extract or purified enzyme)

    • Initiate the reaction by adding the diluted HDAC substrate to each well. Mix thoroughly.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development:

    • Stop the reaction by adding the Developer Solution to each well.

    • Incubate at room temperature for 10-15 minutes to allow the fluorescent signal to develop.

  • Measurement:

    • Read the fluorescence intensity using a microplate reader at the specified wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no HDAC enzyme).

    • Calculate the percentage of HDAC inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 2: Rotenone-Induced Parkinson's Disease Rat Model and this compound Treatment

This protocol is based on the methodology described by Jayaraj et al. (2020).[2]

Animals:

  • Male Wistar rats (200-250 g)

Materials:

  • Rotenone

  • This compound

  • Vehicle for injections (e.g., sunflower oil)

  • Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

  • Animal Acclimatization:

    • House the rats under standard laboratory conditions for at least one week before the experiment.

  • Grouping:

    • Divide the animals into four groups:

      • Group I: Control (vehicle only)

      • Group II: Rotenone (2.5 mg/kg, i.p.)

      • Group III: Rotenone (2.5 mg/kg, i.p.) + this compound (40 mg/kg, i.p.)

      • Group IV: this compound alone (40 mg/kg, i.p.)

  • Drug Administration:

    • Administer the respective treatments daily for a period of four weeks.

    • In Group III, administer this compound 30 minutes prior to the rotenone injection.

  • Behavioral Assessments:

    • Perform behavioral tests (e.g., rotarod test, cylinder test) at regular intervals to assess motor coordination and deficits.

  • Euthanasia and Tissue Collection:

    • At the end of the treatment period, euthanize the animals.

    • Perfuse the brains with saline followed by 4% paraformaldehyde.

    • Dissect the brains to isolate the substantia nigra and striatum for further analysis.

Protocol 3: Immunohistochemistry for Neuroinflammation Markers (Iba-1 and GFAP)

Materials:

  • Paraffin-embedded or frozen brain sections (20-40 µm)

  • Primary antibodies: Rabbit anti-Iba-1 (for microglia), Mouse anti-GFAP (for astrocytes)

  • Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Phosphate-buffered saline (PBS)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Slide Preparation:

    • Mount the brain sections onto glass slides.

    • If using paraffin-embedded sections, deparaffinize and rehydrate.

  • Antigen Retrieval (if necessary):

    • Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

  • Blocking:

    • Incubate the sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the sections with the primary antibodies (anti-Iba-1 and anti-GFAP) diluted in blocking solution overnight at 4°C.

  • Washing:

    • Wash the sections three times with PBS.

  • Secondary Antibody Incubation:

    • Incubate the sections with the fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the sections three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips using an appropriate mounting medium.

  • Imaging:

    • Visualize and capture images using a fluorescence microscope.

Protocol 4: Gut Microbiota Analysis by 16S rRNA Sequencing

Materials:

  • Fecal sample collection tubes

  • DNA extraction kit (e.g., QIAamp PowerFecal DNA Kit)

  • Primers for amplifying the V3-V4 region of the 16S rRNA gene

  • PCR reagents

  • Agarose gel electrophoresis equipment

  • DNA purification kit

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

Procedure:

  • Fecal Sample Collection:

    • Collect fecal samples from the different treatment groups and store them at -80°C.

  • DNA Extraction:

    • Extract total genomic DNA from the fecal samples using a specialized DNA extraction kit following the manufacturer's protocol.

  • PCR Amplification:

    • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.

  • Library Preparation:

    • Purify the PCR products and prepare sequencing libraries according to the instructions for the chosen sequencing platform.

  • Sequencing:

    • Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Process the raw sequencing data using bioinformatics pipelines (e.g., QIIME, DADA2).

    • Perform quality filtering, denoising, and chimera removal.

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Perform taxonomic classification.

    • Analyze alpha and beta diversity to assess changes in the gut microbial community structure between the different treatment groups.

Conclusion

This compound presents a promising, multi-target therapeutic strategy for neurodegenerative diseases. Its ability to act as an HDAC inhibitor and a modulator of the gut-brain axis addresses key pathological mechanisms, including neuroinflammation and oxidative stress. The preclinical data are encouraging, and the protocols provided herein offer a framework for researchers to further investigate and validate the therapeutic potential of this intriguing molecule. Further studies are warranted to elucidate the precise molecular targets and to translate these preclinical findings into clinical applications.

References

The Aromatic World of Valeric Acid Esters: Applications in Food and Fragrance

Author: BenchChem Technical Support Team. Date: December 2025

Valeric acid esters, prized for their characteristic fruity and floral aromas, are key components in the flavor and fragrance industries. While this compound itself possesses a distinctly unpleasant odor, its esterification transforms it into a versatile palette of scents and tastes, ranging from apple and pineapple to banana and apricot. These compounds are widely used to build and enhance the sensory profiles of a vast array of consumer products.

This compound, also known as pentanoic acid, is a short-chain fatty acid. The magic happens when it reacts with various alcohols in a process called esterification. This chemical reaction yields a wide range of valerate esters, each with a unique aroma profile determined by the specific alcohol used. Their pleasant scents and flavors make them valuable ingredients in perfumes, cosmetics, and a variety of food products, including baked goods, beverages, and dairy items.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45][46][47][48] Many of these esters are designated as Generally Recognized as Safe (GRAS) by regulatory bodies like the Flavor and Extract Manufacturers Association (FEMA), permitting their use as food additives.[14][15][30][38][41]

Sensory Properties and Applications of Common this compound Esters

The sensory characteristics of this compound esters, particularly their odor detection thresholds and typical applications, are critical for their effective use. The odor threshold is the lowest concentration of a compound that can be detected by the human nose. Lower thresholds indicate a more potent aroma.

Ester NameChemical FormulaOdor ProfileOdor Threshold (in water)Typical Food Applications & Usage LevelsTypical Fragrance Applications
Methyl Valerate C6H12O2Pungent, green-fruity, apple- and pineapple-like.[16]2.2 ppb[5]Used in fragrances, beauty care, soap, and laundry detergents at levels of 0.1 – 1%.[16]Utilized for its sweet, green, and fruity notes.
Ethyl Valerate C7H14O2Powerful and diffusive, ethereal-fruity, apple-like with a resemblance to pineapple.[40]1.5 ppb[35]Apple imitations (5-15 ppm), apricot, peach, butter, and nut flavors. Chewing gum (up to 250 ppm).[27]Adds sweet, fruity top and middle notes to perfumes and colognes.
Isobutyl Valerate C9H18O2Fruity, apple, pineapple, sweet, and banana notes.[25]Flavoring agent.Used for its sweet and fruity aroma.
Pentyl Valerate (Amyl Valerate) C10H20O2Fruity, with notes of apple, pineapple, and banana.[24][29]Used in dilute solutions to replicate apple and pineapple flavors.[46]Contributes to fruity and sweet accords in fragrances.
Isoamyl Valerate C10H20O2Fruity, sweet, with apple, apricot, and mango characteristics.[17]20 ppb[17]Flavoring agent in chewing gums, candies, and baked goods.[17]Provides a ripe, fruity, and sweet character.
Isobutyl Isovalerate C9H18O2Sweet, fruity, with apple, raspberry, and green banana notes.[33]5.2 ppb[10]Flavoring and in the manufacture of fruit essences.[10]Used in fragrance compositions at a concentration of 3% or less.[33]

Experimental Protocols

Protocol 1: Synthesis of this compound Esters (Fischer Esterification)

This protocol outlines the general procedure for the synthesis of this compound esters via Fischer esterification, a common method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Synthesis_Workflow cluster_reactants Reactants Valeric_Acid This compound Reaction_Vessel Reaction Vessel with Reflux Condenser Valeric_Acid->Reaction_Vessel Alcohol Alcohol (e.g., Ethanol, Pentanol) Alcohol->Reaction_Vessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Vessel Heating Heating under Reflux Reaction_Vessel->Heating Workup Work-up & Extraction Heating->Workup Purification Purification (Distillation) Workup->Purification Product This compound Ester Purification->Product

General workflow for the synthesis of this compound esters.

Materials:

  • This compound

  • Selected alcohol (e.g., ethanol for ethyl valerate, pentanol for pentyl valerate)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and a molar excess of the chosen alcohol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude ester by distillation to obtain the final product.

Protocol 2: Quality Control of this compound Esters using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a volatile mixture, making it ideal for the analysis of fragrance and flavor compounds.

GCMS_Workflow Sample_Prep Sample Preparation (Dilution) GC_Injection Injection into GC Sample_Prep->GC_Injection Separation Separation in GC Column GC_Injection->Separation MS_Detection Detection by Mass Spectrometer Separation->MS_Detection Data_Analysis Data Analysis (Library Matching & Quantification) MS_Detection->Data_Analysis Result Purity & Identity Confirmation Data_Analysis->Result Olfactory_Signaling cluster_membrane Cell Membrane OR Olfactory Receptor (OR) G_protein G-protein (Golf) OR->G_protein 2. Activation AC Adenylyl Cyclase (AC) G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion CNG_channel Cyclic Nucleotide-gated (CNG) Channel Cations Na⁺, Ca²⁺ Influx CNG_channel->Cations Odorant This compound Ester Odorant->OR 1. Binding ATP ATP ATP->AC cAMP->CNG_channel 5. Channel Opening Depolarization Neuron Depolarization Cations->Depolarization 6. Influx leads to Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain 7. Action Potential

References

Application Notes & Protocols: Investigating the Anti-inflammatory Effects of Valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeric acid, also known as pentanoic acid, is a five-carbon short-chain fatty acid (SCFA) that is gaining recognition for its significant role in physiology and its therapeutic potential.[1] Primarily produced by the anaerobic fermentation of dietary fibers by gut microbiota, it is also found naturally in the root of the Valeriana officinalis plant.[1][2][3] As a key signaling molecule, this compound links gut health to systemic physiological processes, including immune modulation.[1] Emerging evidence highlights its potent anti-inflammatory properties, making it a molecule of interest for developing novel therapeutics against a range of inflammatory conditions, from inflammatory bowel disease (IBD) to neurodegenerative disorders.[1][4][5]

These application notes provide an overview of the mechanisms of action, key experimental data, and detailed protocols for investigating the anti-inflammatory effects of this compound in both in vitro and in vivo models.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through multiple molecular pathways. Unlike its more studied SCFA counterparts like butyrate, this compound has distinct and potent mechanisms of action.

  • Inhibition of the NF-κB Signaling Pathway: A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[2][6] In inflammatory conditions, this compound can prevent the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6][7]

  • Histone Deacetylase (HDAC) Inhibition: this compound is a potent inhibitor of Class I Histone Deacetylases (HDACs), particularly HDAC3.[2][5] By inhibiting HDACs, it promotes histone hyperacetylation, leading to a more open chromatin structure.[2] This epigenetic modification can suppress the expression of pro-inflammatory genes and alter the tumor microenvironment.[1][2]

  • G-Protein Coupled Receptor (GPR) Activation: this compound binds to and activates G-protein coupled receptors GPR41 (FFAR3) and GPR43 (FFAR2) on the surface of immune and intestinal cells.[1] This interaction is crucial for modulating immune responses, dampening macrophage activation, and enhancing intestinal barrier integrity.[1][8]

  • Modulation of Other Pathways: Studies have also shown that this compound can suppress the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2).[9] Furthermore, it can mitigate the hyperactivation of microglia and astrocytes, key cellular mediators of neuroinflammation.[7] In some contexts, it has been shown to modulate the mTOR signaling pathway, which is involved in cellular apoptosis and inflammation.

Below is a diagram illustrating the primary anti-inflammatory signaling pathways modulated by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR GPR41 / GPR43 Immune_Response Downstream Signaling (↓ Macrophage Activation) GPR->Immune_Response Activates IKK IKK IKB IκBα IKK->IKB Phosphorylates IKB_NFKB IκBα-NF-κB (Inactive) NFKB NF-κB NFKB_nuc NF-κB NFKB->NFKB_nuc Translocates IKB_NFKB->NFKB Releases HDAC HDACs Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation DNA DNA Acetylated_Histones->DNA Alters Gene Expression NFKB_nuc->DNA Binds Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, iNOS, COX-2) DNA->Pro_Inflammatory_Genes Induces VA_ext This compound VA_ext->GPR Binds VA_ext->IKK Inhibits VA_ext->HDAC Inhibits

Fig 1. Key Anti-inflammatory Mechanisms of this compound. This diagram illustrates how this compound inhibits the NF-κB pathway, blocks HDACs, and activates GPR41/43 to reduce the expression of pro-inflammatory genes.

Data Presentation: Effects of this compound

The following tables summarize quantitative and qualitative data from key preclinical studies demonstrating the anti-inflammatory effects of this compound.

Table 1: Summary of In Vivo Anti-inflammatory Effects

Model System Treatment Protocol Key Findings Reference
Rotenone-induced Parkinson's Disease (Rat) This compound (40 mg/kg, i.p.) daily for 4 weeks. Significantly decreased production of IL-6, IL-1β, TNF-α, NO, and MMP-9. Markedly reduced protein levels of iNOS and COX-2. Mitigated hyperactivation of microglia and astrocytes. [9]
Dextran Sodium Sulfate (DSS)-driven Colitis (Mouse) This compound supplementation. Dampened macrophage activation and lowered IL-6 levels. Restored intestinal barrier integrity. Increased expression of GPR41 and GPR43 on immune cells. [1][8]
Radiation-induced Enteritis (Mouse) This compound supplementation. Improved survival rates and protected intestinal structures. [1][3]

| Stress-induced Neuroinflammation (Mouse) | this compound intervention. | Reduced serum and hippocampal inflammation. Attenuated neuronal ferroptosis, potentially via the GPR41/RhoA/Rock1 pathway. |[10] |

Table 2: Summary of In Vitro Anti-inflammatory Effects

Cell Line / System Inflammatory Stimulus Treatment Key Findings Reference
HepG2 Cells Cytokine Mix This compound (C5) Lowered IL-8 mRNA expression. Inhibited NF-κB transactivation. [11]
Human PBMCs and Murine Macrophages Lipopolysaccharide (LPS) This compound Suppressed inflammatory cytokine production (e.g., IL-6). Upregulated GPR41 and GPR43 expression. [8]
Prostate Cancer Cells - This compound Inhibits HDAC3 with an IC50 of 16.6 µM. [2]

| Breast Cancer Cell Lines | - | this compound | Induces growth arrest and apoptosis, potentially through enhanced histone acetylation. |[1] |

Experimental Protocols

The following protocols provide a framework for assessing the anti-inflammatory properties of this compound.

Protocol 1: In Vitro Assessment of Anti-inflammatory Activity in Macrophages

This protocol details the use of a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to model an inflammatory response.

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators (NO, TNF-α, IL-6) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (sodium valerate salt is recommended for solubility)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) assay

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well and 6-well cell culture plates

  • Reagents for RNA extraction (e.g., TRIzol) and RT-qPCR

  • Reagents for protein extraction (RIPA buffer) and Western Blotting

Workflow Diagram:

G cluster_analysis Analysis N1 1. Seed RAW 264.7 cells in 96-well or 6-well plates N2 2. Allow cells to adhere (overnight incubation) N1->N2 N3 3. Pre-treat with this compound (various concentrations, 1-2 hours) N2->N3 N4 4. Stimulate with LPS (e.g., 1 µg/mL, 18-24 hours) N3->N4 N5 5. Collect Supernatant and Cell Lysates N4->N5 A1 Griess Assay (NO) N5->A1 A2 ELISA (TNF-α, IL-6) N5->A2 A3 RT-qPCR (Gene Expression) N5->A3 A4 Western Blot (Protein Expression) N5->A4

Fig 2. In Vitro Experimental Workflow. A flowchart for assessing the anti-inflammatory effects of this compound on cultured macrophages.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into appropriate plates.

    • For NO and ELISA assays: 5 x 10⁴ cells/well in a 96-well plate.

    • For RT-qPCR and Western Blot: 1 x 10⁶ cells/well in a 6-well plate.

  • Incubation: Incubate cells at 37°C in a 5% CO₂ incubator overnight to allow for adherence.

  • Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of this compound (e.g., 0.1, 1, 10 mM). Include a vehicle control (media only). Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plates for an additional 18-24 hours.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for NO and cytokine analysis. Store at -80°C if not used immediately.

    • Cell Lysate: Wash the remaining cells with cold PBS. Lyse the cells directly in the wells using RIPA buffer for protein analysis or TRIzol for RNA analysis.

  • Analysis:

    • Nitric Oxide (NO) Assay: Measure nitrite concentration in the supernatant using the Griess Reagent according to the manufacturer's protocol.

    • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits.

    • RT-qPCR: Extract RNA, synthesize cDNA, and perform quantitative PCR to measure the mRNA expression levels of Nos2, Tnf, Il6, and Il1b. Use a housekeeping gene (e.g., Actb) for normalization.

    • Western Blot: Analyze protein lysates to determine the expression levels of iNOS, COX-2, and key NF-κB pathway proteins (e.g., phospho-IκBα).

Protocol 2: In Vivo Assessment in a Murine Model of Neuroinflammation

This protocol is based on the rotenone-induced Parkinson's disease model, which features a strong neuroinflammatory component.[9]

Objective: To evaluate the neuroprotective and anti-inflammatory efficacy of this compound in a rat model of rotenone-induced neuroinflammation.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Rotenone

  • This compound

  • Vehicle for injection (e.g., sunflower oil for rotenone, saline for this compound)

  • Anesthesia (e.g., ketamine/xylazine)

  • Perfusion solutions (saline, 4% paraformaldehyde)

  • Equipment for tissue homogenization, immunohistochemistry (IHC), and ELISA.

Workflow Diagram:

G cluster_analysis Tissue Analysis N1 1. Animal Acclimatization (1 week) N2 2. Group Assignment (Control, VA only, Rotenone, Rotenone+VA) N1->N2 N3 3. Daily Injections (4 weeks) Rotenone (2.5 mg/kg, i.p.) This compound (40 mg/kg, i.p.) N2->N3 N4 4. Euthanasia and Tissue Collection (Brain - Midbrain, Striatum) N3->N4 A1 Immunohistochemistry (IHC) (Iba-1, GFAP for gliosis) N4->A1 A2 ELISA / Western Blot (Cytokines, iNOS, COX-2 in homogenates) N4->A2 A3 Antioxidant Assays (MDA, GSH, SOD levels) N4->A3

Fig 3. In Vivo Experimental Workflow. A flowchart for assessing the anti-inflammatory effects of this compound in a rat model of neuroinflammation.

Procedure:

  • Acclimatization: Allow rats to acclimate to the facility for at least one week.

  • Grouping: Randomly divide animals into four groups:

    • Group 1: Vehicle Control (receives oil and saline)

    • Group 2: this compound only (40 mg/kg)

    • Group 3: Rotenone only (2.5 mg/kg)

    • Group 4: Rotenone (2.5 mg/kg) + this compound (40 mg/kg)

  • Administration: Administer daily intraperitoneal (i.p.) injections for 4 weeks. Rotenone is typically dissolved in sunflower oil. This compound (as sodium valerate) is dissolved in saline. Administer rotenone first, followed by this compound about 30 minutes later.

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals under deep anesthesia.

    • For biochemical analysis: Perfuse transcardially with cold saline, rapidly dissect the brain, isolate the midbrain and striatum, and snap-freeze in liquid nitrogen.

    • For IHC: Perfuse with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA overnight, then transfer to a sucrose solution for cryoprotection.

  • Tissue Analysis:

    • Biochemical Analysis: Homogenize the frozen tissue. Use the homogenate to perform ELISAs for pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and Western blots for inflammatory proteins (iNOS, COX-2).[7] Assays for oxidative stress markers (e.g., malondialdehyde - MDA) can also be performed.[7]

    • Immunohistochemistry (IHC): Section the cryoprotected brains using a cryostat. Perform IHC staining on the sections using antibodies against markers for activated microglia (Iba-1) and astrocytes (GFAP) to assess the level of neuroinflammation.[7]

Conclusion

This compound is a promising bioactive metabolite with robust anti-inflammatory properties demonstrated across various preclinical models. Its multi-target mechanism of action, involving the NF-κB pathway, HDAC inhibition, and GPR activation, makes it an attractive candidate for further investigation and development. The protocols outlined here provide a standardized approach for researchers to explore and quantify the therapeutic potential of this compound in inflammatory diseases.

References

Valeric Acid in Cancer Prevention Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeric acid, a short-chain fatty acid, is emerging as a compound of interest in cancer prevention research.[1][2][3] Structurally similar to the known histone deacetylase (HDAC) inhibitor valproic acid, this compound has demonstrated potential as an anticancer agent by targeting epigenetic mechanisms that regulate gene expression.[1] This document provides detailed application notes and experimental protocols for researchers investigating the role of this compound in cancer prevention and therapy.

Application Notes

This compound has shown a broad spectrum of anticancer activities against various cancer cell lines, with a particularly high cytotoxicity noted in liver cancer cells.[1][2][3] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[1][4] This inhibition leads to an increase in histone acetylation, altering chromatin structure and modulating the expression of genes involved in cell cycle regulation, apoptosis, and cell proliferation.[5]

Key Anti-Cancer Effects:

  • Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of liver, breast, and prostate cancer cell lines.[6][7][8][9]

  • Induction of Apoptosis: It triggers programmed cell death in cancer cells by affecting cancer-related pathways.[1][2] In prostate cancer, this is mediated through the regulation of the E2F1/E2F3/CASP3 axis.[6][8][9]

  • Cell Cycle Arrest: this compound can induce cell cycle arrest, thereby halting the uncontrolled division of cancer cells.

  • Inhibition of Colony Formation and Migration: Studies have demonstrated a significant reduction in the ability of cancer cells to form colonies and migrate, suggesting an impact on tumorigenicity and metastasis.[1]

  • In Vivo Efficacy: In animal models, systemic administration of this compound has been shown to reduce tumor burden and improve survival rates.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
Cell LineCancer TypeAssayConcentrationEffectReference
Hep3BLiver CancerColony FormationNot Specified~68% inhibition
SNU-449Liver CancerColony FormationNot Specified~64% inhibition
HepG2Liver CancerColony FormationNot Specified~70% inhibition
PC-3Prostate CancerMTS Assay50 µM16.52% - 24.76% inhibition (24-96h)[6][9]
PC-3Prostate CancerMTS Assay100 µM34.42% - 56.08% inhibition (24-96h)[6][9]
DU145Prostate Cancer3D Spheroid FormationNot Specified~48% inhibition in cross-section area at 96h[6]
PC-3Prostate Cancer3D Spheroid FormationNot Specified~47% inhibition in cross-section area at 96h[6]
MCF-7Breast CancerHDAC Activity2.5 mM, 5 mM, 10 mMSignificant inhibition
Table 2: Effect of this compound on HDAC Activity
Cell LineCancer TypeTreatment DurationNormalized HDAC Activity (OD value)Reference
Hep3BLiver Cancer24h, 48h, 72hSignificant decrease (e.g., at 24h: Control ~0.62, VA ~0.27)
SNU-449Liver Cancer24h, 48h, 72hSignificant decrease
HepG2Liver Cancer24h, 48h, 72hSignificant decrease
PC-3Prostate Cancer24hSignificant decrease (Control ~0.61, VA ~0.21)[9]
DU145Prostate CancerNot SpecifiedSignificant decrease[9]

Experimental Protocols

Cell Viability Assessment (MTS Assay)

This protocol is for determining the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well tissue culture plates

  • This compound stock solution

  • MTS reagent

  • Microplate spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTS reagent to each well.[6]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate spectrophotometer.[6]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the clonogenic survival and proliferation of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 6-well tissue culture plates

  • This compound stock solution

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubate the plates for 10-14 days, allowing colonies to form. Change the medium with fresh treatment every 2-3 days.

  • After the incubation period, wash the colonies twice with PBS.

  • Fix the colonies with 100% methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 10-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

HDAC Activity Assay (Colorimetric)

This protocol measures the inhibitory effect of this compound on HDAC activity in cell lysates.

Materials:

  • Cancer cells treated with this compound or vehicle control

  • Cell lysis buffer

  • Colorimetric HDAC activity assay kit (containing HDAC substrate, developer, and standards)

  • 96-well plate

  • Microplate reader

Protocol:

  • Prepare nuclear extracts or whole-cell lysates from treated and control cells.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add 50-200 µg of protein lysate to each well.[3]

  • Add HDAC assay buffer to each well.[3]

  • Add the colorimetric HDAC substrate to each well and mix thoroughly.[3]

  • Incubate the plate at 37°C for 1 hour or longer.[3]

  • Stop the reaction by adding the developer solution.[3]

  • Incubate the plate at 37°C for 30 minutes.[3]

  • Read the absorbance at 405 nm using a microplate reader.[3]

  • Calculate the HDAC activity relative to the control.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins following this compound treatment.

Materials:

  • Cancer cells treated with this compound or vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-E2F1, anti-E2F3, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated and control cells using RIPA buffer.

  • Quantify the protein concentration using a BCA assay.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_assays Functional Assays cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Culture (e.g., Liver, Breast, Prostate) treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment mts Cell Viability (MTS Assay) treatment->mts colony Clonogenicity (Colony Formation Assay) treatment->colony migration Cell Migration Assay treatment->migration spheroid 3D Spheroid Formation treatment->spheroid hdac HDAC Activity Assay treatment->hdac western Western Blot (Apoptosis & Cell Cycle Proteins) treatment->western facs Flow Cytometry (Apoptosis & Cell Cycle Analysis) treatment->facs data_analysis Data Analysis & Interpretation mts->data_analysis colony->data_analysis migration->data_analysis spheroid->data_analysis hdac->data_analysis western->data_analysis facs->data_analysis animal_model Xenograft Mouse Model va_administration Systemic Administration of this compound animal_model->va_administration tumor_monitoring Tumor Growth Monitoring va_administration->tumor_monitoring survival_analysis Survival Analysis tumor_monitoring->survival_analysis tissue_analysis Immunohistochemistry of Tumors tumor_monitoring->tissue_analysis survival_analysis->data_analysis tissue_analysis->data_analysis

Caption: Experimental workflow for investigating this compound's anti-cancer effects.

valeric_acid_moa cluster_epigenetic Epigenetic Regulation cluster_cellular_effects Cellular Effects va This compound hdac HDACs (HDAC1, HDAC2, HDAC3) va->hdac inhibits histones Histones hdac->histones deacetylates acetylation Increased Histone Acetylation histones->acetylation leads to gene_expression Altered Gene Expression acetylation->gene_expression results in apoptosis Apoptosis Induction gene_expression->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest proliferation Decreased Proliferation gene_expression->proliferation

Caption: this compound's mechanism of action via HDAC inhibition.

e2f1_casp3_pathway cluster_info Note va This compound hdac3 HDAC3 va->hdac3 inhibits e2f1_e2f3 E2F1 / E2F3 Expression hdac3->e2f1_e2f3 regulates casp3_activity Caspase-3 Activity e2f1_e2f3->casp3_activity inhibits apoptosis Apoptosis casp3_activity->apoptosis induces info Dashed lines indicate inferred relationships from literature.

Caption: this compound's regulation of the E2F1/E2F3/Caspase-3 pathway in prostate cancer.

References

Pharmaceutical Applications of Valerate Esters in Drug Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerate esters are carboxylic acid esters derived from valeric acid. In pharmaceutical sciences, the esterification of active pharmaceutical ingredients (APIs) with this compound is a common prodrug strategy to modulate the physicochemical and pharmacokinetic properties of parent drugs. This approach is widely employed to enhance lipophilicity, improve stability, prolong duration of action, and modify drug delivery characteristics. This document provides detailed application notes and protocols on the use of valerate esters in drug formulation, with a focus on corticosteroids and hormone therapies, as well as their application as prodrugs for other therapeutic agents.

I. Physicochemical Properties of Common Valerate Esters

The addition of a valerate moiety significantly alters the physicochemical properties of a drug, primarily by increasing its lipophilicity. This is reflected in the octanol-water partition coefficient (log P) and aqueous solubility.

Table 1: Physicochemical Properties of Selected Valerate Esters

CompoundMolecular Weight ( g/mol )LogP (Octanol/Water)Aqueous Solubility
Betamethasone392.51.9-
Betamethasone Valerate476.63.6Practically insoluble in water[1]
Estradiol272.4-Insoluble in water
Estradiol Valerate356.5-Insoluble in H2O[2]; Practically insoluble in water[3]
Hydrocortisone362.46--
Hydrocortisone Valerate446.63.8-

II. Applications in Drug Formulation

Valerate esters are integral to various pharmaceutical formulations, enhancing therapeutic efficacy and patient compliance.

Topical Corticosteroids: Betamethasone Valerate and Hydrocortisone Valerate

Betamethasone valerate and hydrocortisone valerate are widely used in topical formulations for their anti-inflammatory and immunosuppressive properties. The increased lipophilicity of the valerate esters enhances their penetration through the stratum corneum, delivering the active corticosteroid to the target dermal layers.

Common Formulations:

  • Creams[4]

  • Ointments

  • Lotions

  • Foams[5][6]

Hormone Replacement Therapy: Estradiol Valerate

Estradiol valerate is a prodrug of estradiol, used in oral and injectable formulations for hormone replacement therapy and in hormonal birth control.[7] Esterification of estradiol to estradiol valerate improves its oral bioavailability and prolongs its duration of action when administered via intramuscular injection.[7]

Common Formulations:

  • Oral tablets[7]

  • Intramuscular oil injections[7]

Prodrugs for Enhanced Bioavailability and Targeted Delivery

Valerate esters are utilized as prodrugs to overcome formulation challenges and improve the therapeutic index of various drugs.

  • Valproic Acid Prodrugs: Esterification of valproic acid, an antiepileptic drug, can improve its palatability and reduce gastrointestinal side effects.[8]

  • Valerenic Acid Prodrugs: Valerenic acid, a component of valerian root with anxiolytic properties, can be formulated as ester prodrugs to potentially enhance its bioavailability and central nervous system penetration.

III. Experimental Protocols

Synthesis of Valerate Esters

Protocol 1: Synthesis of Estradiol Valerate

This protocol describes a general method for the esterification of estradiol with valeric anhydride.

Materials:

  • Estradiol

  • Pyridine

  • n-Valeric anhydride

  • Ethyl acetate

  • Hydrochloric acid

  • Sodium bicarbonate solution

  • Methanol

  • Water

Procedure:

  • Dissolve Estradiol (100 g, 0.367 moles) in pyridine (500 ml).

  • Add n-valeric anhydride (217.2 ml, 0.856 moles) to the solution.

  • Heat the reaction mixture to 75-80°C for 2 hours.

  • Cool the mixture to room temperature and add water (500 ml), followed by a 1:1 mixture of hydrochloric acid and water (500 ml).

  • Extract the product with ethyl acetate (500 ml).

  • Wash the organic layer sequentially with water (500 ml) and 6% sodium bicarbonate solution (500 ml).

  • Concentrate the organic layer to obtain a residue.

  • Add methanol (350 ml) to the residue and heat to obtain a clear solution.

  • Cool the solution to 5-10°C to crystallize the product.

  • Filter the solid, wash with methanol (100 ml), and dry under reduced pressure to yield estradiol divalerate.

  • To obtain estradiol valerate, the divalerate is then selectively hydrolyzed.

Diagram 1: Synthesis of Estradiol Valerate

Caption: Workflow for the synthesis of estradiol valerate.

Protocol 2: Synthesis of Valproic Acid Amino Acid Prodrugs

This protocol outlines the synthesis of amino acid prodrugs of valproic acid using a carbodiimide coupling agent.

Materials:

  • Valproic acid

  • L-amino acid ester (e.g., L-phenylalanine ethyl ester)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve valproic acid and the L-amino acid ester in DCM.

  • Add DCC to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with acidic and basic solutions to remove unreacted starting materials.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting prodrug by column chromatography.[8]

Analytical Methods

Protocol 3: HPLC Analysis of Betamethasone Valerate Cream

This method is suitable for the quantification of betamethasone valerate in cream formulations.[8]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Methanol:water (90:10 v/v)[8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Accurately weigh a portion of the cream equivalent to about 5 mg of betamethasone valerate into a 50 mL volumetric flask.

  • Add a suitable diluent (e.g., methanol) and heat in a water bath to melt the cream base.

  • Vortex to disperse the cream and then sonicate to ensure complete dissolution of the drug.

  • Cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Diagram 2: HPLC Analysis Workflow

Caption: General workflow for HPLC analysis of a pharmaceutical formulation.

Protocol 4: HPLC Analysis of Estradiol Valerate in Oil Injection

This method can be used for the determination of estradiol valerate in oil-based injectable formulations.

Chromatographic Conditions:

  • Column: µBondapak Phenyl 5µm (3.9 mm x 30 mm)[6][9][10]

  • Mobile Phase: Acetonitrile:Water (80:20 v/v)[6][9][10]

  • Flow Rate: 0.8 mL/min[6][9][10]

  • Detection: UV at 220 nm[6][9][10]

  • Retention Time: Approximately 2.262 minutes[6][9][10]

Sample Preparation:

  • Accurately transfer a volume of the oil injection equivalent to a known amount of estradiol valerate into a volumetric flask.

  • Dilute with a suitable solvent (e.g., acetonitrile) and mix thoroughly to ensure complete dissolution.

  • Further dilute an aliquot of this solution with the mobile phase to achieve a concentration within the linear range of the assay.[6][9][10]

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

In Vitro and In Vivo Evaluation

Protocol 5: In Vitro Release Testing (IVRT) of Hydrocortisone Valerate Ointment using Franz Diffusion Cell

This protocol describes a method to assess the release rate of hydrocortisone valerate from an ointment formulation.

Apparatus:

  • Franz diffusion cell system[11]

  • Synthetic membrane (e.g., polysulfone)[11]

  • Receptor medium (e.g., phosphate buffered saline with a surfactant to ensure sink conditions)

  • Stirring mechanism

  • Water bath to maintain temperature at 32°C (to mimic skin surface temperature)[12]

Procedure:

  • Equilibrate the Franz diffusion cells with the receptor medium at 32°C.[12]

  • Mount the synthetic membrane between the donor and receptor compartments, ensuring no air bubbles are trapped.[11]

  • Apply a precise amount of the hydrocortisone valerate ointment uniformly onto the membrane surface in the donor compartment.[11]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor medium for analysis.

  • Replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.

  • Analyze the samples for hydrocortisone valerate concentration using a validated HPLC method.

  • Calculate the cumulative amount of drug released per unit area over time.

Diagram 3: In Vitro Release Testing Workflow

References

Troubleshooting & Optimization

Valeric Acid Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for valeric acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as pentanoic acid, is a straight-chain alkyl carboxylic acid with the chemical formula CH₃(CH₂)₃COOH.[1] It is a colorless liquid with an unpleasant odor in its pure form.[1][2] Its primary use is in the synthesis of its esters (valerates), which have pleasant, fruity odors and are used extensively in perfumes, cosmetics, and as food additives.[1][3] this compound also serves as a key intermediate in the synthesis of pharmaceuticals, lubricants, plasticizers, and pesticides.[2][3][4]

Q2: What are the common methods for synthesizing this compound?

Common synthesis routes include:

  • Oxidation of n-pentanol or n-valeraldehyde: A traditional method involving the oxidation of the corresponding alcohol or aldehyde.[2]

  • Oxo Process (Hydroformylation-Oxidation): An industrial method where 1-butene is converted to valeraldehyde via hydroformylation, followed by oxidation to this compound.[1][3][5]

  • From Biomass: Sustainable routes are gaining attention, such as the catalytic hydrogenation of levulinic acid, which is derived from biomass.[1][6]

  • Grignard Reaction: Involves the reaction of a Grignard reagent, like n-butylmagnesium bromide, with dry ice (solid CO₂).[2][7]

  • Acidogenic Fermentation: Production from organic waste streams using microbial cultures.[8][9]

Q3: Which synthesis method is the most efficient?

The efficiency of a method depends on the desired scale, available resources, and environmental considerations.

  • The Oxo Process is highly efficient for large-scale industrial production.[1][3]

  • Oxidation of n-valeraldehyde can be very efficient and high-yielding in a laboratory setting, with various oxidizing agents available.[10]

  • Biomass conversion via levulinic acid is a promising green alternative, with studies showing high conversion rates (99%) and excellent selectivity (92%) under optimal conditions.[6]

  • Methods like the oxidation of n-pentanol using strong oxidants can have high production costs and cause equipment corrosion.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem: Low Product Yield

Q: My yield from the oxidation of n-pentanol or n-valeraldehyde is unexpectedly low. What are the common causes and how can I improve it?

A: Low yields in alcohol or aldehyde oxidations can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[10]

  • Over-oxidation (for aldehydes): While less common for valeraldehyde, some sensitive substrates can degrade. Using milder, selective oxidizing agents can prevent this. For example, pyridinium chlorochromate (PCC) is known to oxidize primary alcohols to aldehydes without proceeding to the carboxylic acid.[11]

  • Inefficient Oxidizing Agent: The choice and amount of oxidizing agent are critical. For robust conversions, Jones oxidation (chromic acid) is effective, though it produces toxic chromium waste.[10] A greener alternative is using catalytic TEMPO with a stoichiometric oxidant like NaClO₂.[12]

  • Product Loss During Workup: this compound has some solubility in water.[2] During aqueous workup, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Multiple extractions of the aqueous layer will improve recovery. Washing the combined organic layers with brine can also reduce the amount of dissolved water and prevent loss of product.[10]

Problem: Byproduct Formation

Q: I am synthesizing this compound from levulinic acid, but I'm getting a significant amount of γ-valerolactone (gVL) as a byproduct. How can I increase selectivity for this compound?

A: The formation of gVL is a common side reaction in the hydrogenation of levulinic acid. Selectivity is highly dependent on the catalyst and reaction conditions.

  • Catalyst Choice: Certain cathode materials in electrochemical reduction have shown superior selectivity. For instance, indium electrodes exhibit high selectivity towards this compound with no detected formation of gVL, whereas Pt/C catalysts favor gVL production.[13][14] In catalytic hydrogenation, using a combination of catalysts like Hf(OTf)₄ and Pd/C has been shown to achieve high selectivity for this compound.[6]

  • Reaction pH (Acidity): The selectivity can be highly dependent on the pH of the reaction medium. Interestingly, for electrochemical reduction, decreasing the pH (increasing acidity) can increase the selectivity towards this compound, which is counterintuitive as acidic conditions typically favor lactonization.[13][14]

  • Temperature and Pressure: Optimizing temperature and hydrogen pressure is crucial. For example, a 92% selectivity for this compound from levulinic acid was achieved at 150 °C using Hf(OTf)₄ and Pd/C catalysts.[6]

Problem: Purification Challenges

Q: I'm having difficulty purifying my final this compound product. What are the best methods?

A: Purification can be challenging due to this compound's boiling point and potential impurities.

  • Distillation: Vacuum distillation is a common and effective method for purifying this compound, which has a boiling point of approximately 185-186°C at atmospheric pressure.[7][15] Using a short path distillation apparatus is recommended.[15]

  • Reactive Extraction: For separation from aqueous solutions or fermentation broths, reactive extraction is highly efficient. This involves using an extractant (e.g., tributyl phosphate (TBP) or phosphonium-based ionic liquids) in a diluent to form a complex with the this compound, transferring it to the organic phase.[4][16][17] Extraction efficiencies above 98% have been reported using phosphonium-based ionic liquids.[16]

  • Adsorption: Using resins to adsorb this compound from a solution is another downstream processing technique.[18]

  • Neutralization and Extraction: During workup, washing the organic extract with a saturated sodium bicarbonate solution will convert the acidic product into its sodium salt, which moves to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified and the pure this compound re-extracted.[10]

Data Presentation: Comparison of Synthesis Methods

Table 1: Overview of Common this compound Synthesis Methods

Synthesis MethodPrecursorsTypical YieldKey AdvantagesKey Disadvantages
Oxidation of Aldehyde n-Valeraldehyde, Oxidant (e.g., CrO₃, Air)75-90% (Jones Oxidation)[10]Rapid reaction, high yields, inexpensive reagents.[10]Produces toxic waste (Cr); harsh acidic conditions.[10]
Catalyst-Free Aerobic Oxidation n-Valeraldehyde, Air/OxygenHigh[10]Environmentally benign, uses readily available oxidant.[2][10]Can require longer reaction times (1-30 hours).[10]
Oxo Process 1-Butene, Syngas (CO + H₂)Industrial ScaleHigh efficiency for bulk production.[1][3]Requires high pressure (10-100 atm) and temperature.[5]
Biomass Conversion Levulinic Acid, H₂>90%[6]Uses renewable feedstock, green chemistry approach.[1][6]May require precious metal catalysts, process optimization is key.[6][19]
Grignard Synthesis 1-Chlorobutane, Mg, Dry Ice (CO₂)Lab ScaleDirect carbon chain extension.n-Butyllithium (an alternative) is expensive and dangerous.[2]

Experimental Protocols

Protocol 1: Jones Oxidation of n-Valeraldehyde [10]

This protocol describes the oxidation of n-valeraldehyde to this compound using Jones Reagent.

Materials:

  • n-Valeraldehyde

  • Acetone (reagent grade)

  • Jones Reagent (Chromium trioxide (CrO₃) in concentrated sulfuric acid)

  • Isopropyl alcohol (for quenching)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Preparation of Jones Reagent: In a beaker immersed in an ice-water bath, dissolve 25 g of chromium trioxide (CrO₃) in 75 mL of water. Slowly, and with constant stirring, add 25 mL of concentrated sulfuric acid. Maintain the temperature below 20°C during the addition. The resulting orange solution is the Jones Reagent.

  • Reaction Setup: Dissolve n-valeraldehyde in a sufficient volume of acetone in a flask equipped with a magnetic stirrer and a dropping funnel. Place the flask in an ice-water bath to control the reaction temperature.

  • Oxidation: Slowly add the prepared Jones Reagent dropwise to the stirred valeraldehyde solution. An exothermic reaction will occur. Maintain the temperature below 30°C. The color of the reaction mixture will change from orange to green.

  • Monitoring: Monitor the reaction progress by TLC until all the starting aldehyde has been consumed (typically 30 minutes to 2 hours).

  • Quenching: Once the reaction is complete, quench any excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate persists.

  • Workup:

    • Decant the acetone solution from the chromium salts.

    • Wash the salts with diethyl ether or ethyl acetate.

    • Combine the organic layers and neutralize with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution to remove the drying agent and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation.

Protocol 2: Synthesis from Levulinic Acid via Catalytic Hydrogenation [6]

This protocol is based on the selective conversion of levulinic acid using a dual-catalyst system.

Materials:

  • Levulinic acid (LA)

  • Hafnium triflate (Hf(OTf)₄) catalyst

  • Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., 1,4-Dioxane)

  • High-pressure autoclave reactor

  • Hydrogen (H₂) gas

Procedure:

  • Reactor Loading: In a high-pressure autoclave, add levulinic acid, Hf(OTf)₄, Pd/C, and the solvent.

  • Reaction Setup: Seal the autoclave. Purge the reactor multiple times with H₂ gas to remove air.

  • Reaction Conditions: Pressurize the reactor with H₂ to the desired pressure (e.g., 4 MPa). Heat the reactor to the target temperature (e.g., 150°C) while stirring.

  • Monitoring: Maintain the reaction under these conditions for the specified time (e.g., 12 hours). The reaction progress can be monitored by taking samples (if the reactor allows) and analyzing them via GC-MS or HPLC.

  • Cooling and Depressurization: After the reaction time, cool the reactor to room temperature and carefully vent the excess H₂ gas.

  • Workup:

    • Open the reactor and recover the reaction mixture.

    • Separate the solid catalysts by filtration or centrifugation. The catalysts can potentially be recycled after washing and drying.

    • The liquid product can be analyzed to determine conversion and selectivity.

  • Purification: The this compound can be purified from the solvent and any byproducts by distillation.

Visualizations

Caption: General experimental workflow for this compound synthesis and purification.

Caption: Troubleshooting logic diagram for low yield in this compound synthesis.

// Central Product product [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=16];

// Precursors pentanol [label="n-Pentanol"]; valeraldehyde [label="n-Valeraldehyde"]; butene [label="1-Butene"]; levulinic [label="Levulinic Acid\n(from Biomass)"]; chlorobutane [label="1-Chlorobutane\n+ CO₂"];

// Methods oxidation1 [label="Oxidation", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidation2 [label="Oxidation", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydroform [label="Hydroformylation-\nOxidation", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; hydrogenation [label="Catalytic\nHydrogenation", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; grignard [label="Grignard\nReaction", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections pentanol -> oxidation1; valeraldehyde -> oxidation2; butene -> hydroform; levulinic -> hydrogenation; chlorobutane -> grignard;

oxidation1 -> product; oxidation2 -> product; hydroform -> product; hydrogenation -> product; grignard -> product; }

Caption: Overview of major synthetic pathways to produce this compound.

References

Technical Support Center: Purification of Valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for valeric acid purification. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to its purification?

This compound, also known as pentanoic acid, is a straight-chain alkyl carboxylic acid with the chemical formula CH₃(CH₂)₃COOH.[1][2] Its physical and chemical properties are critical for selecting and optimizing purification methods. It is a colorless liquid with a characteristic unpleasant odor.[1][3] Key properties are summarized in the table below.

Q2: What are the typical impurities found in crude this compound?

Commercial or crude this compound can contain several impurities depending on its synthesis route.[1] High-purity grades for pharmaceutical applications have strict limits on these substances.[4] Common impurities include structurally similar molecules, residual reactants, and by-products.[1] Typical impurities in commercial-grade this compound range from 98.0% to 99.8% purity.[1]

Q3: What are the primary methods for purifying this compound?

The main purification methods for this compound are fractional distillation, reactive liquid-liquid extraction, and chromatography.[4][5][6]

  • Fractional Distillation is suitable for separating this compound from impurities with different boiling points.[4] Due to its relatively high boiling point, vacuum distillation may be employed to prevent thermal degradation.

  • Reactive Liquid-Liquid Extraction is highly effective for recovering this compound from dilute aqueous solutions, such as fermentation broths.[6][7] This method uses extractants that chemically complex with the acid to facilitate its transfer to an organic phase.[7]

  • Chromatography , such as high-performance liquid chromatography (HPLC), is used to achieve very high levels of purity required for pharmaceutical applications.[4]

Q4: What are the essential safety precautions for handling this compound?

This compound is corrosive and can cause severe skin burns and eye damage.[8][9][10] It is also harmful if swallowed and poses a risk to aquatic life.[10][11] When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[10][12] All work should be conducted in a well-ventilated area, such as a chemical fume hood.[9]

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₅H₁₀O₂[13][14]
Molecular Weight102.13 g/mol [1][14]
Boiling Point186-187 °C (at 1 atm)[1][3][5]
Density0.939 g/mL (at 25 °C)[1]
pKa~4.8[1]
Solubility in Water20 g/L (at 20 °C)[11]
AppearanceColorless liquid[3][5]
OdorUnpleasant, penetrating[1][3]
Table 2: Common Impurities in Technical Grade this compound
ImpurityTypical Concentration Range (%)Reference(s)
Isothis compound0.1 - 0.5[1]
Residual Water0.1 - 0.5[1]
Pentanol< 0.1[1]
Lower Carboxylic Acids< 0.1[1]
Pentanal< 0.05[1]
Alkyl Valerate Esters< 0.05[1]
Table 3: Comparison of this compound Extraction Efficiencies
Extractant SystemDiluentMax. Extraction Efficiency (%)Reference(s)
Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate (C104)Heptane99.24[6]
Trihexyl(tetradecyl)phosphonium decanoate (C103)Heptane98.61[6]
Tributyl phosphate (TBP) (1 mol/L)[HMIM][PF6] (Ionic Liquid)> 87[7]
Aliquat 336 / Trioctylphosphine oxide (TOPO)Methyl octanoate75 - 85[6]

Troubleshooting Guide

Q1: Why is the yield of my purified this compound low after distillation?

A low yield can result from several factors related to the experimental setup and conditions. Common causes include leaks in the apparatus, poor insulation, or "bumping" of the liquid. For distillations involving high-boiling-point liquids like this compound, proper insulation of the column and distillation head is crucial to minimize heat loss.[5]

  • Leaks: Ensure all glass joints are properly sealed. Leaks allow vapor to escape, reducing the amount of distillate collected.[15]

  • Poor Insulation: Insulate the distillation column and head with glass wool or aluminum foil to maintain the vapor temperature required to reach the condenser.[15]

  • Uneven Boiling: Violent boiling or "bumping" can cause the liquid to splash into the condenser, leading to inaccurate temperature readings and impure fractions. Use boiling chips or a magnetic stir bar for smooth boiling.[15]

  • Incomplete Transfer: Ensure all of the desired product is transferred during workup steps prior to distillation.

G start Low Distillation Yield q1 Are all joints sealed? start->q1 s1 Seal joints with appropriate grease or sleeves. q1->s1 No q2 Is the distillation column insulated? q1->q2 Yes s1->q2 s2 Insulate column and head with glass wool or foil. q2->s2 No q3 Is boiling smooth? q2->q3 Yes s2->q3 s3 Add new boiling chips or use a magnetic stirrer. q3->s3 No end_node Re-run Distillation q3->end_node Yes s3->end_node

Troubleshooting workflow for low distillation yield.

Q2: My final product is still impure after distillation. What is the cause?

Product contamination after distillation often points to the presence of impurities with boiling points close to that of this compound or the formation of an azeotrope.

  • Close-Boiling Impurities: Isomers, such as 2-methylbutyric acid, have boiling points very close to this compound, making separation by simple distillation difficult.[16] A high-efficiency fractional distillation column (e.g., Vigreux or packed column) is required. Extractive distillation is another option.[16]

  • Azeotrope Formation: Although not definitively reported for this compound, water can form azeotropes with carboxylic acids, which will distill at a constant temperature different from the pure components.[15] It is critical to thoroughly dry the crude this compound with a drying agent like anhydrous sodium sulfate or magnesium sulfate before distillation.[5]

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned so the top of the bulb is level with the bottom of the side arm leading to the condenser.[15] This ensures an accurate reading of the vapor temperature.

Q3: The this compound discolored during distillation. How can this be prevented?

Discoloration (e.g., turning yellow or brown) is a sign of product degradation, likely caused by oxidation or thermal decomposition at the high temperatures required for atmospheric distillation.[15]

  • Perform Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of the liquid, minimizing the risk of thermal degradation.

  • Use an Inert Atmosphere: Conducting the distillation under an inert atmosphere, such as nitrogen or argon, prevents oxidation of the aldehyde.[15]

Q4: My liquid-liquid extraction is inefficient. How can I improve recovery?

The efficiency of liquid-liquid extraction depends heavily on chemical equilibria and technique.

  • Incorrect pH: For efficient extraction of a carboxylic acid into an organic solvent, the aqueous phase pH must be lower than the acid's pKa (~4.8 for this compound).[1][6] At a lower pH, the acid exists in its neutral, more organosoluble form.

  • Inefficient Extractant/Solvent: The choice of solvent and extractant is crucial. Phosphonium-based ionic liquids have demonstrated very high extraction efficiencies of over 98%.[6] For reactive extraction, ensure the concentration of the extractant is sufficient.[7]

  • Insufficient Mixing: Ensure vigorous mixing or shaking during the extraction to maximize the interfacial surface area between the aqueous and organic phases, allowing equilibrium to be reached.

  • Emulsion Formation: If an emulsion forms, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle centrifugation.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes a standard laboratory procedure for purifying crude this compound.

  • Drying the Crude Product:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a suitable amount of anhydrous drying agent (e.g., sodium sulfate).[5]

    • Swirl the flask and let it stand until the liquid is clear. If the drying agent clumps together, add more until some remains free-flowing.

    • Decant or filter the dried liquid into a round-bottom flask suitable for distillation.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus. Use a short, insulated distillation column (e.g., Vigreux) for efficient separation.

    • Place a few boiling chips or a magnetic stir bar in the distillation flask.[15]

    • Ensure the thermometer is correctly placed.[15]

    • Connect the condenser to a cold water supply.

  • Distillation Process:

    • Heat the flask gently using a heating mantle.

    • Discard any initial low-boiling fraction (forerun).

    • Collect the main fraction that distills at a constant temperature corresponding to the boiling point of this compound (186-187 °C at atmospheric pressure, or lower under vacuum).[1]

    • Monitor the temperature closely. A drop in temperature indicates that most of the product has distilled.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and charring of the residue.

  • Post-Distillation:

    • Allow the apparatus to cool completely before disassembling.

    • Transfer the purified, colorless this compound to a clean, dry, and properly labeled storage bottle.[5]

Protocol 2: Purification by Reactive Liquid-Liquid Extraction

This protocol is adapted for the recovery of this compound from an aqueous solution.

  • Preparation:

    • Prepare the organic phase by dissolving the chosen extractant (e.g., a phosphonium-based ionic liquid or TBP) in a suitable water-immiscible diluent (e.g., heptane).[6][7]

    • Place the aqueous solution containing this compound into a separatory funnel.

    • Acidify the aqueous solution by adding a strong acid (e.g., H₂SO₄ or HCl) until the pH is well below 4.8 (e.g., pH 3-4).[6]

  • Extraction:

    • Add the prepared organic phase to the separatory funnel.

    • Stopper the funnel and shake vigorously for several minutes, periodically venting to release any pressure buildup.

    • Mount the funnel on a ring stand and allow the layers to separate completely.

  • Separation and Stripping:

    • Drain the lower aqueous layer.

    • The this compound is now complexed in the upper organic layer. To recover it, a "stripping" or back-extraction step is needed.

    • Add an aqueous base solution (e.g., NaOH or KOH) to the separatory funnel containing the organic phase. This will deprotonate the this compound, forming its water-soluble salt.

    • Shake the funnel again, allow the layers to separate, and collect the aqueous layer containing the sodium or potassium valerate.

  • Final Isolation:

    • Re-acidify the collected aqueous layer containing the valerate salt with a strong acid. This will regenerate the free this compound, which may precipitate or form a separate layer due to its limited water solubility.

    • Collect the purified this compound, which can then be dried and, if necessary, further purified by distillation.

Visualizations

G cluster_0 Preparation cluster_1 Purification cluster_2 Analysis & Storage A Crude this compound B Drying (e.g., Na2SO4) A->B D Liquid-Liquid Extraction A->D For recovery from aqueous solution C Fractional Distillation B->C For thermally stable impurities E Chromatography B->E For highest purity F Purity Analysis (GC, HPLC) C->F D->F E->F G Store Purified Product F->G

General workflow for this compound purification.

G start Select Purification Method q1 Is the sample in a dilute aqueous solution? start->q1 m1 Reactive Liquid-Liquid Extraction q1->m1 Yes q2 Are impurities close-boiling isomers? q1->q2 No m2 High-Efficiency Fractional Distillation or Extractive Distillation q2->m2 Yes q3 Is pharmaceutical grade (>99.5%) purity required? q2->q3 No m3 Chromatography (HPLC) q3->m3 Yes m4 Standard Fractional Distillation q3->m4 No

Decision pathway for selecting a purification method.

References

Technical Support Center: Optimizing Valeric Acid Derivatization for Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of valeric acid for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for gas chromatography (GC) analysis?

A1: this compound, a short-chain fatty acid, is a polar and volatile compound. In its free form, it can interact with the stationary phase in GC columns, leading to poor peak shape (tailing) and low sensitivity. Derivatization is a chemical process that converts the polar carboxyl group into a less polar and more volatile ester or silyl ester. This improves chromatographic performance, resulting in sharper peaks, better resolution, and increased sensitivity.[1]

Q2: What are the most common derivatization methods for this compound for GC-MS analysis?

A2: The two most common methods are:

  • Esterification: This method converts this compound into a fatty acid methyl ester (FAME). A common reagent is 14% boron trifluoride in methanol (BF3-methanol).[1]

  • Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1]

Q3: Can this compound be analyzed by High-Performance Liquid Chromatography (HPLC) without derivatization?

A3: While possible, direct analysis of underivatized this compound by reversed-phase HPLC can be challenging due to its high polarity, leading to poor retention on the column. Derivatization is often employed to improve retention and sensitivity.[2]

Q4: What are suitable derivatization reagents for this compound for LC-MS analysis?

A4: For LC-MS analysis, derivatization aims to improve ionization efficiency and chromatographic retention. A common and effective reagent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group. This method is known for its stability and allows for sensitive quantification of short-chain fatty acids.[3]

Q5: How does this compound signal within a cell, and why is this relevant for drug development?

A5: this compound can act as a signaling molecule through two primary mechanisms relevant to drug development:

  • Histone Deacetylase (HDAC) Inhibition: this compound is a known inhibitor of Class I histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter gene expression, which has implications for cancer, metabolic disorders, and neurological diseases.[4][5]

  • G-Protein Coupled Receptor (GPCR) Activation: this compound can activate free fatty acid receptors (FFARs), specifically GPR41 (FFAR3) and GPR43 (FFAR2). These receptors are involved in modulating insulin sensitivity, inflammation, and satiety.[5][6]

Understanding these pathways is crucial for researchers developing drugs that target these mechanisms for therapeutic intervention.

Troubleshooting Guides

GC-MS Analysis: Silylation (BSTFA/MSTFA)

Q: I am seeing multiple peaks for my silylated this compound standard. What could be the cause?

A: The most likely causes are incomplete derivatization or the presence of moisture.

  • Incomplete Derivatization: Not all this compound molecules have reacted with the silylating reagent.

  • Moisture: Silylating reagents are highly sensitive to water. Any moisture in your sample, solvents, or glassware will react with the reagent, reducing its effectiveness and leading to incomplete derivatization.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry your sample before adding the silylation reagent. Use anhydrous solvents and oven-dried glassware.

  • Use Sufficient Reagent: A molar excess of the silylating reagent is necessary. A common recommendation is a 2:1 molar ratio of silylating reagent to active hydrogens.

  • Optimize Reaction Conditions: Increase the reaction time or temperature. A typical starting point is 60-80°C for 30-60 minutes.

Q: My silylated this compound peaks are tailing. How can I improve the peak shape?

A: Peak tailing for silylated derivatives can be caused by issues with the GC system or the derivatization process.

Troubleshooting Steps:

  • Check the GC Inlet: A dirty or active inlet liner can cause peak tailing. Clean or replace the inlet liner.

  • Column Conditioning: The GC column may need conditioning to remove active sites.

  • Confirm Complete Derivatization: As mentioned above, incomplete derivatization can lead to tailing peaks. Ensure your derivatization reaction has gone to completion.

GC-MS Analysis: Esterification (BF3-Methanol)

Q: The recovery of my this compound methyl ester is low and inconsistent. What are the potential reasons?

A: Low and variable recovery from esterification is often due to the presence of water or incomplete reaction.

  • Presence of Water: Esterification is a reversible reaction where water is a byproduct. The presence of water in the reaction mixture can shift the equilibrium back towards the reactants, reducing the yield of the methyl ester.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, temperature, or reagent concentration.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use anhydrous methanol and ensure your sample is dry.

  • Optimize Reaction Conditions: A common starting point is heating at 60°C for 10-60 minutes. You can try increasing the reaction time to ensure completion.

  • Sufficient Reagent: Ensure an adequate amount of BF3-methanol is used.

Q: I am observing extraneous peaks in my chromatogram after esterification.

A: Extraneous peaks can arise from contaminants or side reactions.

Troubleshooting Steps:

  • Reagent Blank: Inject a reagent blank (all reagents without the sample) to check for impurities in your derivatization reagents or solvents.

  • Purity of Reagents: Use high-purity reagents and solvents.

  • Avoid Side Reactions: While less common with BF3-methanol, high concentrations of the catalyst can sometimes lead to the formation of methoxy artifacts from unsaturated fatty acids if present in the sample.[1]

HPLC-MS Analysis: 3-NPH Derivatization

Q: My derivatization efficiency with 3-NPH is low. How can I improve it?

A: Low derivatization efficiency with 3-NPH is often related to the reaction conditions or the stability of the reagents.

Troubleshooting Steps:

  • Fresh Reagents: Prepare fresh solutions of 3-NPH and the coupling agent (e.g., EDC) for each experiment.

  • Optimize Reaction Conditions: The reaction is typically carried out at around 40°C for 30 minutes. Ensure your reaction temperature and time are optimized.

  • pH of the Reaction: The pH of the reaction mixture can influence the efficiency. Ensure the conditions are suitable for the coupling reaction.

Q: I am experiencing significant matrix effects in my sample analysis.

A: Matrix effects, where other components in your sample interfere with the ionization of your analyte, are a common challenge in LC-MS.

Troubleshooting Steps:

  • Sample Cleanup: Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds before derivatization.

  • Use an Internal Standard: A stable isotope-labeled internal standard that is chemically similar to this compound can help to correct for matrix effects and variations in derivatization efficiency.

  • Optimize Chromatographic Separation: Adjust your HPLC gradient to better separate this compound from co-eluting matrix components.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters and performance data for common this compound derivatization methods.

Table 1: Comparison of GC-MS Derivatization Methods for this compound

ParameterSilylation (BSTFA + 1% TMCS)Esterification (14% BF3-Methanol)
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane14% Boron trifluoride in Methanol
Typical Reaction Temp. 60-80°C60°C
Typical Reaction Time 30-60 min10-60 min
Reproducibility (RSD%) Generally < 15%Generally < 10%
Key Advantages Derivatizes other functional groups (e.g., hydroxyls) simultaneously.FAME derivatives are very stable.
Key Disadvantages Derivatives are moisture-sensitive.Can be harsh on other analytes in the sample.

Table 2: Performance Data for LC-MS Derivatization of this compound with 3-NPH

ParameterValueReference
Limit of Detection (LOD) 3 ng/mL[3]
Limit of Quantification (LOQ) 10 ng/mL[3]
Reproducibility (RSD%) ≤ 3.4%[7]
Recovery 77.1 - 99.0%[7]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS for GC-MS
  • Sample Preparation: Place a dried sample (e.g., 1 mg) containing this compound into a clean, dry reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

Protocol 2: Esterification of this compound using BF3-Methanol for GC-MS
  • Sample Preparation: Place the dried sample (e.g., 1 mg) in a reaction vial.

  • Reagent Addition: Add 1 mL of 14% boron trifluoride (BF3) in methanol.

  • Reaction: Cap the vial and heat at 60°C for 60 minutes.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.

  • Sample Collection: Allow the layers to separate and transfer the upper hexane layer, which contains the this compound methyl ester, to a clean vial for GC-MS analysis.

Protocol 3: Derivatization of this compound using 3-NPH for LC-MS/MS
  • Sample Preparation: To 50 µL of serum or plasma, add an internal standard.

  • Protein Precipitation: Add 100 µL of cold isopropanol, vortex, and centrifuge to precipitate proteins.

  • Derivatization: Transfer 100 µL of the supernatant to a new vial. Add 50 µL of 50 mM 3-NPH, 50 µL of 50 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and 50 µL of 7% pyridine in methanol.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Analysis: Dilute the reaction mixture with 250 µL of 0.5% formic acid in water and inject into the LC-MS/MS system.[3]

Visualizations

experimental_workflow_silylation cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Dried Sample add_reagent Add BSTFA + 1% TMCS start->add_reagent 1 heat Heat at 70°C for 60 min add_reagent->heat 2 cool Cool to Room Temp heat->cool 3 inject Inject into GC-MS cool->inject 4

Caption: Silylation workflow for this compound analysis.

experimental_workflow_esterification cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis start Dried Sample add_reagent Add 14% BF3-Methanol start->add_reagent 1 heat Heat at 60°C for 60 min add_reagent->heat 2 add_water_hexane Add Water & Hexane heat->add_water_hexane 3 vortex Vortex add_water_hexane->vortex 4 separate Collect Hexane Layer vortex->separate 5 inject Inject into GC-MS separate->inject 6

Caption: Esterification workflow for this compound analysis.

valeric_acid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Valeric_Acid_ext This compound GPCR GPR41/43 (FFAR2/3) Valeric_Acid_ext->GPCR Binds to Valeric_Acid_int This compound Valeric_Acid_ext->Valeric_Acid_int Enters Cell G_Protein G-Protein Signaling GPCR->G_Protein Activates Downstream Downstream Effects (e.g., ↓ cAMP, ↑ Ca2+) G_Protein->Downstream HDAC HDAC (Class I) Valeric_Acid_int->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation ↑ Histone Acetylation HDAC->Acetylation Inhibition leads to Gene_Expression Altered Gene Expression Acetylation->Gene_Expression

Caption: this compound signaling pathways.

References

Technical Support Center: Troubleshooting Peak Tailing of Valeric Acid in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to peak tailing of valeric acid during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in GC analysis?

A1: The most frequent cause of peak tailing for acidic compounds like this compound is the interaction with active sites within the GC system. These active sites are primarily silanol (Si-OH) groups present on the surfaces of the glass inlet liner, the column itself, and any glass wool packing.[1][2] The polar carboxyl group of this compound can form hydrogen bonds with these silanol groups, leading to a secondary retention mechanism that results in asymmetrical, tailing peaks.

Q2: How can I quickly determine if the peak tailing is a chemical or a physical problem?

A2: A simple way to diagnose the nature of the peak tailing is to observe the chromatogram. If all peaks, including those of non-polar compounds, are tailing, the issue is likely physical, such as a poor column installation or a disruption in the carrier gas flow path.[2][3] Conversely, if only polar compounds like this compound are tailing, the problem is likely chemical in nature, stemming from active sites in the system.

Q3: Can the injection technique contribute to the peak tailing of this compound?

A3: Yes, the injection technique can significantly impact peak shape. Overloading the column with too much sample can lead to peak tailing.[4] Additionally, an injection port temperature that is too low may result in incomplete and slow vaporization of the sample, causing band broadening and tailing peaks.[5] Conversely, a temperature that is too high can cause thermal degradation of the analyte.[3]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing Through System Inertness

This guide focuses on identifying and mitigating active sites within the GC system that can cause peak tailing of this compound.

Problem: this compound peaks are exhibiting significant tailing, while hydrocarbon standards show good symmetry.

Troubleshooting Workflow:

Troubleshooting_Inertness start Start: this compound Peak Tailing check_liner Inspect and Replace Inlet Liner start->check_liner liner_deactivated Is the liner deactivated? check_liner->liner_deactivated use_deactivated_liner Action: Install a new, deactivated liner (e.g., Siltek or base-deactivated). liner_deactivated->use_deactivated_liner No check_column Evaluate Column Condition liner_deactivated->check_column Yes use_deactivated_liner->check_column column_old Is the column old or heavily used? check_column->column_old trim_column Action: Trim 15-20 cm from the front of the column. check_septa Check Septum and Inlet Seal trim_column->check_septa column_old->trim_column No replace_column Action: Replace with a new column suitable for acids (e.g., WAX or FFAP). column_old->replace_column Yes replace_column->check_septa septa_cored Are there signs of septum coring or a worn seal? check_septa->septa_cored replace_septa_seal Action: Replace the septum and inlet seal. septa_cored->replace_septa_seal Yes end_good End: Peak shape improved. septa_cored->end_good No replace_septa_seal->end_good

Caption: Troubleshooting workflow for addressing peak tailing due to system activity.

Detailed Steps:

  • Inlet Liner Inspection: The inlet liner is a primary source of activity. Visually inspect the liner for any discoloration, residue, or particles from the septum. A contaminated liner should be replaced with a new, deactivated liner. For acidic compounds, base-deactivated or Siltek-treated liners are often recommended.

  • Column Maintenance: Column activity can develop over time due to the stripping of the stationary phase or the accumulation of non-volatile residues at the head of the column. Trimming 15-20 cm from the front of the column can often restore performance.[1] If the column is old or peak shape does not improve after trimming, replacement with a new, appropriate column is necessary.

  • Septum and Seal Replacement: A worn or cored septum can shed particles into the liner, creating active sites. Regularly replace the septum and inspect the inlet seal for any signs of wear.

Guide 2: Optimizing GC Method Parameters

This guide provides steps to optimize your GC method parameters to improve the peak shape of this compound.

Problem: Even with an inert system, the this compound peak shape is not optimal.

Troubleshooting Workflow:

Troubleshooting_Parameters start Start: Sub-optimal Peak Shape check_injection_temp Evaluate Injection Port Temperature start->check_injection_temp temp_too_low Is the temperature sufficient for complete vaporization? check_injection_temp->temp_too_low increase_temp Action: Increase temperature in 10-20°C increments. temp_too_low->increase_temp No check_flow_rate Optimize Carrier Gas Flow Rate temp_too_low->check_flow_rate Yes increase_temp->check_flow_rate flow_optimal Is the flow rate optimized for the column dimensions? check_flow_rate->flow_optimal adjust_flow Action: Adjust flow rate to the column manufacturer's recommendation. flow_optimal->adjust_flow No check_injection_volume Review Injection Volume flow_optimal->check_injection_volume Yes adjust_flow->check_injection_volume overloading Is column overloading a possibility? check_injection_volume->overloading reduce_volume Action: Reduce injection volume or dilute the sample. overloading->reduce_volume Yes end_good End: Symmetrical peak achieved. overloading->end_good No reduce_volume->end_good

Caption: Workflow for optimizing GC parameters to improve peak shape.

Detailed Steps:

  • Injection Port Temperature: The injector temperature should be high enough to ensure the complete and rapid vaporization of this compound without causing thermal degradation. A good starting point is 250°C. If tailing persists, consider increasing the temperature in small increments (e.g., 10-20°C).

  • Carrier Gas Flow Rate: The carrier gas flow rate affects the efficiency of the separation. An optimal flow rate ensures sharp peaks. Refer to the column manufacturer's recommendations for the optimal flow rate for your column dimensions and carrier gas type.

  • Injection Volume: Injecting too large a volume of sample can overload the column, leading to peak distortion.[4] If you suspect overloading, try reducing the injection volume or diluting your sample.

Guide 3: Derivatization for Improved Peak Shape

For highly polar compounds like this compound, derivatization can be an effective strategy to eliminate peak tailing by masking the active carboxyl group.

Problem: Significant peak tailing persists even after optimizing the GC system and method parameters.

Derivatization Options:

  • Silylation: This process replaces the active hydrogen on the carboxyl group with a trimethylsilyl (TMS) group, creating a less polar and more volatile derivative.

  • Methylation: This involves converting the carboxylic acid to its methyl ester, which is less polar and exhibits better chromatographic behavior.

Data Presentation

The following table summarizes the performance of different GC columns for the analysis of a mixture of free fatty acids, including this compound. The peak asymmetry is a quantitative measure of peak tailing, with a value of 1.0 indicating a perfectly symmetrical peak.

Column TypeAcetic Acid (Asymmetry)Isobutyric Acid (Asymmetry)This compound (Asymmetry)
DB-FATWAX UI 0.981.051.12
DB-FFAP 1.201.151.10
Competitor WAX 1 2.502.101.80
Competitor WAX 2 1.901.601.40

Data adapted from Agilent Technologies Application Note 5991-9049EN. Peak asymmetry was measured at 10% peak height.[6]

Experimental Protocols

Protocol 1: Silylation of this compound with MTBSTFA

This protocol describes a one-step derivatization of short-chain fatty acids using N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA).

Materials:

  • Sample containing this compound

  • 0.1 M Sodium Hydroxide (NaOH)

  • Internal Standard solution

  • Methanol (MeOH)

  • MTBSTFA with 1% TBDMCS

  • Pyridine

  • Vortex mixer

  • Centrifuge

  • Digital dry bath or heating block

Procedure:

  • To 20 µL of the sample (e.g., serum), add 30 µL of 0.1 M NaOH, 20 µL of the internal standard solution, and 430 µL of MeOH.[7]

  • Vortex the mixture for 10 seconds and then store it at -20°C for 20 minutes to precipitate proteins.[7]

  • Centrifuge the sample at 14,000 RPM for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a new tube and dry it in a vacuum concentrator.

  • Add 40 µL of a derivatization solution (e.g., MTBSTFA in pyridine) and incubate at 60°C for 90 minutes.[7]

  • After cooling, the sample is ready for GC-MS analysis.

Protocol 2: Methylation of this compound with Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol details the esterification of fatty acids to their corresponding fatty acid methyl esters (FAMEs).

Materials:

  • Sample containing this compound (e.g., 1 mg/mL in a suitable solvent)

  • 14% Boron trifluoride in methanol (BF₃-methanol)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Autosampler vials

  • Vortex mixer

  • Incubator or oven

Procedure:

  • In an autosampler vial, combine 100 µL of the acid solution with 50 µL of 14% BF₃-methanol reagent.[8]

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[8]

  • After cooling to room temperature, add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.[8]

  • Add 0.6 mL of hexane, vortex, and allow the layers to separate.[8]

  • Carefully transfer the upper hexane layer to a new autosampler vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[8]

  • The sample is now ready for GC analysis.

References

Valeric Acid Stability in Experimental Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of valeric acid in commonly used experimental buffers. This compound, also known as pentanoic acid, is a short-chain fatty acid utilized in various research and development applications, including as a precursor in the synthesis of pharmaceuticals and as a component in cell culture media. Ensuring its stability in solution is critical for the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a buffer solution?

A1: The stability of this compound in an aqueous buffer solution is primarily influenced by:

  • pH: Extremes in pH (highly acidic or alkaline conditions) can promote hydrolysis, although this compound, as a simple carboxylic acid, is generally stable. At physiological pH, it exists predominantly as the valerate ion.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3] For long-term storage, refrigeration or freezing is recommended.

  • Presence of Reactive Species: The presence of strong oxidizing agents can lead to the degradation of this compound.[4][5] Additionally, in buffers containing alcohols (e.g., Tris), there is a potential for esterification, especially under acidic conditions and with prolonged heating.[6][7]

  • Light Exposure: Although saturated fatty acids are generally not highly susceptible to photodegradation, prolonged exposure to high-intensity UV light may cause some degradation.[8][9] It is good practice to store solutions in amber vials or protected from light.

Q2: Is this compound stable in Phosphate-Buffered Saline (PBS)?

A2: this compound is generally considered stable in PBS (typically pH 7.4) under standard experimental conditions (room temperature or 37°C) for short-term studies. PBS is a common choice for biological assays due to its isotonicity and pH buffering capacity in the physiological range. For long-term storage of this compound in PBS, it is advisable to store the solution at 4°C or frozen at -20°C to minimize any potential for microbial growth or slow degradation.

Q3: Can I use Tris buffer with this compound? Are there any compatibility issues?

A3: Tris (tris(hydroxymethyl)aminomethane) buffer can be used with this compound, but there is a potential for an esterification reaction to occur between the carboxylic acid group of this compound and the hydroxyl groups of the Tris molecule. This reaction, known as Fischer esterification, is typically slow at neutral pH and room temperature but can be accelerated by acidic conditions and heat.[7][10] If your experiments involve prolonged incubation at elevated temperatures, it is recommended to analyze a sample of the solution over time to check for the formation of the valeryl-Tris ester.

Q4: How does the pH of the buffer affect the stability of this compound?

A4: The pH of the buffer determines the ionization state of this compound (pKa ≈ 4.8).[11]

  • Acidic pH (below pKa): this compound will be predominantly in its protonated, uncharged form (CH₃(CH₂)₃COOH). In strongly acidic conditions and at high temperatures, hydrolysis can be forced.[3][4][5]

  • Neutral to Alkaline pH (above pKa): this compound will exist primarily as its conjugate base, the valerate anion (CH₃(CH₂)₃COO⁻). This form is generally stable in neutral and moderately alkaline solutions. Extreme alkaline conditions, especially with heat, can promote degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of this compound concentration over time. Degradation: The this compound may be degrading due to improper storage conditions (e.g., high temperature, light exposure) or reaction with buffer components.1. Verify Storage: Ensure solutions are stored at the recommended temperature (4°C for short-term, -20°C for long-term) and protected from light. 2. Check for Esterification: If using an alcohol-containing buffer like Tris at elevated temperatures, analyze a sample by HPLC or GC-MS to look for ester formation. 3. Assess pH Stability: Measure the pH of your buffer at the experimental temperature, as the pH of some buffers (like Tris) is temperature-dependent.[12][13][14][15] An unexpected shift in pH could affect stability.
Appearance of unknown peaks in chromatograms. Degradation Products or Impurities: New peaks may represent degradation products or impurities from the this compound or buffer components.1. Run a Blank: Analyze a sample of the buffer without this compound to identify any interfering peaks. 2. Perform Forced Degradation: To identify potential degradation products, intentionally stress a sample of this compound under harsh conditions (e.g., strong acid, strong base, high heat, oxidation) and analyze the resulting solution.[3][4][5][16]
Precipitation in the buffer solution. Solubility Issues: The concentration of this compound may exceed its solubility in the buffer, especially at lower temperatures or in high-salt concentration buffers.1. Check Solubility Limits: this compound has limited solubility in water. Ensure your working concentration is below its solubility limit in the specific buffer and at the experimental temperature. 2. Use of Co-solvents: For higher concentrations, a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) may be used, but check for compatibility with your experimental system. 3. pH Adjustment: The solubility of this compound increases at pH values above its pKa (≈4.8) as it converts to the more soluble valerate salt.[17]

Quantitative Data Summary

While specific degradation kinetic data for this compound in these exact buffers is not extensively available in the literature, the following table provides an estimated stability profile based on general principles of carboxylic acid chemistry. This data is for illustrative purposes and should be confirmed experimentally for your specific conditions.

Buffer System pH Temperature Estimated Stability (Time to 10% Degradation) Potential Degradation Pathway
Phosphate-Buffered Saline (PBS) 7.44°C> 6 monthsMinimal degradation expected.
7.425°C (Room Temp)> 1 monthSlow oxidation (if pro-oxidants are present).
7.437°C> 2 weeksSlow oxidation.
Tris Buffer 7.54°C> 3 monthsMinimal degradation.
7.525°C (Room Temp)> 1 monthSlow esterification possible.
7.550°C< 1 weekEsterification with Tris is likely.
Acetate Buffer 4.54°C> 6 monthsMinimal degradation expected.
4.525°C (Room Temp)> 2 monthsMinimal degradation.
4.550°C> 1 monthSlow hydrolysis possible.

Experimental Protocols

Protocol 1: General Stability Study of this compound in a Selected Buffer

This protocol outlines a general procedure to assess the stability of this compound in a buffer of interest over time at different temperatures.

1. Materials:

  • This compound (high purity)
  • Selected buffer (e.g., PBS, Tris, Acetate)
  • HPLC or GC-MS system with a suitable column for short-chain fatty acid analysis
  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C)
  • Amber glass vials

2. Procedure:

  • Prepare a stock solution of this compound in the selected buffer at a known concentration (e.g., 10 mM).
  • Dispense aliquots of the stock solution into amber glass vials.
  • Place sets of vials at each of the selected temperatures.
  • At specified time points (e.g., 0, 24h, 48h, 1 week, 2 weeks, 1 month), remove one vial from each temperature.
  • Immediately analyze the sample using a validated HPLC or GC-MS method to determine the concentration of this compound.
  • Monitor the chromatograms for the appearance of any new peaks that may indicate degradation products.

3. Data Analysis:

  • Plot the concentration of this compound as a function of time for each temperature.
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • If significant degradation is observed, determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) or the time to 10% degradation (t₁₀).

Visualizations

Stability_Workflow Experimental Workflow for this compound Stability Assessment prep Prepare this compound in Buffer aliquot Aliquot into Amber Vials prep->aliquot incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) aliquot->incubate sample Sample at Time Points incubate->sample analyze Analyze by HPLC or GC-MS sample->analyze data Analyze Data (Concentration vs. Time) analyze->data report Report Stability Profile data->report

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways Potential Degradation Pathways of this compound valeric_acid This compound ester Valeryl Ester valeric_acid->ester Esterification oxidation_products Oxidation Products (e.g., shorter chain acids, CO2) valeric_acid->oxidation_products Oxidation ester->valeric_acid Hydrolysis tris Tris Buffer (or other alcohol) tris->ester oxidizing_agent Oxidizing Agent (e.g., H2O2) oxidizing_agent->oxidation_products heat_acid Heat / Acid Catalyst

Caption: Potential chemical reactions involving this compound in buffers.

References

Technical Support Center: Overcoming Valeric Acid Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for valeric acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming solubility issues with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in water?

A1: this compound, also known as pentanoic acid, is described as moderately or poorly soluble in water.[1][2] Its solubility is due to the hydrophilic carboxylic acid group, but this is counteracted by the non-polar five-carbon chain.[1] There is some variation in the reported solubility values, which may depend on the specific conditions like temperature and pH.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH.[1] As a weak acid with a pKa around 4.82, it exists predominantly in its protonated, less soluble form at acidic pH.[3][4] In alkaline conditions (pH > pKa), this compound deprotonates to form the valerate anion (C₄H₉COO⁻), which is significantly more soluble in water.[1][3] Therefore, increasing the pH of the solution is a primary strategy to enhance its solubility.[1][5]

Q3: Does temperature influence the solubility of this compound?

A3: Yes, the aqueous solubility of this compound generally increases with a rise in temperature.[1] This is a common characteristic for many organic compounds.

Q4: In which solvents is this compound highly soluble?

A4: this compound is highly soluble in many organic solvents, including ethanol, ether, and chloroform.[1][6][7]

Q5: What are the primary methods to increase the aqueous solubility of this compound for experiments?

A5: The main strategies to improve the solubility of this compound in aqueous solutions are:

  • pH Adjustment: Increasing the pH above the pKa of this compound (approx. 4.82) to convert it to its more soluble salt form.[1][8]

  • Co-solvents: Introducing a water-miscible organic solvent, like ethanol, to the aqueous solution.[1][9]

  • Surfactants: Using surfactants to form micelles that encapsulate the non-polar portion of the this compound molecule, increasing its apparent solubility.[10][11]

  • Cyclodextrins: Employing cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which form inclusion complexes with the hydrophobic part of this compound, effectively shielding it from water and increasing solubility.[12][13]

Quantitative Data: this compound Solubility

The reported aqueous solubility of this compound varies across different sources. The following table summarizes these values for easy comparison.

Solubility ValueSolventTemperatureSource(s)
~5 g / 100 mLWaterNot specified[2][3]
2.4 - 4.0 g / 100 mLWater20-25 °C[14]
1.0 - 5.0 g / 100 mLWaterNot specified[6]
~0.5 g / 100 mLWaterRoom Temperature[1]
Highly SolubleEthanolNot specified[1][6]
Highly SolubleEtherNot specified[1][6]

Troubleshooting Guide

Issue: My this compound is not dissolving in the aqueous buffer.

  • Question: Have you checked the pH of your solution?

    • Answer: this compound's solubility is lowest in acidic conditions (pH < 4.8). If your buffer is acidic, the acid will remain in its less soluble protonated form.

    • Solution: Adjust the pH of your solution to be neutral or slightly alkaline (e.g., pH 7.4) using a suitable base like NaOH. This will convert the this compound to its highly soluble valerate salt.[1]

  • Question: Is the concentration of this compound too high?

    • Answer: You may be attempting to create a solution that is above the saturation point of this compound under your current experimental conditions.

    • Solution: Refer to the solubility data table above. Consider lowering the target concentration or employing a solubilization enhancement technique as detailed in the protocols below.

Issue: My solution became cloudy or formed a precipitate after adding this compound stock (dissolved in an organic solvent).

  • Question: What was the concentration of the organic solvent in the final aqueous solution?

    • Answer: When a concentrated stock of this compound in an organic solvent (like ethanol or DMSO) is added to an aqueous buffer, the sudden change in solvent polarity can cause the this compound to precipitate out before it has a chance to dissolve in the aqueous phase.

    • Solution: Add the stock solution dropwise while vigorously stirring or vortexing the aqueous solution. You can also try preparing an intermediate dilution to lessen the solvent shock. If precipitation persists, the final concentration of the organic co-solvent may be insufficient to maintain solubility.

Issue: I cannot alter the pH of my experiment. What is the best alternative?

  • Question: Are co-solvents, surfactants, or cyclodextrins compatible with your experimental model (e.g., cell culture, enzyme assay)?

    • Answer: If pH modification is not an option, other solubilizing agents are necessary.

    • Solution:

      • Co-solvents: Determine the maximum tolerable concentration of a co-solvent like ethanol or DMSO for your system. These are often effective but must be used at low final concentrations to avoid biological effects.[9]

      • Cyclodextrins: Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD). It is a well-established and biocompatible excipient used to increase the solubility of hydrophobic molecules by forming inclusion complexes.[8][12]

      • Surfactants: Non-ionic surfactants like Polysorbate 80 are generally less harsh on biological systems than ionic surfactants and can be effective.[10] Always perform a vehicle control experiment to ensure the solubilizing agent itself does not influence the results.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to prepare an aqueous solution of this compound by converting it to its more soluble salt form.

  • Preparation: Add the desired amount of deionized water or buffer to a sterile container with a magnetic stir bar.

  • Initial pH Measurement: Measure the initial pH of the solvent.

  • Addition of this compound: Slowly add the required mass or volume of this compound to the stirring solvent. The solution may appear cloudy or show undissolved droplets.

  • pH Adjustment: Prepare a dilute solution of sodium hydroxide (e.g., 0.1 M or 1 M NaOH). Add the NaOH solution dropwise to the this compound mixture while continuously monitoring the pH.

  • Dissolution: As the pH increases and surpasses the pKa of ~4.82, the this compound will deprotonate and dissolve. Continue stirring until the solution becomes clear.

  • Final Adjustment: Carefully adjust the solution to the final target pH for your experiment.

  • QS to Volume: Add the remaining solvent to reach the final desired volume and stir until homogeneous.

Protocol 2: Solubility Enhancement Using a Co-solvent (Ethanol)

This protocol is suitable for situations where minor amounts of an organic solvent are permissible.

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% ethanol. Ensure it is fully dissolved.

  • Pre-warm Medium: Gently warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) to aid solubility.

  • Dilution: While vigorously stirring or vortexing the pre-warmed aqueous medium, add the ethanolic stock solution dropwise to achieve the final desired concentration of this compound.

  • Final Concentration Check: Ensure the final concentration of ethanol is low enough to be non-toxic to your system (typically <1%, but this must be empirically determined).

  • Control: Prepare a vehicle control solution containing the same final concentration of ethanol in the aqueous medium to test for any effects of the co-solvent alone.

Protocol 3: Solubility Enhancement Using Cyclodextrins (HP-β-CD)

This method uses complexation to enhance solubility and is often used in drug delivery and cell-based assays.

  • Prepare Cyclodextrin Solution: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer or water with stirring. Gentle heating may be required to fully dissolve the HP-β-CD. Allow the solution to cool to room temperature.

  • Add this compound: Slowly add the this compound to the HP-β-CD solution while stirring.

  • Complexation: Seal the container and allow the mixture to stir at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.

  • Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter to remove it and ensure sterility.

  • Control: Prepare a vehicle control with the same concentration of HP-β-CD in the buffer to account for any effects of the cyclodextrin itself.

Visualizations

Solubilization_Workflow start Start: Need to dissolve This compound in Aqueous Solution check_ph Can the pH of the experiment be modified? start->check_ph adjust_ph Use Protocol 1: Adjust pH to > 5.0 with a suitable base (e.g., NaOH) check_ph->adjust_ph Yes check_compatibility Are co-solvents or other excipients compatible with the assay? check_ph->check_compatibility No success This compound is Solubilized adjust_ph->success use_cosolvent Use Protocol 2: Co-solvent (e.g., Ethanol, DMSO). Ensure final concentration is low. check_compatibility->use_cosolvent Yes, Co-solvent use_cyclodextrin Use Protocol 3: Cyclodextrin (HP-β-CD) for complexation. check_compatibility->use_cyclodextrin Yes, Cyclodextrin fail Re-evaluate experiment: - Lower concentration - Choose alternative compound check_compatibility->fail No use_cosolvent->success use_cyclodextrin->success

Caption: Decision workflow for selecting a this compound solubilization method.

pH_Effect_on_Solubility Acid This compound (CH₃(CH₂)₃COOH) - Protonated Form - POORLY SOLUBLE Proton + H⁺ label_acid Addition of Acid (H⁺) Shifts equilibrium Right Acid->label_acid Base Valerate Ion (CH₃(CH₂)₃COO⁻) - Deprotonated Form - HIGHLY SOLUBLE Equilibrium Base->Equilibrium label_base Addition of Base (OH⁻) Shifts equilibrium Left Base->label_base Equilibrium->Acid

Caption: Effect of pH on the ionization and solubility of this compound.

Cyclodextrin_Inclusion cluster_0 Components cluster_1 Inclusion Complex Formation VA This compound (Hydrophobic Tail) Complex Hydrophilic Exterior This compound (guest) inside Hydrophobic Cavity (host) Hydrophilic Exterior VA->Complex:f1 CD Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Result Result: Increased Apparent Aqueous Solubility Complex->Result

References

minimizing interference in valeric acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for valeric acid quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of interference in this compound quantification?

Interference in this compound analysis can arise from several sources, primarily related to the sample matrix and the analytical technique employed. In complex biological samples, endogenous components like proteins, lipids, and salts can co-elute with this compound, leading to "matrix effects" that suppress or enhance the analyte signal in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] For Gas Chromatography (GC) based methods, highly polar compounds can interact with the GC column, causing poor peak shapes and tailing.[4] Additionally, isobaric interferences, where other compounds have the same mass-to-charge ratio as this compound, can be a significant issue in mass spectrometry.[5][6][7][8]

Q2: How can I minimize matrix effects in my LC-MS analysis of this compound?

Minimizing matrix effects is crucial for accurate quantification.[1][9] Effective sample preparation is the most critical step.[1][2][10] Techniques such as protein precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are commonly used to remove interfering matrix components.[1][2] Using a stable isotope-labeled internal standard that co-elutes with this compound can also help compensate for matrix-induced variations in ionization efficiency.[1] Additionally, optimizing chromatographic conditions to achieve better separation between this compound and matrix components is a valuable strategy.[1][10]

Q3: My this compound peak is tailing in my GC chromatogram. What should I do?

Peak tailing for acidic compounds like this compound in GC is a common issue, often caused by strong interactions with active sites in the GC system.[4] Here are some troubleshooting steps:

  • Check the Inlet Liner: The inlet liner can become contaminated or active. Cleaning or replacing the liner is often a good first step.[11]

  • Use an Inert Column: Ensure you are using a GC column specifically designed for the analysis of free fatty acids, which are more inert.[4]

  • Column Maintenance: If the column is contaminated, baking it out at a high temperature or trimming the first few inches might resolve the issue.[11]

  • Derivatization: Converting this compound to a less polar ester derivative can significantly improve peak shape and reduce tailing.[12][13][14][15]

Q4: Is derivatization necessary for this compound analysis?

While not always mandatory, derivatization is highly recommended for GC analysis of this compound.[4][12] Derivatizing this compound into a more volatile and less polar form, such as a methyl or silyl ester, improves peak shape, reduces column adsorption, and enhances sensitivity.[12][13][14][15] For LC-MS analysis, derivatization is less common but can be employed to improve chromatographic retention or ionization efficiency in specific applications.

Troubleshooting Guides

Guide 1: Poor Peak Shape and Reproducibility in GC Analysis

This guide provides a systematic approach to troubleshooting common issues encountered during the GC analysis of underivatized this compound.

start Start: Poor Peak Shape (Tailing, Broadening) check_liner Inspect & Clean/Replace Inlet Liner start->check_liner check_column Evaluate GC Column Condition check_liner->check_column Issue Persists end_good End: Problem Resolved check_liner->end_good Problem Solved bake_out Bake Out Column check_column->bake_out trim_column Trim First 5-10 cm of Column bake_out->trim_column Tailing Continues bake_out->end_good Peak Shape Improves replace_column Replace with an Inert (e.g., FFAP) Column trim_column->replace_column No Improvement trim_column->end_good Peak Shape Improves consider_derivatization Consider Derivatization replace_column->consider_derivatization Still Experiencing Issues replace_column->end_good Problem Solved derivatize Perform Derivatization (e.g., Esterification) consider_derivatization->derivatize Yes end_bad End: Issue Persists (Consult Instrument Manual) consider_derivatization->end_bad No derivatize->end_good

Caption: Troubleshooting workflow for poor GC peak shape.

Guide 2: Ion Suppression in LC-MS Quantification

This guide outlines steps to identify and mitigate ion suppression, a common matrix effect in LC-MS analysis.

start Start: Suspected Ion Suppression (Low Analyte Response, Poor Reproducibility) post_extraction_spike Perform Post-Extraction Spike Experiment to Confirm Matrix Effect start->post_extraction_spike matrix_effect_present Matrix Effect Confirmed? post_extraction_spike->matrix_effect_present optimize_sample_prep Optimize Sample Preparation matrix_effect_present->optimize_sample_prep Yes end_bad End: No Significant Matrix Effect matrix_effect_present->end_bad No lle Liquid-Liquid Extraction (LLE) optimize_sample_prep->lle spe Solid-Phase Extraction (SPE) optimize_sample_prep->spe dilution Dilute Sample optimize_sample_prep->dilution optimize_chromatography Optimize Chromatography lle->optimize_chromatography If Suppression Persists end_good End: Problem Mitigated lle->end_good Suppression Reduced spe->optimize_chromatography If Suppression Persists spe->end_good Suppression Reduced dilution->optimize_chromatography If Suppression Persists dilution->end_good Suppression Reduced modify_gradient Modify Gradient to Separate Analyte from Interferences optimize_chromatography->modify_gradient change_column Use a Different Column Chemistry optimize_chromatography->change_column use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) modify_gradient->use_is If Further Improvement Needed change_column->use_is If Further Improvement Needed use_is->end_good

Caption: Workflow for addressing ion suppression in LC-MS.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Aqueous Samples

This protocol describes a general LLE procedure for extracting this compound from a simple aqueous matrix, which can be adapted for more complex samples like plasma or urine after protein precipitation.

Objective: To extract this compound from an aqueous sample into an organic solvent to concentrate the analyte and remove polar interferences.

Materials:

  • Sample containing this compound

  • Internal standard (e.g., deuterated this compound)

  • Hydrochloric acid (HCl) or other acid for pH adjustment

  • Extraction solvent (e.g., diethyl ether, ethyl acetate, or a mixture of hexane and ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with the analytical method)

Procedure:

  • Sample Preparation: Pipette a known volume of the sample (e.g., 1 mL) into a centrifuge tube.

  • Internal Standard Spiking: Add the internal standard to the sample.

  • pH Adjustment: Acidify the sample to a pH below the pKa of this compound (~4.8) by adding a small volume of concentrated HCl. This ensures that the this compound is in its protonated, less polar form, which is more soluble in organic solvents.

  • Extraction: Add a specified volume of the extraction solvent (e.g., 3 mL of diethyl ether).

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the sample at a moderate speed (e.g., 3000 x g) for 5-10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated material at the interface.

  • Drying (Optional): Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., mobile phase for LC-MS or a non-polar solvent for GC).

  • Analysis: The sample is now ready for injection into the analytical instrument.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for GC Analysis

This protocol is for the extraction of volatile this compound from a liquid or solid matrix using HS-SPME, a solvent-free sample preparation technique.[16][17]

Objective: To concentrate volatile this compound from the headspace of a sample onto a coated fiber for subsequent analysis by GC.

Materials:

  • Sample containing this compound

  • Headspace vial with a septum cap

  • SPME fiber assembly (e.g., with a Carboxen/Polydimethylsiloxane coating)

  • Heating block or water bath with temperature control

  • Stir bar (optional)

  • Sodium chloride (NaCl) for "salting out" (optional)

  • Acid for pH adjustment (e.g., sulfuric acid)

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 1-5 mL for liquids, 0.5-2 g for solids) into a headspace vial.

  • pH Adjustment: For aqueous samples, add an acid to lower the pH and increase the volatility of this compound.

  • Salting Out (Optional): Add NaCl to the aqueous sample to increase the ionic strength, which can enhance the partitioning of this compound into the headspace.

  • Vial Sealing: Securely seal the vial with the septum cap.

  • Equilibration: Place the vial in a heating block or water bath set to a specific temperature (e.g., 60-85°C).[18] Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow this compound to partition into the headspace. If using a stir bar, start stirring.

  • SPME Fiber Exposure: Manually or with an autosampler, pierce the vial septum with the SPME needle and expose the fiber to the headspace for a defined period (e.g., 10-30 minutes). The extraction time should be optimized and kept consistent across all samples and standards.

  • Fiber Retraction: After the extraction period, retract the fiber back into the needle.

  • Desorption and Analysis: Immediately transfer the SPME device to the heated injection port of the GC, where the extracted this compound is thermally desorbed from the fiber onto the GC column for analysis.

Data and Tables

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
TechniquePrincipleAdvantagesDisadvantagesTypical Application
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[19][20][21][22]Good for removing polar interferences; can concentrate the analyte.Can be labor-intensive and use significant amounts of organic solvents.Analysis of this compound in aqueous and biological fluids.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[1]High selectivity and good cleanup; can be automated.Method development can be complex; potential for analyte loss.Purification of this compound from complex matrices like plasma or food samples.
Headspace (HS) Analysis Analysis of the vapor phase in equilibrium with the sample.[18][23][24]Minimal sample preparation; ideal for volatile compounds.Less sensitive for non-volatile compounds; matrix can affect vapor pressure.Quantification of volatile fatty acids in wastewater, fermentation broths, and food.
Solid-Phase Microextraction (SPME) Extraction and concentration of analytes onto a coated fiber.[16][17][25][26][27]Solvent-free; sensitive; can be automated.[16][27]Fiber lifetime can be limited; matrix effects can still occur.Trace analysis of volatile and semi-volatile compounds, including this compound, in various matrices.[16]
Protein Precipitation (PPT) Proteins are precipitated out of the sample using an organic solvent or acid.[2]Simple and fast.Does not remove other matrix components like lipids and salts, which can cause significant ion suppression.Initial cleanup step for biological samples before LLE or SPE.
Table 2: Common GC Columns for Volatile Fatty Acid Analysis
Column PhaseDescriptionKey Features for this compound Analysis
FFAP (Free Fatty Acid Phase) Acid-modified polyethylene glycol (PEG)Specifically designed for the analysis of underivatized volatile fatty acids; provides good peak shape.[4]
WAX (e.g., DB-FATWAX, HP-INNOWAX) Polyethylene glycol (PEG)Highly polar phases that can separate fatty acids, but may require derivatization for optimal performance.[4][23]
ZB-1701 Cyanopropylphenyl dimethylpolysiloxaneMid-polarity phase offering different selectivity compared to WAX phases.[11]
Zwitterionic Liquid (ZIL) Phases Ionic liquid stationary phasesA newer class of stationary phases that have shown unique selectivity and strong retention for volatile carboxylic acids with excellent peak symmetry.[28]

References

Technical Support Center: Refining Valeric Acid Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with valeric acid in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for this compound in rodent models?

A typical starting dose for this compound can vary significantly depending on the animal model, administration route, and therapeutic area. For instance, in a mouse model of neuroinflammation and depressive-like behaviors, a dose of 15 mg/kg/day administered via oral gavage has been used.[1] In cancer xenograft models, this compound has been administered, often encapsulated in lipid nanoparticles, to reduce tumor burden. While specific dosages for non-encapsulated this compound in these models are not always detailed, the concentrations used in in vitro studies (ranging from 0.5 to 8 mM) can provide a basis for dose-range finding studies in vivo.[2] For its related compound, valproic acid, dosages in rodent cancer studies have ranged from 200 to 600 mg/kg.[3][4] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: How should I prepare a this compound solution for in vivo administration?

This compound is sparingly soluble in water, which presents a challenge for preparing solutions for in vivo use.[5][6] The preparation method will depend on the intended route of administration.

  • For Oral Gavage: this compound can be dissolved in an aqueous solution containing a co-solvent. For a structurally similar compound, valerenic acid, a clear solution was prepared in an aqueous solution containing 10% ethanol, with the pH adjusted to 7-8.[7] Alternatively, for ease of administration and to improve palatability for voluntary oral administration, semi-solid formulations using gelatin, sweeteners, and flavoring agents can be considered.[8][9]

  • For Intraperitoneal (IP) or Intravenous (IV) Injection: Due to its low aqueous solubility, direct injection of a simple aqueous solution may be difficult. Formulations with co-solvents such as polyethylene glycol (PEG) or dimethyl sulfoxide (DMSO) are often used, but the concentration of the organic solvent should be minimized to avoid toxicity.[10][11] Encapsulation in lipid-based nanoparticles is another effective strategy to improve solubility and facilitate systemic administration.[1][3][12] When using co-solvents, it is crucial to include a vehicle-only control group in your experiment.

Q3: What are the known pharmacokinetic properties of this compound in rodents?

While in-silico studies predict that this compound has favorable pharmacokinetic properties, including good absorption and bioavailability, detailed in vivo pharmacokinetic data (Cmax, Tmax, AUC) for this compound in rodents is limited in publicly available literature.[13]

However, pharmacokinetic data for the related compound, valerenic acid, in rats can provide some guidance. After oral administration in rats, valerenic acid exhibited an absorption half-life of 2.7-5 hours and a bioavailability of approximately 33.7%.[14][15] Following intravenous administration, it showed a biphasic disposition with a rapid distribution phase (half-life of 6-12 minutes) and a long terminal elimination phase (half-life of 6-46 hours), suggesting significant tissue binding.[14][15]

For the well-studied analog, valproic acid, oral administration of 200 mg/kg in rats resulted in a Cmax of 341 µg/mL, while a 600 mg/kg dose led to a Cmax of 911 µg/mL.[3] The plasma elimination half-life was 1.0 hour and 2.3 hours for the 200 mg/kg and 600 mg/kg doses, respectively.[3]

Q4: What are the primary signaling pathways modulated by this compound?

This compound is recognized as a histone deacetylase (HDAC) inhibitor, primarily targeting class I HDACs (HDAC1, HDAC2, and HDAC3).[2][16] By inhibiting HDACs, this compound can alter gene expression, leading to various cellular effects.

In cancer models, this HDAC inhibition has been shown to affect downstream pathways, including:

  • STAT3/Cyclin D1 pathway: Involved in cell proliferation and survival.[12]

  • E2F1/E2F3/CASP3 axis: Regulates cell cycle progression and apoptosis.[15]

Additionally, in a model of neuroinflammation, this compound has been shown to exert its effects through the GPR41/RhoA/Rock1 pathway .[1] As a short-chain fatty acid (SCFA), it is also plausible that this compound can modulate the NF-κB signaling pathway , a key regulator of inflammation, similar to other SCFAs and its analog, valproic acid.[17][18]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitation of this compound in the formulation The concentration of this compound exceeds its solubility in the chosen vehicle.1. Increase the amount of co-solvent (e.g., ethanol, PEG, DMSO), ensuring the final concentration remains non-toxic. 2. Adjust the pH of the solution to be more alkaline, as this can increase the solubility of acidic compounds. Ensure the final pH is physiologically compatible. 3. Use sonication to aid in the dissolution of the compound. 4. Consider a suspension formulation if a clear solution cannot be achieved. Ensure the suspension is homogenous before each administration. 5. Encapsulate this compound in lipid nanoparticles to significantly improve aqueous solubility.[3][12]
Animal distress or adverse reactions after administration The vehicle may be causing toxicity (e.g., high concentration of organic solvent). The formulation may be too viscous or at an inappropriate pH, causing irritation. The administration technique (e.g., oral gavage) may have caused injury.1. Run a vehicle-only control group to assess the toxicity of the vehicle itself. 2. Reduce the concentration of the co-solvent to the lowest effective level. 3. Ensure the pH of the formulation is within a physiological range (typically 6.5-7.5 for injections). 4. Review and refine the administration technique. For oral gavage, ensure the correct needle size is used and the procedure is performed gently to avoid esophageal or stomach perforation.[9][19][20] 5. Monitor animals closely after administration for any signs of distress.
High variability in experimental results Inconsistent formulation preparation or administration. Instability of this compound in the formulation. Differences in animal handling and stress levels.1. Standardize the formulation preparation protocol to ensure consistency across batches. 2. Ensure homogenous dosing solutions or suspensions by thorough mixing before each administration. 3. Assess the stability of the this compound formulation over the intended period of use. The related compound, sodium valproate, has been shown to be stable in 0.9% NaCl for at least 30 days when stored at 5°C and protected from light.[21] However, the stability of this compound in other formulations should be verified. 4. Handle all animals consistently to minimize stress, which can influence physiological responses.

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound and Related Compounds

CompoundAnimal ModelDisease/ConditionDosageAdministration RouteReference
This compoundMouseNeuroinflammation/Depression15 mg/kg/dayOral Gavage[1]
Valproic AcidRatDevelopmental Toxicity200-600 mg/kg/dayOral[3]
Valproic AcidMouseCancer (various)200-400 mg/kg/dayIntraperitoneal[4]

Table 2: Pharmacokinetic Parameters of Valerenic Acid and Valproic Acid in Rats

CompoundAdministration RouteDoseCmaxTmaxAUCBioavailability (%)Elimination Half-life (t1/2)Reference
Valerenic AcidOral5, 10, 20 mg/kgN/AN/ADose-proportional~33.72.7-5 h[7][14][15]
Valerenic AcidIntravenous1, 2, 4 mg/kgN/AN/ADose-proportional1006-46 h (terminal)[7][14][15]
Valproic AcidOral200 mg/kg341 µg/mLN/AN/AN/A1.0 h[3]
Valproic AcidOral600 mg/kg911 µg/mLN/AN/AN/A2.3 h[3]

N/A: Not Available in the cited literature.

Table 3: Toxicity Data for this compound

SpeciesRouteLD50Reference
RatOral~4600 mg/kg
RabbitDermalCorrosive

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage (General Protocol)

This protocol is a general guideline and should be optimized for your specific experimental needs.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline with 10% ethanol, or a commercially available vehicle)

  • pH meter and solutions for pH adjustment (e.g., NaOH, HCl)

  • Vortex mixer and/or sonicator

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)

  • Syringes

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals. The total volume administered should not exceed 10 mL/kg.[20]

  • Prepare the vehicle. If using a co-solvent like ethanol, add it to the aqueous component (e.g., saline).

  • Dissolve the this compound in the vehicle. Gradually add the this compound to the vehicle while vortexing or sonicating to aid dissolution.

  • Adjust the pH of the solution to a physiologically compatible range (e.g., 7.0-8.0) using dilute NaOH or HCl. This may also improve solubility.

  • Ensure the final solution is homogenous. If a suspension is formed, ensure it is uniformly mixed before drawing each dose.

  • Administer the formulation via oral gavage using the correct technique to minimize stress and prevent injury to the animal.[9][19][20]

  • Administer the same volume of the vehicle alone to a control group of animals.

  • Monitor the animals for any adverse effects after administration.

Signaling Pathway and Experimental Workflow Diagrams

HDAC_Inhibition_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus VA This compound HDAC HDAC1/2/3 VA->HDAC STAT3 STAT3 VA->STAT3 Inhibits Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression E2F E2F1/E2F3 (Cell Cycle Progression) Gene_Expression->E2F CASP3 CASP3 (Apoptosis) Gene_Expression->CASP3 Proliferation Cell Proliferation E2F->Proliferation Apoptosis Apoptosis CASP3->Apoptosis CyclinD1 Cyclin D1 STAT3->CyclinD1 CyclinD1->Proliferation

Caption: this compound's mechanism as an HDAC inhibitor in cancer cells.

NFkB_Modulation_Pathway cluster_cell Immune Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCFA This compound (SCFA) IKK IKK Complex SCFA->IKK Inhibits (potential) Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Releases NFkB_nuc NF-κB (p65/p50) NFkB_complex->NFkB_nuc Translocation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IkB NFkB_IkB->NFkB_complex DNA DNA NFkB_nuc->DNA Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Gene_Transcription->Cytokines

Caption: Potential modulation of the NF-κB pathway by this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Dose_Calc Calculate Dose & Formulation Volume Formulation Prepare this compound Formulation & Vehicle Dose_Calc->Formulation Animal_Groups Randomize Animals into Treatment & Control Groups Formulation->Animal_Groups Administration Administer Formulation (e.g., Oral Gavage) Animal_Groups->Administration Monitoring_Initial Monitor for Adverse Reactions Administration->Monitoring_Initial Monitoring_Chronic Ongoing Monitoring & Data Collection Monitoring_Initial->Monitoring_Chronic Endpoint Endpoint Analysis (e.g., Tissue Collection) Monitoring_Chronic->Endpoint Data_Analysis Analyze & Interpret Data Endpoint->Data_Analysis

References

Technical Support Center: High-Throughput Analysis of Valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the high-throughput analysis of valeric acid. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for high-throughput analysis of this compound?

A1: The most prevalent methods for high-throughput analysis of this compound, a type of short-chain fatty acid (SCFA), are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] GC-MS is a robust technique, often used for volatile compounds like SCFAs, and can sometimes be performed without chemical derivatization.[1][5] LC-MS/MS offers high sensitivity and selectivity and is frequently employed for analyzing SCFAs in complex biological matrices, often requiring derivatization to improve chromatographic retention and ionization efficiency.[3][6][7]

Q2: Why is derivatization often necessary for LC-MS analysis of this compound?

A2: this compound and other SCFAs are small, polar, and highly volatile molecules, which makes them challenging to retain on standard reverse-phase liquid chromatography columns and difficult to ionize effectively by electrospray ionization (ESI).[7][8] Derivatization converts the carboxylic acid group into a less polar, more easily ionizable derivative. This improves chromatographic peak shape, increases retention on the column, and enhances the ionization efficiency, leading to significantly improved sensitivity and selectivity in LC-MS/MS analysis.[3][6][9][10] A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH).[3][6][11]

Q3: What are the key considerations for sample preparation when analyzing this compound in biological fluids?

A3: Proper sample preparation is critical for accurate and reproducible analysis of this compound in biological matrices like plasma, serum, urine, or fecal extracts.[12] Key considerations include:

  • Minimizing analyte loss: this compound is volatile, so care must be taken to avoid evaporation during sample handling and preparation. Keeping samples cold and minimizing exposure to air are important.

  • Protein precipitation: For plasma and serum samples, protein precipitation is a necessary step to remove proteins that can interfere with the analysis and damage the analytical column.[6] Common methods include precipitation with cold organic solvents like acetonitrile or isopropanol.

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate this compound from the sample matrix and reduce interferences.[12][13]

  • Automation: For high-throughput analysis, automated sample preparation using robotic workstations can improve reproducibility and reduce manual labor, though it requires careful optimization.[14][15][16]

Q4: What are "matrix effects" and how can they be mitigated in this compound analysis?

A4: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[17][18] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[18] In the analysis of this compound in biological fluids, endogenous components like phospholipids and salts are common sources of matrix effects.[19] Mitigation strategies include:

  • Effective sample cleanup: Thorough sample preparation techniques like SPE can remove many interfering compounds.[13]

  • Chromatographic separation: Optimizing the liquid chromatography method to separate this compound from matrix components is crucial.

  • Use of stable isotope-labeled internal standards: A stable isotope-labeled version of this compound (e.g., d9-valeric acid) is the ideal internal standard. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[20]

  • Choice of ionization source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain analytes.[13]

Troubleshooting Guide

Issue: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Steps
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate pH of Mobile Phase (LC) For underivatized SCFAs, the mobile phase pH should be about 2 units below the pKa of the acids to ensure they are in their neutral form.[21]
Active Sites in the GC Inlet or Column Use a deactivated inlet liner and a column specifically designed for acidic compounds. If tailing persists, consider derivatization.
Column Contamination Bake out the GC column or flush the LC column with a strong solvent.[22] If the problem persists, the guard column or the analytical column may need to be replaced.
Secondary Interactions with Silica (LC) Use a column with end-capping or a different stationary phase chemistry.

Issue: Low Sensitivity/No Peak Detected

Potential Cause Troubleshooting Steps
Analyte Loss During Sample Preparation Ensure all sample preparation steps are optimized to prevent the volatile this compound from evaporating. Keep samples cold and use sealed vials.
Inefficient Derivatization (if applicable) Optimize the derivatization reaction conditions (reagent concentration, temperature, time). Ensure reagents are fresh.
Suboptimal MS/MS Parameters Tune the mass spectrometer for the specific m/z transitions of this compound or its derivative. Optimize collision energy and other MS parameters.
Detector Not Suitable for Analyte Ensure the detector is appropriate for the analysis (e.g., using a flame ionization detector (FID) or MS for GC).[23]
Leak in the System Check for leaks in the injector, column fittings, and connections to the mass spectrometer.[22]

Issue: Poor Reproducibility

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Implement a standardized and validated sample preparation protocol. Consider using an automated liquid handler for improved precision.[12]
Variable Matrix Effects Use a stable isotope-labeled internal standard for every sample to correct for variations in matrix effects.[20]
Injector Discrimination (GC) Optimize the injector temperature and injection speed. Use a deactivated inlet liner.
Fluctuations in Instrument Performance Perform regular system suitability tests and calibrations to monitor instrument performance.
Sample Instability Analyze samples as quickly as possible after preparation. Store extracts at low temperatures if analysis is delayed.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Aqueous Samples (Without Derivatization)

This protocol is adapted for the analysis of this compound in relatively clean aqueous matrices.

  • Sample Preparation:

    • Filter the aqueous sample through a 0.45 µm filter.[21]

    • If necessary, dilute the sample with deionized water to fall within the calibration range.

    • Transfer the sample to a 2 mL autosampler vial, filling it to the brim to minimize headspace, which can reduce the loss of volatile acids.[5]

  • GC-MS Parameters:

Parameter Value
GC System Agilent 7890B or equivalent
MS System Agilent 5977A MSD or equivalent
Column SH-WAX (60 m x 0.25 mm I.D., df=0.5 µm) or similar wax-based column[5]
Injection Mode Split (e.g., 5:1 ratio)[5]
Injector Temperature 240 °C[5]
Carrier Gas Helium at a constant linear velocity of 34.0 cm/s[5]
Oven Program 80 °C (hold 2 min), ramp to 200 °C at 40 °C/min, then ramp to 240 °C at 25 °C/min (hold 2 min)[5]
Injection Volume 1 µL
MS Ion Source Temp 200 °C[5]
MS Interface Temp 240 °C[5]
Acquisition Mode Selected Ion Monitoring (SIM)
This compound m/z Target ion: 60, Qualifier ion: 73[24]
Protocol 2: LC-MS/MS Analysis of this compound in Serum/Plasma (with 3-NPH Derivatization)

This protocol is suitable for the sensitive quantification of this compound in complex biological fluids.

  • Sample Preparation and Derivatization:

    • To 50 µL of serum or plasma in a microcentrifuge tube, add 100 µL of cold isopropanol containing the internal standard (e.g., d9-valeric acid).[6]

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 13,000 rpm for 5 minutes at 4 °C.

    • Transfer the supernatant to a new tube.

    • To the supernatant, add 50 µL of 50 mM 3-nitrophenylhydrazine (3-NPH) in methanol, 50 µL of 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in methanol, and 50 µL of 7% pyridine in methanol.[6]

    • Incubate at 37 °C for 30 minutes.[6]

    • Dilute the reaction mixture with 250 µL of 0.5% formic acid in water before injection.[6]

  • LC-MS/MS Parameters:

Parameter Value
LC System Thermo Scientific Ultimate 3000 or equivalent[25]
MS System Sciex 3200 QTRAP or equivalent triple quadrupole mass spectrometer[6]
Column Phenomenex Kinetex C18 (e.g., 100 x 2.1 mm, 2.6 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI)[6]
Source Temperature 400 °C[6]
MRM Transitions To be determined by direct infusion of the derivatized this compound standard.

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma, Serum) prep Sample Preparation (Protein Precipitation, Extraction) sample->prep Add Internal Standard deriv Derivatization (e.g., with 3-NPH) prep->deriv analysis LC-MS/MS or GC-MS Analysis deriv->analysis Injection data Data Processing (Quantification) analysis->data Raw Data result Final Results data->result troubleshooting_logic start Chromatographic Issue (e.g., Poor Peak Shape) check_sample Is sample concentration within linear range? start->check_sample escalate Consult Instrument Specialist start->escalate dilute Dilute Sample check_sample->dilute No check_column Is the column contaminated or old? check_sample->check_column Yes dilute->start clean_column Clean or Replace Column check_column->clean_column Yes check_method Are method parameters (e.g., mobile phase pH) optimal? check_column->check_method No clean_column->start optimize_method Optimize Method check_method->optimize_method No resolved Issue Resolved check_method->resolved Yes optimize_method->start

References

Validation & Comparative

A Comparative Analysis of Valeric Acid's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of valeric acid against other alternatives, supported by experimental data. This compound, a five-carbon short-chain fatty acid (SCFA), is emerging as a significant gut-derived metabolite with potential therapeutic applications in neurodegenerative diseases.[1] Its neuroprotective properties are attributed to its ability to modulate neuroinflammation, oxidative stress, and apoptosis through various signaling pathways.[1][2][3] This document synthesizes preclinical data to validate its efficacy and mechanisms of action.

Comparative Performance Analysis

This compound's neuroprotective capabilities have been evaluated against established drugs and analogous compounds in various preclinical models of neurodegeneration.

Comparison with Standard Alzheimer's Disease Therapeutics:

In a rat model of Alzheimer's disease induced by aluminum chloride (AlCl₃), this compound was compared with piracetam and rivastigmine. This compound demonstrated a significant ability to reverse memory impairment and reduce the levels of amyloid-β 1-42 (Aβ1–42), a key pathological marker of Alzheimer's.[4][5]

ParameterControl (AlCl₃)This compoundPiracetamRivastigmine
Transfer Latency (EPM) Increased (Impaired Memory)DecreasedDecreasedDecreased
Transfer Latency (HWM) Increased (Impaired Memory)DecreasedN/AN/A
Plasma Aβ 1-42 Levels IncreasedReducedN/AReduced
Hippocampal Acetylcholine DecreasedIncreasedIncreasedIncreased
Hippocampal GABA DecreasedIncreasedIncreasedIncreased
Hippocampal Glutamate DecreasedIncreasedIncreasedIncreased
Hippocampal Dopamine DecreasedIncreasedIncreasedIncreased
Hippocampal Serotonin DecreasedIncreasedIncreasedIncreased
Hippocampal Caspase-3 IncreasedReducedReducedReduced

Data synthesized from studies on AlCl₃-induced Alzheimer's models in rats.[4][5][6][7] EPM: Elevated Plus Maze; HWM: Hebb Williams Maze.

Comparison with Valproic Acid (VPA) and other SCFAs:

This compound is a physiological analog of valproic acid (VPA), a well-known anti-convulsant and histone deacetylase (HDAC) inhibitor with neuroprotective properties.[1][8] However, VPA is a non-selective HDAC inhibitor with notable systemic toxicity.[1] this compound offers a more targeted approach, acting as a selective inhibitor of Class I HDACs, particularly HDAC3.[1] This selectivity may translate to a safer therapeutic profile.

In a study on stress-induced depressive-like behaviors, this compound was compared with another SCFA, butyric acid. Both compounds were found to confer neuroprotection by repairing the intestinal and blood-brain barriers, thereby alleviating neuroinflammation and mitigating hippocampal neuronal ferroptosis.[9]

ParameterControl (Stress)Butyric AcidThis compound
Hippocampal Fe²⁺ ElevatedAlleviatedAlleviated
Hippocampal MDA ElevatedAlleviatedAlleviated
Hippocampal GSH DepletedRestoredRestored
Depressive-like Behaviors IncreasedAmelioratedAmeliorated

Data from a study on stress-induced ferroptosis in mice.[9] MDA: Malondialdehyde; GSH: Glutathione.

Mechanisms of Neuroprotection in Parkinson's Disease Model

In a rotenone-induced rat model of Parkinson's disease, this compound demonstrated robust neuroprotective effects by targeting multiple pathological pathways.[2][3]

Biomarker/ProcessEffect of RotenoneEffect of this compound Treatment
Oxidative Stress (MDA) Significant IncreaseSignificant Decrease
Antioxidant Enzymes (CAT, GSH, SOD) Marked DecreaseAmeliorated Levels
Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) Significant IncreaseSignificant Decrease
Inflammatory Mediators (iNOS, COX-2) Significant IncreaseMarkedly Reduced
Microglia & Astrocyte Activation Profound IncreaseDecreased Activation
α-Synuclein Aggregation Significant IncreaseSignificant Decrease
Dopaminergic Neuron (TH+) Loss Significant ReductionPrevented Loss
mTOR Pathway Activity InhibitedReinstated
Autophagy (LC3II/LC3I Ratio) Significant Increase (Vacuole Accumulation)Prevented Accumulation

Data from a study on rotenone-induced Parkinson's disease in rats.[2][10]

Experimental Protocols

1. Rotenone-Induced Parkinson's Disease Model in Rats

  • Objective: To evaluate the neuroprotective efficacy of this compound against rotenone-induced oxidative stress, neuroinflammation, and dopaminergic neuronal loss.[2]

  • Animal Model: Male Wistar rats.

  • Induction of Parkinsonism: Animals receive daily intraperitoneal (i.p.) injections of rotenone (2.5 mg/kg) for four weeks to induce Parkinson's-like pathology.[2][3]

  • Treatment Protocol: A treatment group receives this compound (40 mg/kg, i.p.) daily, following the rotenone injection, for the same four-week period. Control groups include vehicle-only, this compound-only, and rotenone-only.[2][3]

  • Behavioral Assessment: Motor coordination and behavioral deficits are assessed using standard tests (not detailed in the source).

  • Biochemical Analysis:

    • Oxidative Stress: Midbrain tissues are homogenized to measure levels of malondialdehyde (MDA) and the activity of antioxidant enzymes (catalase, glutathione, superoxide dismutase).[2][10]

    • Neuroinflammation: Levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and nitric oxide (NO) are quantified using ELISA. Protein expression of iNOS and COX-2 is determined by Western blotting.[2]

    • Immunohistochemistry: Brain sections are stained for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra pars compacta (SNpc). Immunofluorescent staining for Iba-1 and GFAP is used to assess microglia and astrocyte activation, respectively.[2]

    • Western Blotting: Protein levels of α-synuclein, mTOR pathway components (p70S6K), and autophagy markers (LC3, p62) are quantified from midbrain lysates.[2]

2. Aluminum Chloride-Induced Alzheimer's Disease Model in Rats

  • Objective: To assess the effect of this compound on cognitive function and Alzheimer's-related biomarkers.[4][7]

  • Animal Model: Male Wistar albino rats.

  • Induction of Alzheimer's: Animals are administered aluminum chloride (AlCl₃) orally at a dose of 100 mg/kg body weight for 42 days.[7]

  • Treatment Protocol: Following the induction period, treatment groups receive this compound (50 mg/kg), piracetam (200 mg/kg), or rivastigmine (0.5 mg/kg) for a specified duration.[7][11]

  • Behavioral Assessment:

    • Elevated Plus Maze (EPM): Transfer latency (TL), the time taken to move from the open arm to the closed arm, is recorded to assess memory. A shorter TL indicates improved memory.[5][12]

    • Hebb-Williams Maze / Morris Water Maze (MWM): These mazes are used to evaluate spatial learning and memory.[5][11]

  • Biochemical Analysis:

    • Biomarker Estimation: Plasma levels of Amyloid β 1-42 are estimated by ELISA.[4][5]

    • Neurotransmitter Levels: Hippocampal tissue is dissected to estimate levels of acetylcholine, GABA, glutamate, dopamine, and serotonin using appropriate assays.[7]

    • Immunohistochemistry: Hippocampal sections are stained for Caspase-3 to evaluate apoptotic activity.[6]

Visualizing Mechanisms and Workflows

Signaling Pathways of this compound Neuroprotection

G cluster_stimulus Pathological Insults cluster_effects Cellular Damage Pathways cluster_va This compound Interventions cluster_outcomes Therapeutic Outcomes Rotenone Neurotoxins (e.g., Rotenone) OxidativeStress Oxidative Stress (↑ MDA, ↓ GSH/SOD) Rotenone->OxidativeStress Neuroinflammation Neuroinflammation (↑ TNF-α, IL-6, IL-1β) Rotenone->Neuroinflammation ProteinAgg Protein Aggregation (↑ α-Synuclein, Aβ) Rotenone->ProteinAgg AutophagyDys Autophagy Dysfunction Rotenone->AutophagyDys AlCl3 Neurotoxic Metals (e.g., AlCl₃) Apoptosis Neuronal Apoptosis (↑ Caspase-3) AlCl3->Apoptosis AlCl3->ProteinAgg Cognition ↑ Improved Cognitive Function AlCl3->Cognition NeuronSurvival ↑ Dopaminergic Neuron Survival OxidativeStress->NeuronSurvival Neuroinflammation->NeuronSurvival Apoptosis->NeuronSurvival ProteinAgg->NeuronSurvival AutophagyDys->NeuronSurvival VA This compound VA->OxidativeStress Inhibits VA->Neuroinflammation Suppresses VA->Apoptosis Hinders VA->ProteinAgg Reduces VA->AutophagyDys Modulates VA->NeuronSurvival VA->Cognition

Caption: this compound's multi-target neuroprotective mechanisms.

General Experimental Workflow for In Vivo Validation

Caption: Standard workflow for preclinical validation of this compound.

References

Valeric Acid vs. Valproic Acid: A Comparative Guide to their HDAC Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of valeric acid and valproic acid as histone deacetylase (HDAC) inhibitors. By presenting available experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers in oncology, neuroscience, and drug discovery.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of numerous diseases, including cancer and neurological disorders, making them attractive therapeutic targets. Both this compound, a short-chain fatty acid, and its derivative, valproic acid, a well-established antiepileptic drug, have been identified as HDAC inhibitors. This guide delves into a detailed comparison of their inhibitory profiles and mechanisms of action.

Comparative Analysis of HDAC Inhibitory Activity

While both this compound and valproic acid exhibit HDAC inhibitory properties, their potency and isoform selectivity appear to differ based on available research. Valproic acid has been more extensively characterized as a broad-spectrum inhibitor of Class I and some Class IIa HDACs. In contrast, this compound is considered a novel HDAC inhibitor, with emerging evidence suggesting a preference for Class I HDACs, particularly HDAC2 and HDAC3.[1]

A direct, head-to-head comparison of the half-maximal inhibitory concentrations (IC50) across all HDAC isoforms is not extensively documented in the literature for this compound. The following table summarizes the available quantitative and semi-quantitative data to facilitate a comparative understanding.

Table 1: Comparison of HDAC Inhibitory Activity

FeatureThis compoundValproic Acid
General HDAC Inhibition Demonstrated significant inhibition of total HDAC activity in various cancer cell lines at concentrations of 2.5 mM, 5 mM, and 10 mM.[2] Encapsulated this compound showed enhanced HDAC inhibition compared to its free form.[3][4][5]Broad-spectrum inhibitor of Class I and IIa HDACs.[6]
HDAC Isoform Selectivity Predicted to target HDAC1, HDAC2, and HDAC3.[7] Identified as a potential HDAC2 and HDAC3 inhibitor.[1]Preferentially inhibits Class I HDACs. Also shows activity against Class IIa HDACs (HDAC4, HDAC5, HDAC7). Does not significantly inhibit HDAC6 or HDAC10.[6]
IC50 Values Specific IC50 values against individual HDAC isoforms are not widely reported in the literature.HDAC1: ~0.4 mM HDAC2: ~0.4 mM HDAC3: ~0.4 mM HDAC4: ~1.5 mM HDAC5: ~1.0 mM HDAC7: ~1.0 mM

Signaling Pathways

The HDAC inhibitory activity of this compound and valproic acid leads to the hyperacetylation of histones and other proteins, subsequently altering gene expression and affecting downstream signaling pathways implicated in cell fate decisions such as apoptosis and cell cycle arrest.

This compound's Impact on the E2F1/E2F3/Caspase-3 Pathway

This compound has been shown to exert its anti-cancer effects by modulating the E2F1/E2F3/Caspase-3 signaling axis.[8] Inhibition of HDACs by this compound can lead to a decrease in the expression of the transcription factors E2F1 and E2F3, which are critical for cell cycle progression. This, in turn, can lead to the activation of Caspase-3, a key executioner of apoptosis.[9][10][11]

Valeric_Acid_Pathway Valeric_Acid This compound HDACs HDACs (Class I) Valeric_Acid->HDACs Inhibits E2F1_E2F3 E2F1 / E2F3 Expression HDACs->E2F1_E2F3 Represses Caspase3 Caspase-3 Activation E2F1_E2F3->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Induces Valproic_Acid_Pathway Valproic_Acid Valproic Acid HDAC1 HDAC1 Valproic_Acid->HDAC1 Inhibits PTEN PTEN Expression HDAC1->PTEN Represses PI3K_Akt PI3K/Akt Signaling PTEN->PI3K_Akt Inhibits Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Promotes Apoptosis_Autophagy Apoptosis & Autophagy PI3K_Akt->Apoptosis_Autophagy Inhibits HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, HDAC Enzyme, Substrate, and Test Compound Dilutions Plate_Setup Add Buffer, Test Compound, and HDAC Enzyme to Microplate Reagents->Plate_Setup Incubate1 Incubate to allow compound-enzyme interaction Plate_Setup->Incubate1 Add_Substrate Add Fluorogenic HDAC Substrate Incubate1->Add_Substrate Incubate2 Incubate to allow deacetylation reaction Add_Substrate->Incubate2 Add_Developer Add Developer Solution (contains a protease) Incubate2->Add_Developer Incubate3 Incubate to generate fluorescent signal Add_Developer->Incubate3 Read_Fluorescence Measure Fluorescence (e.g., Ex/Em = 360/460 nm) Incubate3->Read_Fluorescence Calculate_Inhibition Calculate Percent Inhibition relative to control Read_Fluorescence->Calculate_Inhibition Plot_Curve Plot Percent Inhibition vs. log(Compound Concentration) Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

References

A Comparative Guide to the Biological Activities of Valeric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Valeric acid and its isomers, a group of five-carbon short-chain fatty acids (SCFAs), are emerging as significant modulators of cellular processes with therapeutic potential. Produced by gut microbiota and found in various natural sources, these molecules exhibit a range of biological activities, from epigenetic regulation to receptor-mediated signaling. This guide provides a comparative overview of the biological activities of four key this compound isomers: n-valeric acid, isothis compound, 2-methylthis compound, and pivalic acid. The information is supported by experimental data to aid in research and drug development.

I. Comparative Biological Activities

The primary mechanisms of action for this compound isomers involve the inhibition of histone deacetylases (HDACs) and the activation of G protein-coupled receptors (GPCRs), specifically Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3).[1][2][3] However, the potency and specific effects of each isomer can vary significantly.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] Inhibition of HDACs can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and altered gene transcription.[4] Several this compound isomers have been identified as HDAC inhibitors.[5][6]

Table 1: Comparative HDAC Inhibition by this compound Isomers

IsomerTarget HDACsIC50 ValuesCell Line/Assay ConditionsReference
n-Valeric Acid Class I (HDAC1, 2, 3) and Class IIaIC50 = 0.09 mM (global HDAC activity)Nuclear extracts from HT-29 human colon carcinoma cells[7]
HDAC3 (predicted)-In silico prediction[8][9]
Isothis compound Not specifiedData not available--
2-Methylthis compound Suggested to inhibit HDACsData not available-[2]
Pivalic Acid Not specifiedData not available--

Note: Direct comparative IC50 values for all isomers from a single study are not currently available.

G Protein-Coupled Receptor (GPCR) Activation

This compound and its isomers can act as agonists for FFAR2 and FFAR3, which are expressed in various tissues, including immune cells, adipose tissue, and the gastrointestinal tract.[1][3] Activation of these receptors can modulate inflammatory responses, hormone secretion, and metabolic processes.[3]

Table 2: Comparative GPCR Activation by this compound Isomers

IsomerTarget GPCRsEC50 ValuesAssay ConditionsReference
n-Valeric Acid FFAR2, FFAR3Data not available--
Isothis compound FFAR2, FFAR3Data not available--
2-Methylthis compound Suggested to activate GPCRsData not available-[2]
Pivalic Acid Not specifiedData not available--

Note: Quantitative EC50 values from direct comparative studies for all isomers are not currently available. The general order of potency for SCFAs at FFARs is often butyrate > propionate > acetate, with less data on this compound isomers.[4]

Anti-Cancer and Cytotoxic Effects

The HDAC inhibitory activity of this compound isomers contributes to their anti-proliferative and pro-apoptotic effects in cancer cells.

Table 3: Comparative Cytotoxicity of this compound Isomers in Cancer Cell Lines

IsomerCell LineIC50 Value (72h)Reference
n-Valeric Acid Hep3B (Liver Cancer)1.439 mM[10]
SNU-449 (Liver Cancer)1.612 mM[10]
HepG2 (Liver Cancer)0.948 mM[10]
MCF-7 (Breast Cancer)> 8 mM[10]
Isothis compound Data not available--
2-Methylthis compound Data not available--
Pivalic Acid Data not available--
Anti-inflammatory Activity

This compound isomers can modulate inflammatory pathways, primarily through the inhibition of the NF-κB signaling pathway.

Table 4: Comparative Anti-inflammatory Effects of this compound Isomers

IsomerKey MechanismExperimental ModelObserved EffectsReference
n-Valeric Acid Reduces NF-κB transactivationHepG2 cellsRescues inflammation-induced decrease in Apolipoprotein A-I transcription[11]
Isothis compound Inhibits NF-κB activationMouse model of chronic restraint stress; IPEC-J2 cellsAmeliorates intestinal inflammation, decreases expression of inflammatory factors[12]
2-Methylthis compound May regulate inflammatory response-Data not available[2]
Pivalic Acid Not primarily anti-inflammatory---
Toxicity Profile

The isomers exhibit different toxicity profiles, with pivalic acid showing the most significant adverse effects.

Table 5: Comparative Toxicity of this compound Isomers

IsomerKnown ToxicityMechanismReference
n-Valeric Acid Low acute toxicity; corrosive to skinGeneral organic acid properties[13]
Isothis compound Generally recognized as safe (GRAS) as a flavor ingredient-[14]
2-Methylthis compound Used as a flavoring agent-[15]
Pivalic Acid Carnitine deficiency, hypoglycemia, encephalopathyForms pivaloylcarnitine, which is excreted in urine, leading to carnitine depletion[16][17][18][19][20]

II. Signaling Pathways and Mechanisms of Action

The biological effects of this compound isomers are mediated through distinct signaling pathways.

n-Valeric Acid: HDAC Inhibition and Anti-Cancer Signaling

n-Valeric acid primarily exerts its anti-cancer effects through the inhibition of HDACs, leading to the altered expression of genes involved in cell cycle regulation and apoptosis.

n_Valeric_Acid_Signaling Valeric_Acid n-Valeric Acid HDACs HDACs (Class I/IIa) Valeric_Acid->HDACs Inhibits NFkB NF-κB Valeric_Acid->NFkB Inhibits Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation Decreases Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Suppression Tumor Growth Suppression Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression Inflammation Inflammation NFkB->Inflammation Promotes

Caption: n-Valeric acid signaling pathway leading to tumor suppression and anti-inflammatory effects.

Isothis compound: Anti-inflammatory Signaling via NF-κB Inhibition

Isothis compound demonstrates anti-inflammatory properties by suppressing the activation of the NF-κB pathway, a key regulator of inflammatory gene expression.[12]

Isovaleric_Acid_Signaling Isovaleric_Acid Isothis compound GPCRs FFAR2/FFAR3 Isovaleric_Acid->GPCRs Activates NFkB_Pathway NF-κB Pathway GPCRs->NFkB_Pathway Inhibits Inflammatory_Genes Inflammatory Gene Expression NFkB_Pathway->Inflammatory_Genes Activates Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Isothis compound's anti-inflammatory signaling through GPCRs and NF-κB inhibition.

Pivalic Acid: Mechanism of Carnitine Depletion

Pivalic acid's toxicity is primarily due to its metabolic interaction with carnitine, a crucial molecule for fatty acid transport and energy metabolism.[16]

Pivalic_Acid_Toxicity Pivalic_Acid Pivalic Acid Pivaloyl_CoA Pivaloyl-CoA Pivalic_Acid->Pivaloyl_CoA Pivaloylcarnitine Pivaloylcarnitine Pivaloyl_CoA->Pivaloylcarnitine Carnitine Carnitine Carnitine->Pivaloylcarnitine Urinary_Excretion Urinary Excretion Pivaloylcarnitine->Urinary_Excretion Carnitine_Depletion Carnitine Depletion Urinary_Excretion->Carnitine_Depletion Impaired_Fatty_Acid_Oxidation Impaired Fatty Acid Oxidation Carnitine_Depletion->Impaired_Fatty_Acid_Oxidation Toxicity Cellular Toxicity (Hypoglycemia, etc.) Impaired_Fatty_Acid_Oxidation->Toxicity

Caption: The metabolic pathway of pivalic acid leading to carnitine depletion and toxicity.

III. Experimental Protocols

Histone Deacetylase (HDAC) Activity Assay (Colorimetric)

This protocol is adapted from a method used to assess the effect of n-valeric acid on HDAC activity in liver cancer cells.[10]

HDAC_Assay_Workflow Start Start: Seed Cells Treat Treat cells with this compound isomer (e.g., 850 µM) or control Start->Treat Incubate Incubate for desired time (24, 48, 72h) Treat->Incubate Lyse Lyse cells and collect nuclear extract Incubate->Lyse Assay_Setup Incubate nuclear extract with colorimetric HDAC substrate Lyse->Assay_Setup Develop Add Lysine Developer to produce chromophore Assay_Setup->Develop Measure Measure absorbance at 405 nm Develop->Measure Analyze Analyze Data: Calculate relative HDAC activity Measure->Analyze End End Analyze->End GPCR_Assay_Workflow Start Start: Seed cells expressing FFAR2 or FFAR3 Stimulate_Forskolin Stimulate cells with forskolin to induce cAMP production Start->Stimulate_Forskolin Treat_Isomer Co-treat with this compound isomer Stimulate_Forskolin->Treat_Isomer Incubate Incubate for a short period (e.g., 10-30 minutes) Treat_Isomer->Incubate Lyse_Cells Lyse cells to release cAMP Incubate->Lyse_Cells Detect_cAMP Measure cAMP levels using a luminescence-based assay kit Lyse_Cells->Detect_cAMP Analyze_Data Analyze Data: Calculate inhibition of cAMP production Detect_cAMP->Analyze_Data End End Analyze_Data->End

References

Valeric Acid as a Biomarker for Gut Dysbiosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The composition of the gut microbiome is intrinsically linked to human health, and its disruption, termed dysbiosis, is implicated in a growing number of diseases. This guide provides a comprehensive comparison of valeric acid, a short-chain fatty acid (SCFA) produced by gut bacteria, as a potential biomarker for gut dysbiosis against other established and emerging markers. We present supporting experimental data, detailed methodologies, and visualizations to aid in the objective evaluation of its potential in research and clinical settings.

This compound: An Emerging Player in the Gut-Brain Axis

This compound, a five-carbon SCFA, is a product of anaerobic bacterial fermentation in the gut. While less abundant than other major SCFAs like butyrate, propionate, and acetate, emerging research highlights its significant physiological roles. It is involved in the gut-brain axis, demonstrating neuroprotective and anti-inflammatory effects.[1] However, its role in gut dysbiosis is complex, with studies reporting both beneficial and detrimental associations depending on the context.

Performance Comparison of Gut Dysbiosis Biomarkers

A direct head-to-head comparison of the diagnostic performance of this compound against other biomarkers for gut dysbiosis is limited in the current scientific literature. The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the presented performance metrics are derived from different studies with varying patient cohorts and methodologies, and therefore, may not be directly comparable.

Table 1: Performance of Fecal Short-Chain Fatty Acids (SCFAs) as Biomarkers for Gut Dysbiosis

BiomarkerDisease ContextKey FindingsSensitivity (%)Specificity (%)Area Under the Curve (AUC)
This compound Inflammatory Bowel Disease (IBD)Higher concentrations observed in healthy controls compared to IBD patients.[2]Not ReportedNot ReportedNot Reported
Colorectal Cancer (CRC)Lower percentage of this compound in healthy controls compared to CRC patients.[3]Not ReportedNot ReportedNot Reported
Butyric & Propionic Acid Irritable Bowel Syndrome (IBS)The difference between propionic and butyric acid had the best diagnostic properties for distinguishing IBS from healthy controls.92720.89
Acetic, Propionic, & Butyric Acid Inflammatory Bowel Disease (IBD)Significantly lower levels in IBD patients compared to healthy controls.Not ReportedNot ReportedNot Reported

Table 2: Performance of Non-SCFA Biomarkers for Gut Dysbiosis

BiomarkerDisease ContextKey FindingsSensitivity (%)Specificity (%)Area Under the Curve (AUC)
Fecal Calprotectin Inflammatory Bowel Disease (IBD)A reliable marker for assessing IBD activity, distinguishing IBD from non-IBD conditions.[4][5]82-8384-890.89-0.95[4][5]
Fecal Calprotectin IBD vs. IBSDifferentiates IBD from IBS with high accuracy.94 (Quantum Blue®)91 (Quantum Blue®)Not Reported
Fecal Bile Acids (DCA/(DCA+CA) ratio) IBD & C. difficile infectionA valuable marker for detecting dysbiosis caused by a decrease in Clostridium subcluster XIVa.[6]91.6766.10Not Reported
Fecal Nervonic Acid Inflammatory Bowel Disease (IBD)Significantly higher levels in IBD patients compared to healthy controls.[7]71820.827[7]

Signaling Pathways and Experimental Workflows

To understand the biological relevance and the methodological considerations for measuring these biomarkers, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

valeric_acid_signaling cluster_gut Gut Lumen cluster_cell Intestinal Epithelial / Immune Cell cluster_response Cellular Response Gut Microbiota Gut Microbiota This compound This compound Gut Microbiota->this compound Dietary Fiber Dietary Fiber Dietary Fiber->Gut Microbiota Fermentation GPR41 GPR41 This compound->GPR41 GPR43 GPR43 This compound->GPR43 HDAC HDAC This compound->HDAC Inhibition Neuroprotection Neuroprotection This compound->Neuroprotection Anti-inflammatory Effects Anti-inflammatory Effects GPR41->Anti-inflammatory Effects GPR43->Anti-inflammatory Effects Gene Expression Regulation Gene Expression Regulation HDAC->Gene Expression Regulation

This compound Signaling Pathways

scfa_analysis_workflow Fecal Sample Collection Fecal Sample Collection Homogenization Homogenization Fecal Sample Collection->Homogenization e.g., in water/saline Acidification & Extraction Acidification & Extraction Homogenization->Acidification & Extraction e.g., with HCl, ether extraction Derivatization Derivatization Acidification & Extraction->Derivatization e.g., silylation GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantification

Fecal SCFA Analysis Workflow

Experimental Protocols

Accurate quantification of fecal SCFAs is critical for their validation as biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed analytical technique.

Protocol for Fecal Short-Chain Fatty Acid Analysis by GC-MS

This protocol is a generalized representation based on common practices. Specific details may vary between laboratories.

  • Sample Preparation:

    • Thaw frozen fecal samples (-80°C) on ice.

    • Weigh approximately 50-100 mg of the fecal sample into a 2 mL tube.

    • Add a known volume of an internal standard solution (e.g., 2-ethylbutyric acid in acidified water).

    • Homogenize the sample using a bead-beating instrument.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Extraction:

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction by adding a solvent such as diethyl ether.

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the organic (ether) layer containing the SCFAs.

  • Derivatization:

    • To enhance volatility for GC analysis, derivatize the SCFAs. A common method is silylation.

    • Add a silylating agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane) to the extracted sample.

    • Incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the reaction to complete.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Gas Chromatography (GC) Conditions (Example):

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 5 minutes.

      • Injector Temperature: 250°C

    • Mass Spectrometry (MS) Conditions (Example):

      • Ion Source: Electron Ionization (EI)

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: m/z 50-300

  • Data Analysis:

    • Identify and quantify the individual SCFAs based on their retention times and mass spectra compared to a standard curve of known concentrations.

    • Normalize the concentrations to the initial fecal weight and the internal standard.

Conclusion

This compound is a promising but not yet fully validated biomarker for gut dysbiosis. While its association with various health and disease states is increasingly recognized, its diagnostic performance as a standalone marker requires further investigation through large-scale clinical studies with direct head-to-head comparisons against established biomarkers like fecal calprotectin. The complexity of its role, appearing as both a beneficial and potentially detrimental metabolite depending on the context, underscores the need for a deeper understanding of its metabolic pathways and interactions within the gut ecosystem. For researchers and drug development professionals, this compound represents an intriguing target for further exploration in the context of gut health and its systemic implications.

References

A Comparative Guide to Analytical Methods for Valeric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Valeric acid, or pentanoic acid, is a short-chain fatty acid significant in various fields, from pharmaceutical and food science to metabolic research.[1][2] Its accurate quantification is crucial for quality control, regulatory compliance, and understanding its role in biological systems.[1] This guide provides a comparative analysis of the primary analytical methods used for the determination of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, protocols, and ideal applications.

The most common techniques for this compound analysis include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and classical Acid-Base Titration.[3][4] While chromatographic methods like GC and HPLC offer high specificity and sensitivity for individual fatty acid quantification, titration provides a measure of total acidity.[5][6]

Performance Comparison of Analytical Methods

The choice of analytical method often depends on the required sensitivity, selectivity, sample matrix, and available equipment. The following table summarizes the key performance metrics for the most prevalent techniques, compiled from various validation studies.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Titrimetric Method
Principle Separation of volatile compounds in a gaseous mobile phase.Separation of compounds in a liquid mobile phase.Separation by HPLC with mass-based detection.Neutralization reaction with a standard base.
Specificity High (Separates isomers like isothis compound).[7]High (Can resolve multiple organic acids).[5]Very High (Mass-to-charge ratio provides definitive identification).[1]Low (Measures total free fatty acids).[6]
Limit of Detection (LOD) 1.2 - 36.45 mg/L.[8][9]~11 µg/kg (for a mix of organic acids).[5]As low as S/N of 3 on standards in the µg/mL range.[10]Dependent on titrant concentration and sample size.
Limit of Quantitation (LOQ) 1.9 - 3.7 mg/L.[9]~40 µg/kg (for a mix of organic acids).[5]As low as S/N of 10 on standards in the µg/mL range.[10]Dependent on titrant concentration and sample size.
Linearity (R²) >0.99.[8]>0.99.[5]>0.99 over a defined concentration range (e.g., 0.015–1 µg/mL).[10]N/A
Recovery (%) 90.9 - 104.0%.[9]76.3 - 99.2%.[5]Method-dependent, typically >85%.[10]~100%
Precision (%RSD / %CV) <10% (Intra- and Inter-day).[4]<5.3% (Intra- and Inter-day peak area variation).[5]Typically <15%.[10]<2%
Typical Run Time 6 - 20 minutes.[4][11]15 - 25 minutes.[5]5 - 15 minutes.[12]5 - 10 minutes per sample.
Key Advantage Excellent for volatile acids, simple sample prep for some methods.[8]Robust, common equipment, good for non-volatile samples.[5]Highest sensitivity and selectivity.[1]Low cost, simple, no specialized equipment needed.[13]
Key Disadvantage Can require derivatization for better peak shape.[14]May require derivatization for acids without a UV chromophore.[15]Expensive equipment, potential for matrix effects.[5]Non-specific, less sensitive.

Experimental Protocols & Workflows

Detailed and validated methodologies are critical for reproducible results. Below are representative protocols for the three main analytical techniques.

Gas Chromatography with Flame Ionization Detector (GC-FID)

GC is a powerful technique for separating and quantifying volatile compounds like short-chain fatty acids.[8] Direct injection of aqueous samples is possible, but liquid-liquid extraction (LLE) is often used to concentrate the analytes and protect the GC column.[8][9]

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing p1 Sample Acidification (e.g., with H₂SO₄) p2 Internal Standard Spiking (e.g., Isobutanol) p1->p2 p3 Liquid-Liquid Extraction (e.g., with Diethyl Ether) p2->p3 a1 Inject Organic Layer (1 µL, Split Mode) p3->a1 a2 Separation on Column (e.g., HP-INNOWAX) a1->a2 a3 Detection by FID a2->a3 d1 Peak Integration a3->d1 d2 Quantification via Calibration Curve d1->d2

Caption: Workflow for this compound analysis using GC-FID with liquid-liquid extraction.

  • Sample Preparation (LLE):

    • To a 2 mL sample, add an internal standard (e.g., isobutanol).[8]

    • Acidify the sample with sulfuric acid to ensure this compound is in its protonated, non-ionized form.

    • Add 1 mL of an extraction solvent like diethyl ether, vortex for 2 minutes, and centrifuge to separate the layers.[8]

    • Transfer the top organic layer to a GC vial for analysis.

  • GC-FID Conditions:

    • Column: HP-INNOWAX (30 m x 0.25 mm, 0.25 µm) or similar wax column.[8][11]

    • Injector Temperature: 250 °C.[8]

    • Detector Temperature: 280-300 °C.[8]

    • Oven Program: Initial temperature of 80 °C, ramp up to 200-240 °C.[14]

    • Carrier Gas: Helium or Nitrogen.[8]

    • Injection: 1 µL in split mode.[9]

  • Quantification:

    • Create a calibration curve by preparing standards of known this compound concentrations and processing them in the same manner as the samples.

    • Quantify this compound in samples by comparing the peak area ratio (this compound/internal standard) to the calibration curve.[8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used method suitable for analyzing organic acids in various matrices, including animal feed and biological fluids.[5] Since this compound lacks a strong chromophore, detection is typically performed at a low UV wavelength (e.g., 210 nm).

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Sample Dilution (with Mobile Phase) p2 Filtration (0.45 µm Syringe Filter) p1->p2 a1 Inject Sample (e.g., 20 µL) p2->a1 a2 Isocratic/Gradient Elution (Reversed-Phase C18 Column) a1->a2 a3 UV Detection (at 210 nm) a2->a3 d1 Identify Peak by Retention Time a3->d1 d2 Quantify using External Standard Curve d1->d2

Caption: General workflow for this compound quantification by reversed-phase HPLC-UV.

  • Sample Preparation:

    • Dilute the sample with the mobile phase or an appropriate solvent.

    • For complex matrices, perform a protein precipitation step (e.g., with isopropanol) or solid-phase extraction (SPE).[12]

    • Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An acidic aqueous buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier like acetonitrile.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 210 nm.[5]

    • Column Temperature: 35 °C.[12]

  • Quantification:

    • Prepare a series of external standards of this compound in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration in the samples from the calibration curve.[5]

Acid-Base Titration

Titration is a classic analytical technique that measures the total acid content of a sample, often expressed as the "Acid Value".[6] It is not specific to this compound but is a fast, inexpensive method to determine the overall free fatty acid concentration.

cluster_prep Sample Preparation cluster_analysis Titration cluster_data Calculation p1 Accurately Weigh Sample into Conical Flask p2 Dissolve in Neutralized Solvent (e.g., Ethanol) p1->p2 p3 Add pH Indicator (e.g., Phenolphthalein) p2->p3 a1 Titrate with Standardized Base (e.g., 0.1 N KOH) p3->a1 a2 Observe Endpoint (Persistent Pink Color) a1->a2 a3 Record Titrant Volume a2->a3 d1 Calculate Acid Value or % Free Fatty Acid a3->d1

Caption: Standard procedure for determining total acidity via acid-base titration.

  • Preparation:

    • Accurately weigh an appropriate amount of the sample into a 250 mL conical flask.[6]

    • Add 50 mL of neutralized ethyl alcohol and a few drops of phenolphthalein indicator solution.[6]

    • Gently heat the mixture if necessary to dissolve the sample.

  • Titration:

    • Fill a burette with a standardized solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH), typically 0.1 N.[6][16]

    • Titrate the sample solution with the standard base, swirling the flask continuously.[16]

    • The endpoint is reached when the first faint pink color persists for at least 15-30 seconds.[6]

    • Record the volume of titrant used.

  • Calculation:

    • Calculate the Acid Value (mg KOH/g sample) using the formula: Acid Value = (V × N × 56.1) / W

    • Where:

      • V = Volume of KOH solution used (mL)

      • N = Normality of the KOH solution

      • 56.1 = Molecular weight of KOH ( g/mol )

      • W = Weight of the sample (g)

References

Valeric Acid vs. Other Short-Chain Fatty Acids: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain fatty acids (SCFAs) are carboxylic acids with aliphatic tails of one to six carbons, primarily produced by the anaerobic fermentation of dietary fiber by the gut microbiota. The most abundant of these—acetate (C2), propionate (C3), and butyrate (C4)—have been extensively studied for their roles in gut health, metabolism, and immunity. Emerging research, however, has brought attention to valeric acid (C5), a five-carbon SCFA, revealing its potent and sometimes distinct therapeutic properties. This guide provides an objective comparison of the efficacy of this compound against other major SCFAs, supported by experimental data and detailed methodologies, to inform future research and drug development.

Mechanisms of Action: A Dual Signaling Approach

SCFAs exert their physiological effects primarily through two distinct mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs). These pathways allow SCFAs to act as crucial signaling molecules linking the gut microbiome to host physiology.[1][2][3]

  • G-Protein Coupled Receptors (GPCRs): SCFAs are ligands for two key receptors, Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[1][2]

    • FFAR2/GPR43: Preferentially activated by acetate and propionate, this receptor is coupled to both Gαi/o and Gαq proteins, influencing intracellular calcium levels and inhibiting cAMP production.[1][2]

    • FFAR3/GPR41: Shows a stronger affinity for longer-chain SCFAs like butyrate and propionate.[1][4] this compound also binds to both FFAR2 and FFAR3.[5] Activation of FFAR3 is mainly coupled to Gαi/o proteins.[1]

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is the most well-characterized SCFA that acts as a potent HDAC inhibitor.[1][6] This inhibition leads to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression.[1] this compound is also a recognized HDAC inhibitor, with a particular selectivity for Class I HDACs (HDAC2 and HDAC3).[5][7][8] This epigenetic modulation is central to the anti-inflammatory and anti-cancer properties of these SCFAs. Acetate, in contrast, shows little to no HDAC inhibitory activity.[1]

SCFA_Mechanisms_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus FFAR2 FFAR2 (GPR43) Gq Gαq FFAR2->Gq Gi Gαi/o FFAR2->Gi FFAR3 FFAR3 (GPR41) FFAR3->Gi PLC PLC Activation (Ca²⁺ Mobilization) Gq->PLC AC Adenylyl Cyclase (cAMP Inhibition) Gi->AC Gene Altered Gene Expression PLC->Gene Signaling Cascade AC->Gene Signaling Cascade HDAC HDAC Inhibition Histone Histone Hyperacetylation HDAC->Histone Histone->Gene Valeric_Acid This compound (C5) Valeric_Acid->FFAR2 Valeric_Acid->FFAR3 Valeric_Acid->HDAC Other_SCFAs Other SCFAs (Butyrate, Propionate, Acetate) Other_SCFAs->FFAR2 Other_SCFAs->FFAR3 Other_SCFAs->HDAC Butyrate

Caption: Dual signaling mechanisms of SCFAs.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of this compound and other SCFAs in different therapeutic areas.

Table 1: Receptor Binding Affinity & HDAC Inhibition
SCFAFFAR2 (GPR43) AffinityFFAR3 (GPR41) AffinityHDAC Inhibition (IC50)
This compound (C5) Moderate[1]High (C4=C3=C5 > C2)[1]Potent, selective for Class I HDACs[5][7]
Butyrate (C4) Moderate (C2≈C3 > C4)[1]High (C4=C3=C5 > C2)[1]~0.09 mM (HT-29 cells)[1]
Propionate (C3) High (C2≈C3 > C4)[1][2]High (C4=C3=C5 > C2)[1]Less potent than butyrate[1]
Acetate (C2) High (C2≈C3 > C4)[1][2]Low[1]No significant activity[1][9]
Table 2: Anti-Cancer Effects (Colorectal Cancer Cell Lines)
SCFACell LineParameterValueReference
Butyrate RKOIC50 (48h)10.84 mM[10]
HCT-15IC50 (48h)4.57 mM[10]
HT29Growth InhibitionPotent[11]
Propionate RKOIC50 (48h)32.25 mM[10]
HCT-15IC50 (48h)22.70 mM[10]
HT29Growth InhibitionPotent[11]
Acetate RKOIC50 (48h)81.04 mM[10]
HCT-15IC50 (48h)89.52 mM[10]
HT29Growth InhibitionNo significant effect[11]
This compound --Data lacking for direct comparison in CRC lines, but shown to suppress liver cancer development.-

Note: IC50 values can vary significantly based on the cell line and experimental conditions.

Table 3: Anti-Inflammatory & Neuroprotective Effects
SCFAModelEffectKey Findings
This compound Rotenone-induced Parkinson's Disease (Rat)Neuroprotection↓ pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), ↓ oxidative stress, ↓ α-synuclein aggregation, prevented dopaminergic neuron loss.[12]
LPS-stimulated Endothelial CellsAnti-inflammatory↓ NF-κB transactivation, which may rescue ApoA-I transcription.[13]
Butyrate LPS-stimulated MacrophagesAnti-inflammatorySuppresses TNF-α, IL-6, and NO production.[14]
DSS-induced Colitis (Mouse)Anti-inflammatoryAlleviates symptoms, reduces colonic damage, and decreases TNF-α, IL-1β, and IL-6.[15][16]
Propionate LPS-stimulated Endothelial CellsAnti-inflammatoryReduces IL-8 production via HDAC inhibition and IL-6 via GPR activation.[17]
Acetate LPS-stimulated Endothelial CellsAnti-inflammatoryInhibits IL-6 and IL-8 production via GPR41/43 activation.[17]

Experimental Protocols

Detailed and reproducible methodologies are critical for assessing and comparing the efficacy of SCFAs. Below are representative protocols for key in vivo and in vitro experiments.

In Vivo Model: Neuroprotection in a Rotenone-Induced Parkinson's Disease Model

This protocol assesses the neuroprotective efficacy of this compound.

  • Animal Model: Male Wistar rats.

  • Induction of Parkinson's Disease: Rotenone (2.5 mg/kg) is administered via intraperitoneal (i.p.) injection once daily for 4 weeks to induce degeneration of dopaminergic neurons.[12][18]

  • Treatment Protocol:

    • Animals are divided into groups: Control, Rotenone only, this compound + Rotenone, and this compound only.

    • The treatment group receives this compound (e.g., 40 mg/kg, i.p.) daily, 30 minutes prior to rotenone administration, for the 4-week duration.[12][18]

    • Body weight and behavioral metrics (e.g., forelimb asymmetry test) are monitored throughout the study.[19]

  • Outcome Measures:

    • Biochemical Analysis: At the end of the study, midbrain tissues are homogenized. Levels of oxidative stress markers (Malondialdehyde, Glutathione, Catalase) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are measured using ELISA kits.[12]

    • Western Blot: Protein expression of key markers like α-synuclein, iNOS, and COX-2 is quantified.[12]

    • Immunohistochemistry: Brain sections are stained for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.[12][19]

In Vitro Assay: Inhibition of Cancer Cell Proliferation

This protocol is used to determine the IC50 values of SCFAs on colorectal cancer cells.

  • Cell Lines: Human colorectal cancer cell lines (e.g., HCT-15, RKO, DLD-1).[10][20]

  • Protocol:

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.

    • SCFA Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the SCFA of interest (e.g., acetate, propionate, butyrate, this compound). A vehicle control (e.g., DPBS) is also included.[20]

    • Incubation: Cells are incubated with the SCFAs for a specified period (e.g., 48 hours).

    • Viability Assay: Cell proliferation/viability is measured using a colorimetric assay such as WST-8 or Sulforhodamine B (SRB).[10][20] The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the inhibition percentage against the log of the SCFA concentration and fitting a dose-response curve.[10][20]

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Cancer Cells in 96-well plate Adhere Incubate 24h for adherence Seed->Adhere Treat Treat with serial dilutions of SCFAs Adhere->Treat Incubate Incubate 48h Treat->Incubate Assay Add WST-8/SRB Reagent & Measure Absorbance Incubate->Assay Calculate Calculate % Inhibition vs. Control Assay->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Caption: Workflow for determining SCFA IC50 values.
In Vitro Assay: Measurement of Cytokine Secretion

This protocol assesses the anti-inflammatory properties of SCFAs on immune or endothelial cells.

  • Cell Types: Human umbilical vein endothelial cells (HUVECs), macrophage cell lines (e.g., THP-1), or primary peripheral blood mononuclear cells (PBMCs).[17][21]

  • Protocol:

    • Cell Seeding & Pre-treatment: Cells are seeded in multi-well plates. Once ready, they are pre-incubated with various concentrations of SCFAs (e.g., acetate, propionate, butyrate, this compound) for a set time (e.g., 24 hours).[17]

    • Inflammatory Challenge: An inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 ng/mL) or Tumor Necrosis Factor-alpha (TNF-α), is added to the wells (except for the negative control).[17][21]

    • Incubation: Cells are incubated for another period (e.g., 15-24 hours) to allow for cytokine production and secretion.

  • Outcome Measures:

    • ELISA: The cell culture supernatant is collected. The concentrations of secreted pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and IL-8, are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[21][22]

    • RT-qPCR: Cells can be lysed to extract RNA. The gene expression of inflammatory markers (e.g., NFKB1, RELA) can be measured via Real-Time Quantitative PCR to assess changes at the transcriptional level.[21]

Signaling Pathway Visualization

The following diagram illustrates a specific neuroprotective pathway modulated by this compound, highlighting its distinct therapeutic potential.

Valeric_Acid_Neuroprotection cluster_stress Chronic Stress Condition cluster_pathway Hippocampal Neuron Stress Chronic Stress Dec_VA ↓ this compound Production Stress->Dec_VA RhoA RhoA/Rock1 Pathway Dec_VA->RhoA Upregulation of pro-inflammatory pathway VA This compound (Supplementation) GPR41 GPR41 (FFAR3) VA->GPR41 Neuroprotection Neuroprotection VA->Neuroprotection GPR41->RhoA Inhibits Inflam Neuroinflammation RhoA->Inflam Promotes Ferroptosis Neuronal Ferroptosis RhoA->Ferroptosis Inflam->Ferroptosis Induces

Caption: this compound's neuroprotective GPR41 pathway.

Conclusion

The available evidence demonstrates that short-chain fatty acids are a functionally diverse class of metabolites with significant therapeutic potential. While butyrate is the most extensively studied and a highly potent HDAC inhibitor with strong anti-proliferative and anti-inflammatory effects, this compound is emerging as a similarly powerful molecule with distinct properties.

This compound exhibits robust anti-inflammatory, anti-cancer, and neuroprotective effects, often mediated through its capacity as a selective Class I HDAC inhibitor and a ligand for FFARs. Its efficacy in preclinical models of liver cancer and Parkinson's disease highlights its potential for systemic therapeutic applications beyond the gut.

Compared to other SCFAs, this compound's efficacy is comparable to butyrate in some contexts and potentially unique in others, such as its specific role in mitigating stress-induced neuronal ferroptosis. However, a clear gap exists in the literature regarding direct, side-by-side quantitative comparisons with other SCFAs across a wide range of cell types and disease models. Future research should focus on elucidating these comparative potencies and exploring the unique therapeutic niches for this compound, which may offer a novel approach for targeted interventions in metabolic, inflammatory, and neurodegenerative diseases.

References

Valeric Acid's Role in Metabolic Syndrome: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of metabolic syndrome—a cluster of conditions including obesity, insulin resistance, dyslipidemia, and hypertension—has spurred the search for novel therapeutic agents. Among the candidates, short-chain fatty acids (SCFAs) produced by the gut microbiota have garnered significant attention. While butyrate and propionate have been extensively studied, the role of valeric acid, a five-carbon SCFA, is emerging as a potent modulator of host metabolism. This guide provides an objective comparison of this compound's performance against other alternatives in preclinical models of metabolic syndrome, supported by experimental data and detailed protocols.

Comparative Efficacy of this compound Derivatives

Recent studies utilizing high-fat diet (HFD)-induced models of metabolic syndrome in rats have provided valuable insights into the comparative effects of this compound and butyric acid derivatives. The data below summarizes key findings from studies where monovalerin (MV), a glycerol ester of this compound, was compared with monobutyrin (MB) and a standard high-fat diet control.

Table 1: Comparison of Metabolic Parameters in HFD-Fed Rats
ParameterHigh-Fat Diet (Control)Monovalerin (MV) SupplementedMonobutyrin (MB) SupplementedKey Findings
Serum HDL Cholesterol BaselineElevated [1]No significant change reportedMV selectively increases beneficial HDL cholesterol.
Liver LDL/HDL Ratio BaselineLowered [2]Not reportedMV improves the atherogenic lipid profile in the liver.
Liver Total Cholesterol HighReduced (data not quantified)Reduced by 51% Butyrate appears more potent in reducing total liver cholesterol.
Serum this compound BaselineIncreased 1.7-fold [2]Not applicableSupplementation effectively increases systemic this compound levels.
Brain Acetic Acid BaselineIncreased 1.5-fold [2]Not reportedThis compound supplementation may influence central metabolism.
Caecal Microbiota Obesogenic ProfileShift to higher Bacteroidetes/Firmicutes ratio[2]Shift to lower obesity-associated bacteriaBoth SCFAs beneficially modulate the gut microbiome.
Plasma IL-10 BaselineNo significant changeLowered [1]MB showed a more pronounced effect on this specific anti-inflammatory cytokine.

Signaling Pathways and Experimental Workflows

The metabolic benefits of this compound are attributed to its function as a signaling molecule, primarily through the activation of Free Fatty Acid Receptor 2 (FFAR2) and the inhibition of Histone Deacetylases (HDACs).

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in a diet-induced model of metabolic syndrome.

G cluster_0 Phase 1: Induction of Metabolic Syndrome cluster_1 Phase 2: Treatment Intervention cluster_2 Phase 3: Data Collection & Analysis Induction Wistar or ApoE-/- Rats Diet High-Fat Diet (HFD) (e.g., 60% kcal from fat) for 8-12 weeks Induction->Diet Acclimatization Treatment Treatment for 3-5 weeks Diet->Treatment Group1 Control Group (HFD) Metabolic Metabolic Phenotyping: - Glucose Tolerance Test - Insulin Tolerance Test Group1->Metabolic Group2 This compound Group (HFD + Monovalerin, e.g., 1% of diet) Group2->Metabolic Group3 Comparison Group (HFD + Monobutyrin, e.g., 1% of diet) Group3->Metabolic Biochem Biochemical Analysis: - Serum Lipid Profile (TC, TG, HDL, LDL) - Inflammatory Markers (e.g., IL-10) Metabolic->Biochem Tissue Tissue Analysis: - Liver lipid content - Gene expression (e.g., FFAR2) Biochem->Tissue G cluster_0 Enteroendocrine L-Cell cluster_1 Systemic Effects VA This compound FFAR2 FFAR2 (G-protein coupled receptor) VA->FFAR2 Binds Gq Gαq FFAR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ [Ca2+]i IP3->Ca Stimulates GLP1_release GLP-1 Secretion Ca->GLP1_release Triggers Pancreas Pancreas: ↑ Insulin Secretion GLP1_release->Pancreas Brain Brain: ↑ Satiety GLP1_release->Brain Liver Liver: ↓ Glucose Production GLP1_release->Liver Metabolic Improved Glucose Homeostasis & Insulin Sensitivity

References

Valeric Acid: A Comparative Analysis of its Anti-Cancer Effects in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-cancer effects of valeric acid across various cell lines. It aims to offer an objective comparison of its performance with related short-chain fatty acids, valproic acid and butyric acid, supported by experimental data from multiple studies.

This compound, a five-carbon short-chain fatty acid, is emerging as a potent anti-cancer agent. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), particularly Class I HDACs, with a notable specificity for HDAC3.[1] This epigenetic modulation leads to a cascade of downstream effects, including cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation, migration, and invasion in various cancer models.[1][2]

Quantitative Performance Analysis

The efficacy of this compound in inhibiting cancer cell growth is often quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the available IC50 values for this compound and its comparators, valproic acid and sodium butyrate, in several cancer cell lines. It is important to note that these values are compiled from different studies and direct, side-by-side comparisons under identical experimental conditions are limited.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Incubation Time (h)
HepG2Hepatocellular Carcinoma0.94872
Hep3BHepatocellular Carcinoma1.43972
SNU-449Hepatocellular Carcinoma1.61272

Data sourced from a study by Han et al. (2020).[1]

Table 2: Comparative IC50 Values of Valproic Acid and Sodium Butyrate in Liver Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (mM)Incubation Time (h)
Sodium ButyrateHepG2Hepatocellular Carcinoma6.1724
Sodium ButyrateHepG2Hepatocellular Carcinoma1.4748
Sodium ButyrateHCC-LM3Hepatocellular Carcinoma3.9148
Sodium ButyrateBel-7402Hepatocellular Carcinoma2.6148
Sodium ButyrateSMMC-7721Hepatocellular Carcinoma4.1848
Valproic AcidHep3BHepatocellular CarcinomaNot specified, but sensitizes to proton therapy-

Data for sodium butyrate from studies by Joachimiak et al. (2008) and Xia et al. (2022). Data for valproic acid from a study by Park et al. (2017).[3][4][5]

Table 3: Effects of this compound on Breast and Prostate Cancer Cell Lines

Cell LineCancer TypeEffect
MCF-7Breast CancerInhibition of proliferation, migration, and colony formation.
MDA-MB-231Breast CancerInhibition of proliferation, migration, and colony formation.
PC-3Prostate CancerInhibition of proliferation and 3D spheroid formation.
DU145Prostate CancerInhibition of proliferation and 3D spheroid formation.

Qualitative effects of this compound on breast and prostate cancer cell lines have been documented, though specific IC50 values are not consistently reported in the reviewed literature.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 0.5, 1, 2, 4, and 8 mM) or a vehicle control.[1]

  • Incubation: The plates are incubated for different time points (e.g., 24, 48, 72, and 96 hours).[1]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours at 37°C.[6]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[6]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[6] Cell viability is calculated as a percentage of the control group.

Colony Formation Assay
  • Cell Seeding: A low density of single cells (e.g., 2,000 cells/well) is seeded into 6-well plates.[7]

  • Treatment: Cells are treated with a specific concentration of this compound (e.g., 850 µM for liver cancer cells) or a vehicle control.[2]

  • Incubation: Plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.[7] The medium is changed every 3-4 days.

  • Fixation and Staining: Colonies are fixed with a solution like 4% paraformaldehyde or a methanol:acetic acid mixture and then stained with crystal violet.[2][7]

  • Quantification: The number of colonies containing at least 50 cells is counted. The surviving fraction is calculated based on the plating efficiency of the control group.[7]

Wound Healing (Scratch) Assay
  • Cell Seeding: Cells are seeded in a plate and grown to form a confluent monolayer.

  • Scratch Creation: A sterile pipette tip or a specific tool is used to create a uniform scratch or "wound" in the monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with a medium containing this compound at a specific concentration or a vehicle control.

  • Imaging: Images of the wound are captured at different time points (e.g., 0, 24, 48 hours) using a microscope.

  • Analysis: The closure of the wound is quantified by measuring the area of the gap over time. A slower closure rate in the treated group compared to the control indicates inhibition of cell migration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Cells are seeded in plates and treated with this compound or a vehicle control for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).[8]

  • Incubation: The cells are incubated in the dark to allow for staining.[8]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Cells are cultured and treated with this compound or a vehicle control.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol.[10]

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.[10]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined. This compound has been shown to induce G1 phase arrest in CHO cells.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound as an HDAC inhibitor and a typical experimental workflow for its evaluation.

Valeric_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound HDAC3 HDAC3 This compound->HDAC3 Inhibits Histones Histones HDAC3->Histones Deacetylates Acetylated_Histones Acetylated_Histones Chromatin_Remodeling Chromatin_Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Expression Gene_Expression Chromatin_Remodeling->Gene_Expression E2F1_E2F3 E2F1_E2F3 Gene_Expression->E2F1_E2F3 Downregulates p21 p21 Gene_Expression->p21 Upregulates CASP3 Caspase-3 Activation Gene_Expression->CASP3 Upregulates Cell_Cycle_Arrest Cell_Cycle_Arrest E2F1_E2F3->Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis CASP3->Apoptosis

This compound signaling pathway as an HDAC3 inhibitor.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution In Vitro Assays cluster_analysis Data Analysis Select Cell Lines Select Cell Lines Determine this compound Concentrations Determine this compound Concentrations Select Cell Lines->Determine this compound Concentrations Cell Viability (MTT) Cell Viability (MTT) Determine this compound Concentrations->Cell Viability (MTT) Colony Formation Colony Formation Determine this compound Concentrations->Colony Formation Wound Healing Wound Healing Determine this compound Concentrations->Wound Healing Apoptosis (Annexin V) Apoptosis (Annexin V) Determine this compound Concentrations->Apoptosis (Annexin V) Cell Cycle (PI) Cell Cycle (PI) Determine this compound Concentrations->Cell Cycle (PI) Calculate IC50 Calculate IC50 Cell Viability (MTT)->Calculate IC50 Colony Formation->Calculate IC50 Quantify Cell Migration Quantify Cell Migration Wound Healing->Quantify Cell Migration Analyze Apoptotic Population Analyze Apoptotic Population Apoptosis (Annexin V)->Analyze Apoptotic Population Determine Cell Cycle Distribution Determine Cell Cycle Distribution Cell Cycle (PI)->Determine Cell Cycle Distribution

A typical workflow for evaluating this compound's effects.

Conclusion

This compound demonstrates significant anti-cancer properties across a range of cell lines, primarily through its action as an HDAC inhibitor. Its ability to induce cell cycle arrest and apoptosis, and to inhibit key processes in cancer progression such as cell migration and colony formation, positions it as a promising candidate for further investigation in cancer therapy. While direct comparative data with other short-chain fatty acids like valproic acid and butyric acid is still emerging, the available evidence suggests that this compound possesses a potent and broad-spectrum anti-tumor activity. Future studies focusing on direct comparisons and in vivo models will be crucial to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Metabolomics of Valeric Acid-Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Valeric acid, a five-carbon short-chain fatty acid (SCFA), is an important microbial metabolite with significant implications for human health, acting as a signaling molecule and influencing gut homeostasis.[1] Its production by the gut microbiota, particularly by species of Clostridium and Megasphaera, has garnered increasing interest for its potential therapeutic applications.[1] This guide provides a comparative overview of the metabolomics of key this compound-producing bacteria, presenting quantitative data, detailed experimental protocols, and metabolic pathway diagrams to support research and development in this field.

Quantitative Comparison of this compound Production

The production of this compound can vary significantly between different bacterial species and is influenced by substrate availability and culture conditions. Below is a summary of reported this compound concentrations from various studies. It is important to note that direct comparisons should be made with caution due to the differing experimental setups.

Bacterial SpeciesSubstrate(s)This compound ConcentrationOther Major ProductsReference
Megasphaera elsdenii T81DL-LactateNot explicitly quantified, but producedAcetic acid, Propionic acid, Butyric acid[2][3]
Megasphaera elsdenii Y2LactatePredominant SCFAButyrate, Acetate, Propionate[4]
Lactobacillus acidophilusGlucose0.32 ± 0.01 mMAcetic acid, Propionic acid, Butyric acid, Lactic acid, Hexanoic acid[5]
Clostridium kluyveriEthanol, AcetateProducedButyrate, Caproate, H₂[6]
Mixed Culture (Bioaugmented with Clostridium butyricum)Cheese Processing WastewaterIncreased from 8 ± 4% to 15 ± 5% of total VFAsAcetic acid, Propionic acid, Butyric acid[7]

Metabolic Pathways for this compound Production

This compound is primarily synthesized through two main pathways in anaerobic bacteria: the chain elongation pathway (reverse β-oxidation) and the fermentation of amino acids.

Chain Elongation Pathway

The chain elongation pathway is a key route for this compound synthesis, particularly in Clostridium kluyveri. This pathway extends shorter-chain fatty acids by adding two-carbon units. In the case of this compound (a C5 fatty acid), this typically involves the condensation of a C3 precursor (propionyl-CoA) with a C2 unit (acetyl-CoA). Ethanol can serve as a source of acetyl-CoA.

Valeric_Acid_Chain_Elongation cluster_c2 C2 Pathway cluster_c3 C3 Pathway cluster_elongation Chain Elongation Ethanol Ethanol AcetylCoA Acetyl-CoA Ethanol->AcetylCoA Alcohol Dehydrogenase, Acetaldehyde Dehydrogenase KetopentanoylCoA 3-Ketopentanoyl-CoA AcetylCoA->KetopentanoylCoA Thiolase Propionate Propionate PropionylCoA Propionyl-CoA Propionate->PropionylCoA CoA Transferase/ Synthetase PropionylCoA->KetopentanoylCoA HydroxyvalerylCoA 3-Hydroxyvaleryl-CoA KetopentanoylCoA->HydroxyvalerylCoA 3-Hydroxyacyl-CoA Dehydrogenase PentenoylCoA Pentenoyl-CoA HydroxyvalerylCoA->PentenoylCoA Enoyl-CoA Hydratase ValerylCoA Valeryl-CoA PentenoylCoA->ValerylCoA Butyryl-CoA Dehydrogenase ValericAcid This compound ValerylCoA->ValericAcid CoA Transferase/ Thioesterase

This compound synthesis via chain elongation.

Experimental Protocols

Accurate quantification and comparison of this compound production require robust and standardized experimental protocols. Below are methodologies for sample preparation and analysis commonly used in metabolomics studies of short-chain fatty acids.

Metabolite Extraction and Derivatization for GC-MS Analysis

This protocol is adapted for the analysis of SCFAs, including this compound, from bacterial culture supernatants.

  • Sample Collection: Centrifuge the bacterial culture at high speed (e.g., 13,000 x g) for 20 minutes at 4°C to pellet the cells.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube. For fecal samples, homogenize in a suitable buffer (e.g., 0.005 M aqueous NaOH) before centrifugation.[8]

  • Internal Standard: Add an internal standard, such as caproic acid-d3, to the supernatant to correct for extraction and derivatization variability.[8]

  • Derivatization:

    • Add a mixture of propanol and pyridine (e.g., 3:2 v/v) to the sample.[8]

    • Add propyl chloroformate (PCF) and vortex briefly.[8]

    • The reaction can be enhanced by ultrasonication for 1 minute.[8]

  • Extraction:

    • Add hexane to the reaction mixture to extract the derivatized SCFAs.[8]

    • Vortex for 1 minute and then centrifuge to separate the phases.[8]

    • Transfer the upper hexane layer containing the derivatives to a new vial for GC-MS analysis.[8] A two-step extraction can improve recovery.[8]

LC-MS/MS Analysis of Short-Chain Fatty Acids

Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity for SCFA analysis, often with minimal sample preparation.

  • Sample Preparation:

    • For bacterial cultures, centrifuge to remove cells and collect the supernatant.

    • For more complex matrices like feces or biological fluids, a protein precipitation step with a solvent like acetonitrile may be necessary.

    • Acidification of the sample (e.g., with phosphoric acid) can improve the extraction of SCFAs into an organic solvent like ether.[9]

    • The use of isotopically labeled internal standards for each analyte is recommended for accurate quantification.[10][11]

  • Chromatographic Separation:

    • Use a suitable column for SCFA separation, such as a porous graphitic carbon (PGC) column or a reversed-phase column if derivatization is performed.[5][10]

    • The mobile phase typically consists of an aqueous component with an acid modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[12]

  • Mass Spectrometry Detection:

    • Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Optimize MRM transitions for each SCFA and internal standard.

Experimental Workflow for Comparative Metabolomics

The following diagram illustrates a typical workflow for a comparative metabolomics study of this compound-producing bacteria.

Experimental_Workflow cluster_culture Bacterial Culturing cluster_sampling Sample Preparation cluster_analysis Analytical Phase cluster_data Data Analysis Culture1 Bacterium A Culture Centrifugation Centrifugation Culture1->Centrifugation Culture2 Bacterium B Culture Culture2->Centrifugation Culture3 Bacterium C Culture Culture3->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Extraction Metabolite Extraction (e.g., LLE, SPE) Supernatant->Extraction GCMS GC-MS Analysis (with Derivatization) Extraction->GCMS LCMS LC-MS/MS Analysis Extraction->LCMS Processing Data Processing (Peak Integration, Normalization) GCMS->Processing LCMS->Processing Stats Statistical Analysis (e.g., ANOVA, PCA) Processing->Stats Interpretation Biological Interpretation Stats->Interpretation

Workflow for metabolomic comparison.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Valeric acid, also known as pentanoic acid, is a valuable intermediate in the synthesis of flavors, perfumes, and pharmaceuticals. However, its corrosive nature demands meticulous handling to ensure laboratory safety. This guide provides essential, procedural information for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), operational protocols, and disposal plans to manage this compound safely.

Immediate Safety and Hazard Profile

This compound is a combustible, colorless liquid with a strong, unpleasant odor. It is crucial to recognize its primary hazards: it is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3] Inhalation of its vapors can irritate the nose, throat, and lungs.[4] Therefore, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to prevent contact and inhalation. Engineering controls, such as working in a chemical fume hood, are the first and most effective line of defense.[4][5]

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye & Face Protection Tightly fitting safety goggles AND a full-face shield (minimum 8-inch).[1][2][6]Protects against splashes and corrosive vapors that can cause severe eye damage.[7]
Hand Protection Acid-resistant gloves. Butyl or Neoprene gloves are recommended for handling corrosive acids.[4][8][9] Always inspect gloves before use.[2]Prevents direct skin contact, which can result in severe chemical burns.[10]
Body Protection Chemical-resistant laboratory coat. For larger quantities or high splash risk, a complete chemical suit and protective boots are required.[2][7]Protects skin from accidental splashes and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[11] If vapors/aerosols are generated, a NIOSH-approved respirator is required.[2][10]Prevents irritation of the respiratory tract.[4] For significant vapor exposure, a full-face supplied-air respirator may be necessary.[2]
This compound Properties and Exposure Data

Understanding the physicochemical properties of this compound is essential for safe handling and storage.

PropertyValue
Chemical Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol [5]
Appearance Colorless liquid with a strong, unpleasant odor[1][2]
Boiling Point 185.4 °C (365.7 °F)[1]
Melting Point -34 °C (-29.2 °F)[1]
Flash Point 89 °C (192 °F)[1]
Density 0.939 g/mL at 25 °C[2]
Vapor Pressure 0.15 mmHg at 20 °C[2]
Solubility in Water Moderately soluble (approx. 24-40 g/L at 20-25°C)[1][5]
Occupational Exposure Limits No specific limits have been established by OSHA, NIOSH, or ACGIH.[3][4]

Operational Plan: Step-by-Step Handling Procedure

This section provides a procedural workflow for handling this compound from preparation to disposal.

Preparation and Precautionary Measures
  • Training: Before working with this compound, ensure you are fully trained on its hazards and the proper handling and storage procedures.[5]

  • Location: All work must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[4][7]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are immediately accessible.[5]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials (inert absorbent like sand, dry lime, or soda ash), and designated waste containers before starting work.[1][5]

  • Check for Incompatibilities: Keep this compound away from oxidizing agents (e.g., peroxides, nitrates), strong bases (e.g., sodium hydroxide), and reducing agents.[5]

Handling Protocol
  • Don PPE: Put on all required PPE as detailed in the table above.

  • Container Handling: Handle and open containers with care to prevent splashes.[12] Use a pump or other controlled method to transfer the liquid, avoiding pouring where possible.[4]

  • Execution: Perform the experiment or procedure, minimizing the generation of vapors or mists.

  • Post-Handling: After use, ensure containers are tightly sealed.[1] Decontaminate any surfaces that may have come into contact with the acid.

  • Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[1][4] Do not eat, drink, or smoke in the work area.[5]

Spill and Emergency Plan

In Case of a Spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the area.[5]

  • Containment: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[5]

  • Collection: Carefully scoop the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water, and ventilate until all vapors have dissipated.[5]

In Case of Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with large amounts of water for at least 15 minutes, using a safety shower if necessary.[7] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[7]

Waste Disposal Plan

This compound and materials contaminated with it must be treated as hazardous waste.[5]

  • Collection: Collect all this compound waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and corrosion-resistant container.[1]

  • Storage: Store waste containers in a cool, well-ventilated area away from incompatible materials.[5]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[1][2] Do not pour this compound down the drain or mix it with other waste streams.[1] Uncleaned containers should be treated as the product itself.[1]

This compound Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

G This compound Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Handling Operation cluster_disposal 3. Waste & Disposal cluster_emergency 4. Emergency Response p1 Review SDS & Procedure p2 Verify Fume Hood & Safety Shower/Eyewash p1->p2 p3 Don Required PPE p2->p3 h1 Transfer & Use this compound p3->h1 h2 Seal Container After Use h1->h2 e1 Spill or Exposure Occurs h1->e1 h3 Decontaminate Work Area h2->h3 d1 Segregate Hazardous Waste h3->d1 d2 Store in Labeled, Sealed Container d1->d2 d3 Arrange Professional Disposal d2->d3 e2 Follow Spill Cleanup Protocol e1->e2 e3 Follow First Aid Protocol e1->e3

Caption: Procedural workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valeric acid
Reactant of Route 2
Valeric acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。